Cortistatin-17 (human)
描述
BenchChem offers high-quality Cortistatin-17 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cortistatin-17 (human) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C96H139N27O24S3 |
|---|---|
分子量 |
2151.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19-(4-aminobutyl)-37-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-34-(3-carbamimidamidopropyl)-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C96H139N27O24S3/c1-52(126)77-92(144)117-67(43-55-25-10-5-11-26-55)84(136)118-70(48-124)87(139)119-71(49-125)88(140)120-72(90(142)112-64(94(146)147)30-15-17-36-98)50-149-150-51-73(121-91(143)74-33-20-39-123(74)93(145)63(34-40-148-2)111-79(131)61(31-18-37-105-95(101)102)108-78(130)58(99)45-76(128)129)89(141)110-62(32-19-38-106-96(103)104)80(132)116-69(46-75(100)127)86(138)114-65(41-53-21-6-3-7-22-53)82(134)113-66(42-54-23-8-4-9-24-54)83(135)115-68(44-56-47-107-59-28-13-12-27-57(56)59)85(137)109-60(81(133)122-77)29-14-16-35-97/h3-13,21-28,47,52,58,60-74,77,107,124-126H,14-20,29-46,48-51,97-99H2,1-2H3,(H2,100,127)(H,108,130)(H,109,137)(H,110,141)(H,111,131)(H,112,142)(H,113,134)(H,114,138)(H,115,135)(H,116,132)(H,117,144)(H,118,136)(H,119,139)(H,120,140)(H,121,143)(H,122,133)(H,128,129)(H,146,147)(H4,101,102,105)(H4,103,104,106)/t52-,58+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,77+/m1/s1 |
InChI 键 |
GRHDFHUELYLPDB-XOJLFHOJSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |
规范 SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |
产品来源 |
United States |
Foundational & Exploratory
Cortistatin-17: A Technical Guide to Gene and Protein Sequence Analysis for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Core Aspects of Cortistatin-17
This technical guide provides a comprehensive overview of the gene and protein sequence analysis of Cortistatin-17 (CST-17), a neuropeptide with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the fundamental characteristics of CST-17, standardized experimental protocols for its study, and a thorough examination of its signaling pathways.
Introduction to Cortistatin-17
Cortistatin-17 is a 17-amino acid neuropeptide derived from the CORT gene, which encodes the precursor protein precortistatin. In humans, this 105-amino acid precursor is cleaved to produce both Cortistatin-17 and Cortistatin-29, with CST-17 being the primary active form[1]. Structurally similar to somatostatin (B550006), CST-17 binds to all known somatostatin receptors (SSTRs) and the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor[1][2]. This dual receptor interaction confers upon CST-17 a unique pharmacological profile, distinguishing it from somatostatin and implicating it in a diverse range of physiological processes, including sleep regulation, immune responses, and neuronal activity[1].
Gene and Protein Sequence Data
The human CORT gene is located on chromosome 1 at the genomic position 1p36.22[1]. The following tables summarize the key quantitative data related to the human CORT gene and Cortistatin-17 protein.
Table 1: Human CORT Gene and Preprocortistatin Protein Characteristics
| Feature | Value | Source |
| Gene Symbol | CORT | GeneCards[3] |
| Genomic Location | chr1:10,450,031-10,451,998 | UCSC Genome Browser[4] |
| RefSeq Accession | NM_001302.5 | NCBI[4] |
| Precursor Protein | Preprocortistatin | UniProt[5] |
| Precursor Length | 105 amino acids | UniProt[5] |
| Precursor Molecular Mass | 11532 Da | GeneCards[3] |
Table 2: Human Cortistatin-17 Peptide Characteristics
| Feature | Value | Source |
| Amino Acid Sequence | Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys | NovoPro[6] |
| One-Letter Code | DRMPCRNFFWKTFSSCK | NovoPro[6] |
| Molecular Formula | C₉₆H₁₃₉N₂₇O₂₄S₃ | NovoPro[6] |
| Molecular Weight | 2151.53 Da | NovoPro[6] |
| Disulfide Bridge | Cys5-Cys16 | NovoPro[6] |
Table 3: Comparative Sequence Analysis of Cortistatin-17
A comparative analysis of Cortistatin-17 sequences across different species reveals conserved regions critical for its function.
| Species | Cortistatin-17 Amino Acid Sequence |
| Human | D R M P C R N F F W K T F S S C K |
| Mouse | D R M P C R N F F W K T F S S C K |
| Rat | D R M P C R N F F W K T F S S C K |
Experimental Protocols
This section provides detailed methodologies for the analysis of Cortistatin-17 gene expression and protein function.
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol outlines the steps for quantifying the mRNA expression of the CORT gene in a given sample.
Experimental Workflow for CORT Gene Expression Analysis
Materials:
-
TRIzol reagent or equivalent for RNA extraction.
-
Reverse transcriptase kit for cDNA synthesis.
-
SYBR Green or TaqMan-based qPCR master mix.
-
qPCR instrument.
-
Human CORT specific primers:
-
Reference gene primers (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the CORT gene and a reference gene, and a SYBR Green or TaqMan-based master mix.
-
qPCR Cycling: Perform the qPCR reaction using a standard three-step cycling protocol: denaturation, annealing, and extension. A typical program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min[7].
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the CORT gene to the reference gene and comparing the treated samples to the vehicle control.
Protein Detection by Western Blot
This protocol describes the detection and quantification of Cortistatin-17 protein in cell lysates or tissue homogenates.
Experimental Workflow for Cortistatin-17 Western Blot
Materials:
-
RIPA or similar lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody: Rabbit Polyclonal Anti-CORT Antibody (e.g., OriGene TA342646, 1:1000 dilution)[7].
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution).
-
ECL Western Blotting Substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with the primary anti-CORT antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of Cortistatin-17 for its receptors.
Experimental Workflow for Receptor Binding Assay
Materials:
-
Cell lines stably expressing human somatostatin receptors (e.g., HEK293-SSTR2) or GHSR (e.g., CHO-K1/GHSR)[8][9].
-
Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14 for SSTRs).
-
Unlabeled Cortistatin-17.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture cells to confluency and harvest. Prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate cell membranes with a fixed concentration of radioligand and increasing concentrations of unlabeled Cortistatin-17.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled Cortistatin-17 to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways
Cortistatin-17 exerts its biological effects by activating distinct signaling cascades through its interaction with SSTRs and GHSR.
Gαi-Mediated Inhibition of Adenylate Cyclase
Upon binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs), Cortistatin-17 primarily signals through the Gαi subunit. This leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[5].
References
- 1. store.genprice.com [store.genprice.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. genecards.org [genecards.org]
- 4. genome.cse.ucsc.edu [genome.cse.ucsc.edu]
- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Activation of human somatostatin receptor type 2 causes inhibition of cell growth in transfected HEK293 but not in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
An In-depth Technical Guide to the Physiological Functions of Cortistatin-17 in the Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortistatin-17 (CST-17) is a neuropeptide with significant structural homology to somatostatin-14 (SST-14) that plays a multifaceted role in the central nervous system. Unlike somatostatin (B550006), cortistatin exhibits distinct physiological functions, including the induction of slow-wave sleep and the modulation of cognitive processes.[1] This technical guide provides a comprehensive overview of the physiological functions of CST-17 in the nervous system, with a focus on its molecular interactions, signaling pathways, and effects on neuronal activity and survival. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Cortistatin-17.
Introduction: Discovery, Structure, and Distribution
Cortistatin was first identified as a neuropeptide predominantly expressed in the cortex and was named for its ability to depress cortical activity.[1] The human form, Cortistatin-17, is a 17-amino acid peptide derived from the cleavage of a prepro-cortistatin precursor.[2] It shares a high degree of sequence similarity with somatostatin-14, differing by only a few amino acids, which allows it to bind to all five known somatostatin receptors (SSTR1-5).[1] However, its unique sequence also confers the ability to interact with other receptors, such as the ghrelin receptor (GHS-R1a) and the Mas-related G-protein coupled receptor member X2 (MrgX2), leading to a distinct pharmacological profile.[2][3]
Preprocortistatin mRNA is primarily found in GABAergic interneurons of the cerebral cortex and hippocampus, where it often co-localizes with somatostatin and parvalbumin.[4] This specific expression pattern suggests a crucial role for CST-17 in regulating cortical and hippocampal neuronal circuits.
Receptor Interactions and Binding Affinities
Cortistatin-17 exerts its physiological effects through a complex interplay with multiple G-protein coupled receptors. Its high affinity for all five somatostatin receptor subtypes is a key feature of its pharmacology.[1] Additionally, it displays a more moderate affinity for the ghrelin receptor and acts as a high-potency ligand for the MrgX2 receptor.[3][5]
Data Presentation: Quantitative Binding Data for Cortistatin-17
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Cell Type/Tissue | Reference |
| SSTR5 (human) | Cortistatin-17 | 0.14 nM | Recombinant | [2] |
| GHS-R1a (human) | Cortistatin-14 (B8083240) | 460-540 nM | Pituitary membranes | [5] |
| MrgX2 (bovine, truncated) | Cortistatin-14 | pEC50 = 7.1 | Recombinant | [6] |
Note: Data for CST-17 binding to SSTR1-4 and human MrgX2 in neuronal tissues is still being fully elucidated.
Signaling Pathways of Cortistatin-17 in Neurons
The diverse physiological effects of Cortistatin-17 are a direct consequence of the distinct signaling cascades initiated upon binding to its various receptors.
Somatostatin Receptor (SSTR) Signaling
Upon binding to SSTRs, which are predominantly Gi/o-coupled, CST-17 triggers a cascade of intracellular events similar to those initiated by somatostatin.[7]
-
Inhibition of Adenylyl Cyclase: The activated Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits released from the activated G-protein can directly modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
Ghrelin Receptor (GHS-R1a) Signaling
While the precise downstream signaling of CST-17 through the ghrelin receptor in neurons is less characterized, GHS-R1a is known to be primarily coupled to Gq/11 proteins.[8]
-
Activation of Phospholipase C: Activation of Gq/11 leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The increased intracellular calcium, along with DAG, activates Protein Kinase C (PKC).
MrgX2 Receptor Signaling
The Mas-related G-protein coupled receptor member X2 (MrgX2) is a Gq-coupled receptor for which cortistatin is a high-potency ligand.[3]
-
PLC-IP3-DAG Pathway: Similar to GHS-R1a signaling, CST-17 binding to MrgX2 activates the Gq-PLC-IP3-DAG pathway.[6]
-
Intracellular Calcium Increase: This signaling cascade culminates in a robust increase in intracellular calcium concentrations, which can modulate a wide range of neuronal functions, including neurotransmitter release and gene expression.[3]
Physiological Functions in the Nervous System
Modulation of Neuronal Excitability and Synaptic Transmission
Cortistatin-17 generally exerts an inhibitory effect on neuronal activity. In hippocampal pyramidal cells, cortistatin-14 has been shown to inhibit neuronal firing.[9] This effect is likely mediated through its interaction with SSTRs, leading to the activation of potassium channels and subsequent membrane hyperpolarization.
Regulation of Sleep and Circadian Rhythms
One of the most distinct functions of cortistatin is its role in sleep regulation. Intracerebroventricular administration of cortistatin has been shown to induce slow-wave sleep, an effect not observed with somatostatin.[1] This suggests a unique mechanism of action, potentially involving the modulation of cortical and hippocampal circuits that govern sleep-wake cycles.
Involvement in Learning and Memory
The high expression of cortistatin in the hippocampus points to its involvement in cognitive functions. Studies have shown that cortistatin-14 can impair memory retention at doses ranging from 0.5 to 5.0 micrograms, suggesting that it may act as a negative regulator of memory consolidation processes.[9]
Neuroprotective Effects
Emerging evidence highlights the neuroprotective potential of cortistatin. In models of ischemic stroke, administration of cortistatin has been shown to reduce neurological damage and promote recovery.[10] This neuroprotective effect is thought to be multifactorial, involving the modulation of glial cell activity and the reduction of neuroinflammation.
Experimental Protocols
Competitive Radioligand Binding Assay for Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of Cortistatin-17 for its target receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or neuronal tissue).
-
Radiolabeled ligand (e.g., [125I]-Somatostatin-14 for SSTRs).
-
Unlabeled Cortistatin-17.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled Cortistatin-17.
-
In a 96-well plate, incubate a fixed concentration of radiolabeled ligand with the cell membranes in the presence of varying concentrations of unlabeled Cortistatin-17.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of CST-17 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the effects of Cortistatin-17 on the electrical properties of individual neurons.
-
Materials:
-
Acute brain slices (e.g., hippocampus or cortex) or primary neuronal cultures.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3.
-
Cortistatin-17 stock solution.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
-
Procedure:
-
Prepare acute brain slices or neuronal cultures.
-
Transfer a slice or coverslip to the recording chamber and perfuse with aCSF.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron with a glass micropipette filled with intracellular solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate in current-clamp mode; postsynaptic currents in voltage-clamp mode).
-
Apply Cortistatin-17 to the bath at various concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Record the changes in neuronal activity in the presence of CST-17.
-
Wash out the peptide and record the recovery of neuronal activity.
-
In Vitro Neuroprotection Assay
This protocol assesses the ability of Cortistatin-17 to protect neurons from excitotoxic or oxidative stress-induced cell death.
-
Materials:
-
Primary cortical or hippocampal neuron cultures.
-
Neurobasal medium supplemented with B27.
-
Excitotoxic agent (e.g., glutamate (B1630785) or NMDA) or oxidative stressor (e.g., hydrogen peroxide).
-
Cortistatin-17.
-
Cell viability assay (e.g., MTT or LDH assay).
-
-
Procedure:
-
Plate primary neurons in a 96-well plate and culture for 7-10 days.
-
Pre-treat the neurons with various concentrations of Cortistatin-17 (e.g., 10 nM - 1 µM) for 1-2 hours.
-
Induce neuronal injury by adding the excitotoxic or oxidative agent for a specified duration (e.g., 24 hours).
-
Assess cell viability using a standard assay.
-
Compare the viability of neurons treated with CST-17 to control (untreated) and vehicle-treated cultures.
-
Conclusion and Future Directions
Cortistatin-17 is a neuropeptide with a complex and intriguing profile of physiological functions in the nervous system. Its ability to interact with multiple receptor systems, including both somatostatin and non-somatostatin receptors, positions it as a key modulator of neuronal activity, sleep, cognition, and neuronal survival. The distinct signaling pathways activated by CST-17, particularly through the MrgX2 receptor, offer exciting avenues for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.
Future research should focus on several key areas:
-
Deconvolution of Receptor-Specific Effects: Elucidating the precise contribution of each receptor subtype to the diverse physiological actions of CST-17 in different brain regions.
-
Downstream Signaling Details: A more detailed characterization of the downstream signaling cascades, including the identification of specific protein kinases and transcription factors regulated by CST-17.
-
Therapeutic Potential: Further investigation into the therapeutic efficacy of CST-17 and its analogues in preclinical models of neurological disorders, including epilepsy, neurodegenerative diseases, and sleep disorders.
This in-depth technical guide provides a foundation for these future endeavors, summarizing the current state of knowledge and offering detailed methodologies to facilitate further research into the fascinating neurobiology of Cortistatin-17.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ki Summary [bindingdb.org]
- 3. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cortical neuropeptide, cortistatin-14, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cortistatin-17 (human) peptide [novoprolabs.com]
The Role of Cortistatin-17 in the Regulation of Slow-Wave Sleep: A Technical Guide
Abstract: Cortistatin-17 (CST-17), a neuropeptide primarily expressed in cortical and hippocampal interneurons, has emerged as a significant regulator of sleep homeostasis, particularly in the promotion of slow-wave sleep (SWS). This technical guide provides an in-depth review of the mechanisms of action of CST-17 and its closely related homolog, Cortistatin-14 (B8083240) (CST-14), in modulating SWS. We consolidate key quantitative data from foundational studies, detail the experimental protocols utilized to elucidate these effects, and present visual representations of the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, sleep research, and pharmacology.
Introduction
Slow-wave sleep (SWS), characterized by high-amplitude, low-frequency delta waves in the electroencephalogram (EEG), is critical for memory consolidation, synaptic homeostasis, and overall brain restoration.[1] The homeostatic regulation of SWS is a complex process influenced by numerous endogenous factors. Cortistatin, a neuropeptide with significant structural homology to somatostatin (B550006), has been identified as a key player in this process.[2][3] Unlike somatostatin, which primarily influences REM sleep, cortistatin selectively promotes SWS and enhances slow-wave activity (SWA), the power of the EEG in the delta frequency band.[2][4] This guide will explore the molecular and cellular mechanisms by which CST-17 exerts its effects on SWS, providing a comprehensive resource for the scientific community.
Quantitative Effects of Cortistatin on Slow-Wave Sleep
Intracerebroventricular (ICV) administration of Cortistatin-14 (the rat homolog of human Cortistatin-17) has been shown to have profound effects on sleep architecture in rats. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Intracerebroventricular CST-14 Administration on Sleep Parameters in Rats
| Parameter | Vehicle (Saline) | CST-14 (100 ng) | CST-14 (1 µg) | Time Post-Injection | Reference |
| Slow-Wave Sleep (SWS) | Baseline | Significantly Increased | Significantly Increased | Light & Dark Periods | [2][3] |
| Slow-Wave Activity (SWA) within SWS | Baseline | Increased | Increased | First 2 hours | [2][3] |
| EEG Power (Delta Band) | Baseline | Significant Increase | Significant Increase | First 6 hours | [3] |
Table 2: Changes in Preprocortistatin mRNA Expression in Rat Cortex
| Condition | Preprocortistatin mRNA Level | c-fos Co-localization | pERK1/2 Co-localization | Reference |
| Control | Baseline | Low | 13 ± 1.4% | [3] |
| 24-h Sleep Deprivation | 4-fold increase | Dramatically higher | 2.6 ± 0.5% | [2][3] |
| 8-h Sleep Recovery (post-deprivation) | Returned to control levels | - | - | [2][3] |
Table 3: Electrophysiological Effects of Cortistatin on Hippocampal CA1 Pyramidal Neurons
| Parameter | Control | CST (1 µM) | Note | Reference |
| h-current (Ih) | Baseline | Increased to 126 ± 3% of control | Effect is concentration-dependent | [4] |
| Ih in presence of Ba2+ | Baseline | Increased to 135% of control | Ba2+ blocks K+ currents | [4] |
Signaling Pathways and Mechanisms of Action
Cortistatin-17 exerts its influence on SWS through a multi-faceted mechanism involving both unique and shared pathways with the somatostatin system.
Interaction with Somatostatin Receptors
Cortistatin binds with high affinity to all five known somatostatin receptor subtypes (SSTR1-5).[5] This interaction is believed to mediate some of its inhibitory effects on neuronal activity, contributing to the overall depression of cortical arousal that facilitates sleep onset and maintenance.
Unique Modulation of the Hyperpolarization-Activated Cation Current (Ih)
A key differentiator between cortistatin and somatostatin is cortistatin's ability to selectively augment the hyperpolarization-activated cation current (Ih) in hippocampal and likely cortical neurons.[4][6] Ih plays a crucial role in regulating neuronal excitability, synaptic integration, and oscillatory activity. By increasing Ih, cortistatin can influence the synchronization of neuronal networks, a fundamental aspect of slow-wave generation.[4] This effect is not mediated by somatostatin, highlighting a unique signaling pathway for cortistatin in sleep regulation.[4][6]
Homeostatic Regulation and Neuronal Activity Markers
The expression of preprocortistatin mRNA is dynamically regulated by the sleep-wake cycle and sleep pressure.[2][3] Following prolonged wakefulness (sleep deprivation), there is a significant upregulation of preprocortistatin mRNA in a subset of cortical interneurons that also express c-fos, a marker of neuronal activation.[2][3][7] Conversely, the number of cortistatin-positive cells co-expressing phosphorylated ERK1/2 (pERK1/2), another activity marker, decreases under sleep deprivation.[3] This suggests a complex interplay where prolonged neuronal activity during wakefulness triggers an increase in cortistatin synthesis, which then acts to promote the restorative processes of SWS.
Interaction with the Ghrelin System
Cortistatin has also been shown to bind to the ghrelin receptor (GHSR-1a), a receptor not recognized by somatostatin.[8] Ghrelin itself has been demonstrated to promote SWS in humans.[9] This interaction suggests a potential convergence of pathways regulating metabolic state and sleep homeostasis, where cortistatin may act as a link between these two systems.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of cortistatin's role in SWS.
Intracerebroventricular (ICV) Cannulation and Administration in Rats
Objective: To deliver Cortistatin-14 directly into the cerebral ventricles to assess its central effects on sleep.
Materials:
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Guide cannula and dummy cannula.
-
Dental cement.
-
Microinjection pump and syringe.
-
Cortistatin-14 peptide, sterile saline.
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates relative to bregma, drill a small hole for cannula implantation into a lateral ventricle.
-
Lower the guide cannula to the target depth and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
For administration, gently restrain the animal, remove the dummy cannula, and insert an injector cannula connected to a microinjection pump.
-
Infuse the desired volume of CST-14 solution or vehicle (saline) over a specified period (e.g., 2 minutes).[11]
-
Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.[11]
-
Immediately place the animal in a recording chamber for EEG/EMG monitoring.
In Situ Hybridization for Preprocortistatin mRNA
Objective: To visualize and quantify the expression of preprocortistatin mRNA in brain tissue sections.
Materials:
-
Rat brain tissue, fixed and cryoprotected.
-
Cryostat.
-
SuperFrost Plus slides.
-
Digoxigenin (DIG)-labeled riboprobe for preprocortistatin mRNA.
-
Hybridization buffer.
-
Wash buffers (SSC).
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
NBT/BCIP substrate for color development.
-
Microscope with dark-field illumination.
Procedure:
-
Perfuse the animal with 4% paraformaldehyde and post-fix the brain. Cryoprotect in a sucrose (B13894) solution.[12]
-
Cut frozen coronal sections (e.g., 20 µm) on a cryostat and mount on coated slides.
-
Prepare a DIG-labeled antisense riboprobe for rat preprocortistatin mRNA.
-
Dilute the probe in hybridization buffer and apply to the tissue sections. Cover with a coverslip.
-
Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).[12]
-
Perform a series of post-hybridization washes with increasing stringency using SSC buffers to remove non-specifically bound probe.[12]
-
Block non-specific antibody binding and then incubate with an AP-conjugated anti-DIG antibody.
-
Wash to remove unbound antibody and then incubate with NBT/BCIP substrate until the desired color intensity is reached.
-
Stop the reaction, dehydrate the sections, and coverslip.
-
Visualize the labeled cells under a microscope. For quantification, image analysis software can be used to measure signal intensity.
Electrophysiological Recording of Ih in Hippocampal Slices
Objective: To measure the effect of cortistatin on the hyperpolarization-activated cation current (Ih) in individual neurons.
Materials:
-
Acute hippocampal slices from rats.
-
Recording chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes for whole-cell recording.
-
Cortistatin peptide.
-
Pharmacological agents (e.g., ZD7288 to block Ih).
Procedure:
-
Prepare acute hippocampal slices from a rat brain and maintain them in a holding chamber with oxygenated aCSF.
-
Transfer a slice to the recording chamber on the microscope stage.
-
Using visual guidance (e.g., DIC optics), establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
In voltage-clamp mode, hold the neuron at a depolarized potential (e.g., -60 mV) to de-inactivate Ih channels.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -120 mV in 10 mV increments) to elicit Ih.[13]
-
Record the resulting currents to establish a baseline I-V curve for Ih.
-
Perfuse the slice with aCSF containing a known concentration of cortistatin.
-
Repeat the voltage-step protocol to measure the effect of cortistatin on Ih.
-
To isolate Ih, the specific blocker ZD7288 can be applied, and the remaining current can be subtracted from the total current.[6]
Conclusion and Future Directions
The evidence strongly supports a significant role for Cortistatin-17 in the homeostatic regulation of slow-wave sleep. Its ability to selectively enhance SWS and SWA, coupled with the dynamic regulation of its precursor's mRNA by sleep pressure, positions it as a key endogenous sleep-promoting factor. The unique modulation of the h-current by cortistatin provides a specific cellular mechanism for its effects that is distinct from somatostatin, offering a novel target for the development of therapeutics for sleep disorders characterized by deficient SWS.
Future research should focus on delineating the precise receptor and downstream intracellular signaling cascades responsible for the cortistatin-mediated modulation of Ih. Furthermore, exploring the interaction between the cortistatin and ghrelin systems in the context of sleep and metabolic regulation could unveil new insights into the intricate relationship between sleep and energy balance. The development of specific agonists for the cortistatin system that do not interact with somatostatin receptors could represent a promising avenue for novel hypnotic drugs that more naturally promote deep, restorative sleep.
References
- 1. Two features of sleep slow waves: homeostatic and reactive aspects – from long term to instant sleep homeostasis – Sleep and Chronobiology Research Group [semmelweis.hu]
- 2. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Sleep-Modulating Peptide Cortistatin Augments the h-Current in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocrine activities of cortistatin-14 and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sleep-modulating peptide cortistatin augments the h-current in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the functional significance of c-fos induction during the sleep-waking cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain-gut communication: cortistatin, somatostatin and ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cortistatin, a modulatory peptide of sleep and memory, induces analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Hyperpolarization-Activated Current (Ih) Is Reduced in Hippocampal Neurons from Gabra5−/− Mice | PLOS One [journals.plos.org]
"Cortistatin-17 as an endogenous anti-inflammatory factor"
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cortistatin-17 (CST-17), a neuropeptide with structural homology to somatostatin (B550006), has emerged as a potent endogenous anti-inflammatory factor. Produced by and acting on various immune cells, CST-17 exhibits a multimodal mechanism of action, making it a compelling subject for both basic research and therapeutic development. This technical guide provides an in-depth overview of the core anti-inflammatory functions of CST-17, including its signaling pathways, quantitative effects on inflammatory mediators, and detailed experimental protocols for studying its activity.
Introduction
Chronic inflammation is a hallmark of numerous debilitating diseases, and the identification of endogenous molecules that can quell inflammatory responses is of paramount importance for developing novel therapeutics. Cortistatin-17, a 17-amino acid cyclic peptide, has demonstrated significant promise in this regard. Initially identified in the cerebral cortex, its expression and function within the immune system have unveiled a critical role in regulating inflammatory cascades. CST-17's pleiotropic effects are mediated through a complex interplay of receptor interactions and downstream signaling events, positioning it as a key modulator of immune homeostasis.
Mechanism of Action: A Multi-Receptor Approach
CST-17 exerts its anti-inflammatory effects by engaging with multiple G protein-coupled receptors, primarily the somatostatin receptors (SSTRs) and the ghrelin receptor (GHSR-1a). This dual-receptor engagement distinguishes CST-17 from somatostatin, which does not bind to the ghrelin receptor, and contributes to its superior anti-inflammatory potency.[1]
Signaling Pathways
The binding of CST-17 to its receptors on immune cells, particularly macrophages, triggers a cascade of intracellular events that culminate in the suppression of pro-inflammatory signaling and the promotion of anti-inflammatory responses.
-
Inhibition of the NF-κB Pathway: A central mechanism of CST-17's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of inflammatory gene expression. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), CST-17, through its receptor binding, interferes with the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of a wide array of pro-inflammatory genes.[3]
-
Modulation of Macrophage Polarization: CST-17 influences the polarization of macrophages, key orchestrators of the inflammatory response. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This is achieved by suppressing the production of M1-associated cytokines and enhancing the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).
-
Ghrelin and Somatostatin Receptor Signaling: The anti-inflammatory effects of CST-17 are mediated through both somatostatin and ghrelin receptors.[4] Activation of these receptors on immune cells leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various downstream kinases, ultimately contributing to the suppression of inflammatory mediator release.[5][6] The ghrelin receptor signaling, in particular, has been shown to inhibit the expression of pro-inflammatory cytokines.[7][8]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of CST-17 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potent inhibitory effects on various inflammatory mediators.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Cortistatin-17
| Mediator | Cell Type | Stimulant | CST-17 Concentration | % Inhibition / IC50 | Reference |
| TNF-α | Murine Peritoneal Macrophages | LPS (1 µg/mL) | 10⁻⁸ M | ~60% | [9] |
| IL-6 | Murine Peritoneal Macrophages | LPS (1 µg/mL) | 10⁻⁸ M | ~55% | [9] |
| Nitric Oxide (NO) | Murine Peritoneal Macrophages | LPS (1 µg/mL) | 10⁻⁸ M | ~70% | [9] |
Table 2: In Vivo Effects of Cortistatin-17 in a Murine Model of Lethal Endotoxemia
| Parameter | Treatment Protocol | Measurement Time Point | Result | Reference |
| Survival Rate | 2 nmol/mouse CST-17 (i.p.) 30 min post LPS | 72 hours | Increased survival from ~20% to ~80% | [9] |
| Serum TNF-α | 2 nmol/mouse CST-17 (i.p.) 30 min post LPS | 2 hours post LPS | Significant reduction compared to control | [10] |
| Serum IL-6 | 2 nmol/mouse CST-17 (i.p.) 30 min post LPS | 4 hours post LPS | Significant reduction compared to control | [10] |
Table 3: In Vivo Effects of Cortistatin-17 in a Murine Model of Collagen-Induced Arthritis
| Parameter | Treatment Protocol | Measurement Time Point | Result | Reference |
| Arthritis Score | 2 nmol/mouse/day CST-17 (i.p.) for 10 days | Day 35 post-immunization | Significant reduction in clinical score | [11] |
| Joint TNF-α | 2 nmol/mouse/day CST-17 (i.p.) for 10 days | Day 35 post-immunization | Significant reduction in joint homogenates | [11] |
| Joint IL-6 | 2 nmol/mouse/day CST-17 (i.p.) for 10 days | Day 35 post-immunization | Significant reduction in joint homogenates | [11] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of CST-17.
In Vitro Macrophage Stimulation and Cytokine Measurement
Protocol:
-
Macrophage Isolation: Peritoneal macrophages are harvested from mice (e.g., BALB/c) by peritoneal lavage with sterile PBS.
-
Cell Culture: Cells are washed, counted, and seeded in 96-well plates at a density of 2 x 10⁵ cells/well in complete RPMI 1640 medium supplemented with 10% FBS and antibiotics. Cells are allowed to adhere for 2 hours.
-
Treatment: Non-adherent cells are removed, and fresh medium is added. Cells are pre-treated with varying concentrations of CST-17 (e.g., 10⁻¹⁰ to 10⁻⁷ M) for 30 minutes.
-
Stimulation: Macrophages are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) from E. coli.
-
Sample Collection: Supernatants are collected at various time points (e.g., 4, 8, 12, 24 hours) for cytokine and nitric oxide analysis.
-
Cytokine Measurement: TNF-α and IL-6 levels in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Nitric oxide production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatants using the Griess reagent.
Murine Model of Lethal Endotoxemia
Protocol:
-
Animal Model: Male BALB/c mice (8-10 weeks old) are used.
-
Induction of Endotoxemia: Mice are injected intraperitoneally (i.p.) with a lethal dose of LPS (e.g., 15 mg/kg).[12]
-
Treatment: Thirty minutes after LPS injection, mice are treated with an i.p. injection of CST-17 (e.g., 2 nmol/mouse) or vehicle (sterile PBS) for the control group.[9][13]
-
Monitoring: Survival is monitored every 12 hours for a total of 72 hours.
-
Sample Collection and Analysis: For mechanistic studies, separate cohorts of mice are euthanized at various time points (e.g., 2, 4, 8 hours) after LPS injection. Blood is collected via cardiac puncture for serum cytokine analysis using ELISA.
Murine Model of Collagen-Induced Arthritis (CIA)
Protocol:
-
Animal Model: DBA/1 mice (8-10 weeks old) are typically used for this model.[14][15][16][17][18]
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment: Upon the onset of clinical signs of arthritis (typically around day 25), mice are treated daily with i.p. injections of CST-17 (e.g., 2 nmol/mouse) or vehicle.
-
Clinical Assessment: The severity of arthritis is monitored daily using a clinical scoring system (e.g., 0-4 scale for each paw).
-
Histopathological and Biochemical Analysis: At the end of the experiment (e.g., day 35), mice are euthanized. Paws are collected for histological examination of joint inflammation and destruction. Joint homogenates are prepared for the measurement of local cytokine levels by ELISA.
Conclusion and Future Directions
Cortistatin-17 stands out as a promising endogenous anti-inflammatory agent with a multifaceted mechanism of action. Its ability to engage multiple receptor systems and potently suppress key inflammatory pathways underscores its therapeutic potential for a wide range of inflammatory and autoimmune disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of CST-17 and translate these findings into novel therapeutic strategies.
Future research should focus on elucidating the precise molecular interactions within the CST-17 signaling network, identifying potential biomarkers of CST-17 activity, and developing stable, long-acting CST-17 analogs with enhanced therapeutic profiles. The continued investigation of this intriguing neuropeptide holds the key to unlocking new avenues for the treatment of inflammatory diseases.
References
- 1. Inhibitory effect of somatostatin on inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin and somatostatin receptors in the immune system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Exogenous ghrelin modulates release of pro-inflammatory and anti-inflammatory cytokines in LPS-stimulated macrophages through distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of ghrelin on inflammation and the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Bifunctional Peptide Inhibitors Suppress Interleukin-6 Proliferation and Ameliorates Murine Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevention and Treatment of Lethal Murine Endotoxemia by the Novel Immunomodulatory Agent MFP-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cortistatin-17: A Deep Dive into its Immunomodulatory Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cortistatin-17 (CST-17) is a neuropeptide with significant immunoregulatory properties, positioning it as a molecule of high interest for therapeutic development in inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of CST-17 on various immune cells, including detailed experimental protocols and a quantitative analysis of its effects. The information is tailored for researchers, scientists, and professionals involved in drug development who require a deep understanding of CST-17's immunomodulatory functions.
Core Mechanism of Action
CST-17 exerts its influence on the immune system through a multi-faceted approach, primarily characterized by potent anti-inflammatory effects. It modulates both innate and adaptive immunity by binding to several receptors on immune cells, including somatostatin (B550006) receptors (SSTRs) and the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] This interaction triggers downstream signaling cascades that ultimately alter gene expression and cellular function, leading to a reduction in pro-inflammatory responses and a promotion of anti-inflammatory and regulatory pathways.[2]
Impact on Immune Cell Subsets
T Lymphocytes
CST-17 significantly influences the differentiation and function of T helper (Th) cell subsets. A key mechanism is the direct inhibition of Th1 and Th17 cell differentiation, which are critical drivers of autoimmune and inflammatory responses.[3] Conversely, CST-17 appears to favor the development of Th2 and regulatory T cells (Tregs), contributing to a more tolerogenic immune environment.[3]
A pivotal discovery in understanding CST-17's effect on Th17 cells is its ability to inhibit glycolysis. This metabolic reprogramming is mediated through the GHSR1.[4] Binding of CST-17 to GHSR1 on Th17 cells leads to the downregulation of the transcription factor c-Myc and the key glycolytic enzyme Hexokinase 2 (HK2).[4] This restriction of glycolysis is a critical metabolic checkpoint that curtails Th17 cell differentiation and their pro-inflammatory functions.[4]
Macrophages
Macrophages are central players in the inflammatory response, and CST-17 effectively modulates their activation state. In the presence of pro-inflammatory stimuli like lipopolysaccharide (LPS), CST-17 dose-dependently inhibits the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-12 (IL-12).[2] Simultaneously, CST-17 has been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by these cells.[2] This functional switch from a pro-inflammatory to an anti-inflammatory phenotype is a cornerstone of CST-17's therapeutic potential.
Dendritic Cells (DCs)
While the direct effects of CST-17 on dendritic cell differentiation and maturation are still being fully elucidated, their function as antigen-presenting cells is indirectly influenced by the altered cytokine milieu orchestrated by CST-17. By suppressing pro-inflammatory cytokines that drive DC maturation and their capacity to induce Th1 and Th17 responses, CST-17 likely contributes to a less immunogenic presentation of antigens.
Neutrophils
CST-17 has been observed to impact neutrophil function, including their migration to sites of inflammation. While detailed quantitative data on the direct inhibition of neutrophil chemotaxis by CST-17 are emerging, its ability to reduce the production of neutrophil-attracting chemokines by other immune cells suggests an indirect mechanism for limiting neutrophil infiltration and subsequent tissue damage.
Quantitative Data on Cortistatin-17's Immunomodulatory Effects
The following tables summarize the available quantitative data on the effects of Cortistatin-17 on various immune cell parameters.
| Parameter | Immune Cell Type | Effect of Cortistatin-17 | Concentration/Dose | Observed Effect | Reference |
| Receptor Binding Affinity (IC50) | Human Thymic Tissue | Displacement of [125I-Tyr3]octreotide from sst2 receptors | 4.0 x 10⁻⁹ M | Competitive binding to somatostatin receptor subtype 2 | |
| Pro-inflammatory Cytokine Production | LPS-activated Macrophages | Inhibition of TNF-α | 10⁻⁸ M | Significant reduction in TNF-α secretion | [2] |
| LPS-activated Macrophages | Inhibition of IL-6 | 10⁻⁸ M | Significant reduction in IL-6 secretion | [2] | |
| LPS-activated Macrophages | Inhibition of IL-1β | 10⁻⁸ M | Significant reduction in IL-1β secretion | [2] | |
| LPS-activated Macrophages | Inhibition of IL-12 | 10⁻⁸ M | Significant reduction in IL-12 secretion | [2] | |
| Anti-inflammatory Cytokine Production | LPS-activated Macrophages | Stimulation of IL-10 | 10⁻⁸ M | Increased secretion of IL-10 | [2] |
| T Cell Differentiation | Murine Naive CD4+ T cells | Inhibition of Th17 Differentiation | Not Specified | Attenuates Th17 cell response | [4] |
| Cellular Metabolism | Differentiating Th17 cells | Inhibition of Glycolysis | Not Specified | Substantial attenuation of glycolysis | [4] |
| Gene Expression | Differentiating Th17 cells | Downregulation of Myc and HK2 mRNA | Not Specified | Reduced mRNA expression of key glycolysis regulators | [4] |
Signaling Pathways
The immunomodulatory effects of Cortistatin-17 are initiated by its binding to specific cell surface receptors, which in turn activates intracellular signaling cascades.
GHSR1a Signaling in Th17 Cells
In Th17 cells, Cortistatin-17 primarily signals through the GHSR1a receptor to inhibit glycolysis and, consequently, Th17 differentiation.
References
MrgX2: A Specific Receptor for Cortistatin-17 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the Mas-related G protein-coupled receptor X2 (MrgX2) as a specific, high-potency receptor for the neuropeptide Cortistatin-17 (CST-17). Cortistatin-17, a cyclic peptide, has been identified as a key endogenous ligand for MrgX2, a receptor primarily expressed in dorsal root ganglion and mast cells.[1] The interaction between CST-17 and MrgX2 is implicated in a variety of physiological processes, including nociception, inflammation, and immune responses.[2] This document details the quantitative aspects of this interaction, the experimental protocols used to study it, and the intracellular signaling pathways that are activated.
Quantitative Data: Ligand-Receptor Interaction
The binding and activation of MrgX2 by Cortistatin peptides have been quantified in several studies. The following table summarizes the available data on the potency of Cortistatin-17 and its shorter, more potent analog, Cortistatin-14.
| Ligand | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Cortistatin-17 | MRGPRX2 transfected HEK cells | Calcium Response | EC50 | 0.099 | [3] |
| Cortistatin-14 | MRGPRX2 transfected HEK cells | Calcium Response | EC50 | 0.025 | [3] |
| Cortistatin-14 | CHO-K1/MRGPRX2 cells | Calcium Mobilization | EC50 | 0.64 | [4] |
| Cortistatin-14 | U2OS-hMrgX2 cells | Calcium Response | pEC50 | 6.1 - 6.5 | [5] |
Note: pEC50 is the negative logarithm of the EC50 value.
Signaling Pathways
The activation of MrgX2 by Cortistatin-17 initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G protein.[6][1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[7] This increase in cytosolic calcium is a hallmark of MrgX2 activation.[6][1]
Downstream of this initial calcium signal, other pathways, including the activation of Protein Kinase C (PKC) by DAG, and the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, JNK) and the PI3K/AKT pathway can also be engaged, leading to cellular responses such as degranulation in mast cells and modulation of neuronal excitability.[7][8][9]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction between Cortistatin-17 and MrgX2.
Calcium Mobilization Assay
This is the primary functional assay to determine the activation of MrgX2 by its agonists. The protocol involves measuring changes in intracellular calcium concentration in cells stably expressing the MrgX2 receptor.
1. Cell Culture and Preparation:
-
Cell Lines: HEK293 or CHO-K1 cells stably transfected with the human MrgX2 receptor gene are commonly used.[3][4]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., Ham's F-12K for CHO-K1) supplemented with 10% FBS and a selection antibiotic (e.g., Zeocin) at 37°C in a 5% CO2 incubator.[4]
-
Plating: For the assay, cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The culture medium is removed, and the cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye loading solution. Common dyes include Fura-2 AM, Fluo-4 AM, or the Calcium-4 assay kit.[3][4][10] The loading is typically performed for 30-60 minutes at 37°C in the dark.
3. Agonist Stimulation and Measurement:
-
After dye loading, the cells are washed again to remove excess dye.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Cortistatin-17 or other test compounds are prepared in the assay buffer at various concentrations and added to the wells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.
4. Data Analysis:
-
The fluorescence signal is typically normalized to the baseline.
-
The peak fluorescence response is plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
The identification of MrgX2 as a specific receptor for Cortistatin-17 has opened new avenues for understanding the roles of this neuropeptide in health and disease. The robust and reproducible nature of the calcium mobilization assay provides a solid platform for screening and characterizing novel agonists and antagonists of MrgX2. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to further explore the pharmacology and therapeutic potential of targeting the Cortistatin-17/MrgX2 signaling axis.
References
- 1. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. genscript.com [genscript.com]
- 5. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MrgX2 Is a High Potency Cortistatin Receptor Expressed in Dorsal Root Ganglion* | Semantic Scholar [semanticscholar.org]
- 7. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Cortistatin-17: A Novel Regulator in the Pathogenesis of Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Autoimmune diseases, a diverse group of chronic illnesses characterized by an immune response against the body's own tissues, represent a significant challenge in modern medicine. The quest for novel therapeutic strategies has led to the exploration of endogenous immunomodulatory molecules. Cortistatin-17 (CST-17), a neuropeptide with structural similarities to somatostatin (B550006), has emerged as a promising candidate due to its potent anti-inflammatory and immunoregulatory properties.[1][2] This technical guide provides a comprehensive overview of the role of CST-17 in the pathogenesis of autoimmune diseases, with a focus on its mechanisms of action, relevant signaling pathways, and preclinical evidence in various disease models.
Mechanism of Action of Cortistatin-17 in the Immune System
CST-17 exerts its immunomodulatory effects by interacting with a range of receptors expressed on various immune cells. Unlike somatostatin, which is not typically produced by immune cells, CST-17 is generated by lymphocytes, monocytes, macrophages, and dendritic cells, suggesting a more direct role in immune regulation.[3] Its primary modes of action include the suppression of pro-inflammatory responses and the promotion of regulatory immune mechanisms.
Receptors and Cellular Targets
CST-17's pleiotropic effects are mediated through its binding to several G-protein coupled receptors:
-
Somatostatin Receptors (SSTRs): CST-17 binds to all five somatostatin receptor subtypes (SSTR1-5) with high affinity, sharing this functionality with somatostatin.[2][3] These receptors are expressed on various immune cells, including lymphocytes and macrophages.[4][5]
-
Ghrelin Receptor (GHSR1a): Also known as the growth hormone secretagogue receptor, GHSR1a is a key target for CST-17, particularly on T cells. This interaction is crucial for mediating CST-17's effects on T helper cell differentiation.[6][7]
-
Mas-related G-protein coupled receptor X2 (MrgX2): Expressed on mast cells, this receptor's activation by CST-17 can trigger degranulation and the release of inflammatory mediators.[8][9][10]
The differential expression of these receptors on various immune cell populations dictates the specific effects of CST-17 on their function.
Immunomodulatory Effects
CST-17 orchestrates a multi-faceted anti-inflammatory and immunoregulatory response:
-
Inhibition of Pro-inflammatory Cytokines: CST-17 has been shown to downregulate the production of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, IL-12, and IL-17.[1][11] This effect has been observed in macrophages and other immune cells.[12]
-
Suppression of T Helper 1 (Th1) and Th17 Cell Responses: Th1 and Th17 cells are critical drivers of autoimmune pathology. CST-17 can inhibit the differentiation and effector functions of these pathogenic T cell subsets.[1][6]
-
Promotion of Regulatory T cells (Tregs): CST-17 promotes the expansion and suppressive function of Tregs, which are essential for maintaining immune tolerance and controlling autoimmune responses.[6]
-
Deactivation of Macrophages: CST-17 can deactivate macrophages, reducing their production of inflammatory mediators and their capacity to present antigens to T cells.[12]
Cortistatin-17 in Preclinical Models of Autoimmune Diseases
The therapeutic potential of CST-17 has been investigated in several preclinical animal models of autoimmune diseases, demonstrating significant efficacy in ameliorating disease severity.
Rheumatoid Arthritis (RA)
In the collagen-induced arthritis (CIA) mouse model of RA, treatment with CST-17 after disease onset significantly reduced the clinical severity of arthritis, including joint swelling, cartilage destruction, and bone erosion.[1] This therapeutic effect was associated with a marked reduction in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10 in the joints and serum.[1]
Inflammatory Bowel Disease (IBD)
In murine models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), CST-17 treatment ameliorated disease severity, reduced weight loss, and decreased intestinal inflammation.[13] The protective effect was linked to a reduction in Th1 and Th17 cell populations and an increase in Treg cells in the mesenteric lymph nodes.[14]
Multiple Sclerosis (MS)
In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, CST-17 administration, both before and after disease onset, reduced clinical scores and central nervous system inflammation.[15] The therapeutic benefit was attributed to the inhibition of encephalitogenic Th1 and Th17 cells and the promotion of neuroprotective mechanisms.[6]
Quantitative Data on the Effects of Cortistatin-17
The following tables summarize the quantitative data from preclinical studies investigating the effects of CST-17 in various autoimmune disease models.
| Disease Model | Animal Strain | Treatment Protocol | Outcome Measure | Control Group | CST-17 Treated Group | Percentage Change | Citation |
| Rheumatoid Arthritis (CIA) | DBA/1J Mice | 2 nmol/mouse/day, i.p. for 5 days post-onset | Clinical Score (0-16) | 10.5 ± 1.5 | 2.5 ± 0.5 | -76.2% | [1] |
| Joint TNF-α (pg/mg protein) | 1500 ± 200 | 400 ± 100 | -73.3% | [1] | |||
| Joint IL-1β (pg/mg protein) | 800 ± 150 | 200 ± 50 | -75.0% | [1] | |||
| Joint IL-10 (pg/mg protein) | 100 ± 20 | 400 ± 75 | +300% | [1] | |||
| Inflammatory Bowel Disease (DSS Colitis) | C57BL/6 Mice | Data not specified | Splenic Th17 Cells (%) | ~1.8% | ~1.0% | -44.4% | [16] |
| Colonic Lamina Propria Th17 Cells (%) | ~2.5% | ~1.5% | -40.0% | [16] | |||
| Multiple Sclerosis (EAE) | C57BL/6 Mice | 1 nmol/day, i.p. from onset | Maximum Clinical Score (0-5) | 3.5 ± 0.3 | 1.5 ± 0.2 | -57.1% | [15] |
| SJL/J Mice | 1 nmol/day, i.p. from onset | Maximum Clinical Score (0-5) | 3.0 ± 0.2 | 1.0 ± 0.1 | -66.7% | [15] |
Table 1: In Vivo Efficacy of Cortistatin-17 in Animal Models of Autoimmune Disease
| Cell Type | Stimulus | Outcome Measure | Control | CST-17 (10⁻⁸ M) | Percentage Change | Citation |
| Mouse Peritoneal Macrophages | LPS (1 µg/ml) | TNF-α production (pg/ml) | 4000 ± 500 | 1500 ± 200 | -62.5% | [2] |
| IL-6 production (pg/ml) | 6000 ± 700 | 2500 ± 300 | -58.3% | [2] | ||
| IL-10 production (pg/ml) | 500 ± 100 | 1200 ± 150 | +140% | [2] | ||
| Mouse Synovial Cells (from CIA mice) | Collagen Type II (10 µg/ml) | TNF-α production (pg/ml) | ~2500 | ~1000 | -60.0% | [1] |
| IL-6 production (pg/ml) | ~4000 | ~1500 | -62.5% | [1] |
Table 2: In Vitro Effects of Cortistatin-17 on Immune Cells
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summarized protocols for key experiments cited in the study of CST-17 in autoimmune diseases.
Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Immunization: Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Injection: Inject 100 µL of the emulsion intradermally at the base of the tail of 8-10 week old male DBA/1J mice.
-
Booster: On day 21, administer a booster injection of 100 µL of type II collagen (2 mg/mL) emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at a different site on the tail.
-
Disease Assessment: Monitor mice daily for signs of arthritis starting from day 21. Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw). The maximum clinical score per mouse is 16.
Induction of Dextran Sulfate Sodium (DSS)-Induced Colitis in C57BL/6 Mice
-
DSS Administration: Provide 8-10 week old C57BL/6 mice with drinking water containing 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) ad libitum for 5-7 days.
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily.
-
Disease Activity Index (DAI): Calculate the DAI based on a scoring system for weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: At the end of the experiment, collect the colon for histological examination to assess inflammation, ulceration, and tissue damage.
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
-
Immunization: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (200 µg) in CFA containing 4 mg/mL Mycobacterium tuberculosis.
-
Injection: Subcutaneously inject 100 µL of the emulsion at two sites on the back of 8-10 week old female C57BL/6 mice.
-
Pertussis Toxin Administration: Administer 200 ng of pertussis toxin in PBS intraperitoneally on the day of immunization and 48 hours later.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Use a scoring scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).[17]
Signaling Pathways of Cortistatin-17
The immunomodulatory effects of CST-17 are initiated by its binding to specific receptors, which triggers intracellular signaling cascades that ultimately alter gene expression and cellular function.
CST-17 Signaling in T Helper 17 (Th17) Cells
CST-17 has been shown to attenuate Th17 cell responses, a key pathogenic cell type in many autoimmune diseases. This is primarily mediated through the ghrelin receptor (GHSR1a).
Caption: CST-17 inhibits Th17 differentiation via GHSR1a, mTOR, and glycolysis.
CST-17 Signaling in Macrophages
In macrophages, CST-17 binding to somatostatin receptors (SSTRs) leads to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Caption: CST-17 suppresses pro-inflammatory cytokine production in macrophages.
Experimental Workflow for Assessing CST-17 Efficacy
A typical preclinical workflow to evaluate the therapeutic potential of CST-17 in an autoimmune disease model is outlined below.
Caption: Preclinical workflow for evaluating CST-17 in autoimmune models.
Conclusion and Future Directions
Cortistatin-17 has demonstrated significant therapeutic potential in a range of preclinical models of autoimmune diseases. Its ability to modulate multiple facets of the immune response, including the suppression of pro-inflammatory cytokines and pathogenic T cells, and the promotion of regulatory T cells, positions it as a promising candidate for the development of novel therapies.
Future research should focus on:
-
Elucidating Detailed Signaling Pathways: Further investigation is needed to fully delineate the intracellular signaling cascades initiated by CST-17 in different immune cell subsets and through its various receptors.
-
Pharmacokinetics and Pharmacodynamics: Comprehensive studies are required to understand the stability, bioavailability, and optimal dosing regimens for CST-17 or its analogs.
-
Translational Studies: The promising preclinical data warrants the exploration of CST-17's safety and efficacy in human clinical trials for autoimmune diseases.
The continued exploration of CST-17 and its immunomodulatory properties holds the potential to unlock new avenues for the treatment of debilitating autoimmune and inflammatory disorders.
References
- 1. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The role of cortistatin in the human immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Expression of somatostatin, cortistatin, and somatostatin receptors in human monocytes, macrophages, and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ghrelin inhibits leptin- and activation-induced proinflammatory cytokine expression by human monocytes and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Th17 cells induce colitis and promote Th1 cell responses through IL-17 induction of innate IL-12 and IL-23 production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophages participate in IL17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colitis-induced Th17 cells increase the risk for severe subsequent Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Th17 Cell Accumulation Is Decreased during Chronic Experimental Colitis by (n-3) PUFA in Fat-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Expression of Cortistatin-17 in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression of Cortistatin-17 (CST-17) in various human tissues. Due to the limited availability of directly comparable quantitative data across different studies, this guide focuses on the qualitative distribution of CST-17, detailed experimental protocols for its quantification, and its signaling pathways.
Expression of Cortistatin-17 in Human Tissues
Cortistatin-17 is a neuropeptide with significant structural and functional similarities to somatostatin (B550006). It is primarily expressed in the central nervous system and various components of the immune system.
Central Nervous System: The most significant expression of Cortistatin is observed in the cerebral cortex, particularly in inhibitory interneurons. It is also found in the hippocampus and amygdala. This localization suggests a role in neuronal activity modulation, sleep regulation, and cognitive processes.
Immune System: Cortistatin-17 is expressed by a variety of immune cells, highlighting its role in immunomodulation. These cells include:
-
T lymphocytes
-
B lymphocytes
-
Monocytes
-
Macrophages
-
Dendritic cells
The presence of Cortistatin-17 in these cells suggests its involvement in regulating inflammatory responses.
Other Tissues: Expression of Cortistatin has also been reported in other tissues, including:
-
Pancreas
-
Endothelial cells
-
Smooth muscle cells
The functional significance of Cortistatin-17 in these tissues is an active area of research.
Quantitative Data on Cortistatin-17 Expression
A comprehensive search of peer-reviewed literature did not yield standardized quantitative data for the expression of Cortistatin-17 across a wide range of human tissues that would allow for a direct comparative table. The expression levels are often described qualitatively (e.g., "predominantly expressed") or in the context of specific experimental conditions. Researchers aiming to quantify Cortistatin-17 in their tissues of interest should employ the standardized methods outlined below.
Experimental Protocols
This section provides detailed methodologies for the quantification of Cortistatin-17 mRNA and protein levels in human tissues. These are representative protocols and may require optimization for specific tissues and experimental setups.
Quantification of Cortistatin-17 mRNA by Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps for measuring the relative or absolute abundance of Cortistatin-17 mRNA in tissue samples.
1. Tissue Homogenization and RNA Extraction:
-
Excise fresh tissue and immediately place it in an RNase-free tube.
-
Snap-freeze the tissue in liquid nitrogen and store it at -80°C until use.
-
For RNA extraction, weigh the frozen tissue (typically 10-30 mg).
-
Add 1 mL of a suitable RNA lysis reagent (e.g., TRIzol) per 50-100 mg of tissue.
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Follow the manufacturer's protocol for the chosen RNA extraction kit (e.g., chloroform (B151607) extraction and isopropanol (B130326) precipitation or a column-based method).
-
Resuspend the final RNA pellet in RNase-free water.
2. RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct 28S and 18S ribosomal RNA bands.
3. Reverse Transcription (cDNA Synthesis):
-
In an RNase-free tube, combine the following:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers (50 µM) or random hexamers (50 ng/µL)
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL
-
-
Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Add the following components:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor (e.g., RNaseOUT™)
-
1 µL of reverse transcriptase (e.g., SuperScript™ III)
-
-
Incubate the reaction at 50°C for 60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
4. Real-Time Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a PCR plate. For each reaction, combine:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of forward primer (10 µM) for the Cortistatin-17 gene
-
1 µL of reverse primer (10 µM) for the Cortistatin-17 gene
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Include a no-template control (NTC) for each primer set.
-
Run the plate on a real-time PCR instrument with a thermal cycling protocol similar to the following:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of Cortistatin-17 to a stably expressed reference gene (e.g., GAPDH, ACTB).
Quantification of Cortistatin-17 Protein by Western Blot
This protocol describes the detection and semi-quantitative analysis of Cortistatin-17 protein in tissue lysates.
1. Tissue Homogenization and Protein Extraction:
-
Excise fresh tissue and immediately place it in an ice-cold tube.
-
Wash the tissue with ice-cold PBS.
-
Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail to the tissue (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a colorimetric assay such as the Bradford or BCA (bicinchoninic acid) assay, following the manufacturer's instructions.
3. SDS-PAGE and Electrotransfer:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples onto a polyacrylamide gel (e.g., 12-15% for a small peptide like Cortistatin-17).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Cortistatin-17, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of Cortistatin-17 to that of a loading control protein (e.g., GAPDH, β-actin) to compare expression levels between samples.
Quantification of Cortistatin-17 Protein by Radioimmunoassay (RIA)
RIA is a highly sensitive method for the absolute quantification of peptides like Cortistatin-17 in biological fluids and tissue extracts.
1. Sample Preparation:
-
Prepare tissue extracts as described for Western blotting, or use plasma/serum samples.
-
For plasma, collect blood in EDTA-containing tubes and centrifuge at 1,600 x g for 15 minutes at 4°C.
-
It is often necessary to perform a solid-phase extraction (e.g., using C18 Sep-Pak columns) to concentrate the peptide and remove interfering substances.
2. Assay Procedure:
-
The assay is based on the principle of competitive binding. A known amount of radiolabeled Cortistatin-17 (e.g., ¹²⁵I-CST-17) competes with the unlabeled CST-17 in the sample or standard for a limited number of binding sites on a specific anti-CST-17 antibody.
-
Set up a series of tubes for the standard curve, quality controls, and unknown samples.
-
Pipette the standards (with known concentrations of unlabeled CST-17) and unknown samples into their respective tubes.
-
Add a constant amount of the anti-CST-17 antibody to all tubes (except for the non-specific binding tubes).
-
Add a constant amount of ¹²⁵I-CST-17 to all tubes.
-
Incubate the mixture, typically for 12-24 hours at 4°C, to allow the binding reaction to reach equilibrium.
3. Separation of Bound and Free Antigen:
-
Separate the antibody-bound CST-17 from the free CST-17. A common method is to use a secondary antibody (e.g., goat anti-rabbit IgG) that precipitates the primary antibody-antigen complex.
-
Add the precipitating agent and incubate to allow the formation of a pellet.
-
Centrifuge the tubes to pellet the antibody-bound fraction.
4. Measurement and Data Analysis:
-
Carefully decant the supernatant containing the free ¹²⁵I-CST-17.
-
Measure the radioactivity in the pellet (the bound fraction) using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radioactivity as a function of the concentration of the unlabeled CST-17 standards.
-
Determine the concentration of Cortistatin-17 in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways of Cortistatin-17
Cortistatin-17 exerts its biological effects by binding to several G protein-coupled receptors (GPCRs).
1. Somatostatin Receptors (SSTRs): Cortistatin-17 binds with high affinity to all five subtypes of somatostatin receptors (SSTR1-5). The canonical signaling pathway for SSTRs involves the inhibition of adenylyl cyclase.
Cortistatin-17 Signaling in Cortical Neurons: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cortistatin-17 (CST-17) is a neuropeptide with significant structural homology to somatostatin (B550006) (SST) that is expressed in a distinct subset of cortical interneurons.[1] Unlike SST, CST-17 exhibits unique physiological functions, including the induction of slow-wave sleep and the antagonism of acetylcholine-mediated cortical excitability, suggesting the involvement of specific signaling pathways.[1][2] This document provides an in-depth technical guide to the signaling pathways of CST-17 in cortical neurons, summarizing quantitative data, detailing experimental protocols, and visualizing the molecular cascades. CST-17 interacts with a range of G protein-coupled receptors (GPCRs), including all five somatostatin receptor subtypes (SSTR1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MrgX2).[3] This promiscuous receptor engagement leads to the activation of diverse intracellular signaling cascades that ultimately modulate neuronal excitability and function.
Cortistatin-17 Receptors in Cortical Neurons
CST-17's biological effects in the cortex are mediated through its interaction with multiple GPCRs. The expression of these receptors on cortical neurons provides the basis for the pleiotropic actions of this neuropeptide.
Somatostatin Receptors (SSTRs)
CST-17 binds with high affinity to all five SSTR subtypes (SSTR1-5).[2][3] These receptors are known to couple primarily to the Gi/o family of G proteins. Activation of these receptors in neurons typically leads to inhibitory effects on neuronal activity.
Ghrelin Receptor (GHS-R1a)
CST-17, but not somatostatin, has been shown to bind to the ghrelin receptor, GHS-R1a.[3] This receptor is also a GPCR, and its activation can lead to various downstream signaling events, adding another layer of complexity to CST-17's function in the central nervous system.
Mas-related G protein-coupled receptor X2 (MrgX2)
MrgX2 has been identified as a specific, high-potency receptor for cortistatin.[3] This receptor is coupled to Gq/11 proteins, and its activation is expected to stimulate a distinct signaling pathway compared to the SSTRs.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the known binding affinities of Cortistatin-17 to its receptors. It is important to note that much of this data is derived from heterologous expression systems, and further validation in primary cortical neurons is required.
| Receptor | Ligand | Ki (nM) | Cell Type/Preparation | Reference |
| SSTR1 | CST-17 | Data not available | ||
| SSTR2 | CST-17 | Data not available | ||
| SSTR3 | CST-17 | Data not available | ||
| SSTR4 | CST-17 | Data not available | ||
| SSTR5 | CST-17 | Data not available | ||
| GHS-R1a | CST-17 | Similar affinity to ghrelin | Human pituitary gland | [3] |
| MrgX2 | CST-14 | ~1-10 nM (EC50 for Ca2+ mobilization) | HEK293 cells |
Signaling Pathways of Cortistatin-17 in Cortical Neurons
The interaction of CST-17 with its various receptors initiates distinct intracellular signaling cascades, which are detailed below.
SSTR-Mediated Signaling Pathway (Gi/o-coupled)
Activation of SSTRs by CST-17 in cortical neurons leads to the dissociation of the heterotrimeric Gi/o protein into its Gαi/o and Gβγ subunits.
-
Gαi/o Subunit: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
-
Gβγ Subunit: The liberated Gβγ dimer can directly modulate the activity of ion channels. A key effect in neurons is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[5][6] The Gβγ subunits can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and neurotransmitter release.
References
- 1. Cortistatin Is Expressed in a Distinct Subset of Cortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Corticosteroids alter G protein inwardly rectifying potassium channels protein levels in hippocampal subfields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural and Functional Parallels of Cortistatin-17 and Somatostatin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Cortistatin-17 (CST-17) and somatostatin-14 (SS-14) are two endogenous cyclic neuropeptides that, despite originating from different genes, exhibit a remarkable degree of structural and functional similarity. This high degree of homology has positioned cortistatin as a natural analog of somatostatin (B550006), with both peptides exerting profound inhibitory effects on the endocrine and nervous systems. Their shared pharmacology is primarily mediated through high-affinity binding to the five subtypes of somatostatin receptors (SSTR1-5), making a detailed comparison of their structural and binding characteristics crucial for the development of novel therapeutics targeting these systems. This technical guide provides a comprehensive analysis of the structural similarities, comparative receptor affinities, and shared signaling pathways of human Cortistatin-17 and somatostatin-14.
Primary and Secondary Structural Comparison
Cortistatin and somatostatin share a significant portion of their amino acid sequence, including a critical pharmacophore and a conserved cyclic structure essential for their biological activity.
Primary Structure: Human Cortistatin-17 is a 17-amino acid peptide, while somatostatin-14 is comprised of 14 amino acids. A key feature of their similarity is the shared "FWKT" (Phe-Trp-Lys-Thr) motif, which is considered crucial for their interaction with somatostatin receptors[1]. CST-14, a closely related isoform, shares 11 of its 14 amino acids with SS-14[1][2].
Secondary Structure: Both peptides are characterized by a cyclic structure formed by a disulfide bridge. In somatostatin-14, this bond is between the cysteine residues at positions 3 and 14. For Cortistatin-17, the disulfide bridge is formed between the cysteines at positions 5 and 16. This cyclic conformation is vital for their high-affinity receptor binding and biological activity.
| Feature | Human Cortistatin-17 | Human Somatostatin-14 |
| Amino Acid Sequence | D-R-M-P-C-R-N-F-F-W-K-T-F-S-S-C-K | A-G-C-K-N-F-F-W-K-T-F-T-S-C |
| Number of Amino Acids | 17 | 14 |
| Disulfide Bridge | Cys(5) - Cys(16) | Cys(3) - Cys(14) |
| Shared Motif | F-F-W-K-T-F | F-F-W-K-T-F |
Tertiary Structural (3D) Comparison
The three-dimensional structures of both Cortistatin-17 and somatostatin-14 have been elucidated, including their conformations when bound to somatostatin receptors. These studies reveal a high degree of similarity in their overall fold and in the presentation of key residues for receptor interaction.
Recent advances in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of both peptides in complex with their receptors. For instance, the structure of human SSTR2 bound to somatostatin-14 and the structure of human SSTR5 bound to Cortistatin-17 have been determined. These structural data confirm that both peptides occupy the same deep binding pocket within the transmembrane helices of the receptors and that the conserved Trp-Lys motif is a primary determinant of this interaction.
| Peptide | PDB ID (Bound to Receptor) | Receptor Subtype | Experimental Method |
| Cortistatin-17 | 8J2Z | SSTR5 | Cryo-EM |
| Somatostatin-14 | 7T10 | SSTR2 | Cryo-EM |
| Somatostatin-14 | 7XAT | SSTR2 | Cryo-EM |
| Somatostatin-14 | 7Y27 | SSTR2 | Cryo-EM |
Comparative Receptor Binding Affinity
Cortistatin-17 and somatostatin-14 both bind with high, subnanomolar affinity to all five human somatostatin receptor subtypes (SSTR1-5)[3]. This broad and potent binding profile underlies their largely overlapping pharmacological effects.
| Receptor Subtype | Cortistatin-17 Ki (nM) | Somatostatin-14 Ki (nM) |
| SSTR1 | ~0.25 | ~1.0 |
| SSTR2 | Subnanomolar | Subnanomolar |
| SSTR3 | Subnanomolar | Subnanomolar |
| SSTR4 | Subnanomolar | Subnanomolar |
| SSTR5 | Subnanomolar | Subnanomolar |
| Note: Ki values can vary between studies depending on the experimental conditions. The values presented are representative of the high affinity of both peptides for all SSTR subtypes. |
While both peptides bind to all SSTRs, it is noteworthy that cortistatin also interacts with other receptors not recognized by somatostatin, such as the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor member X2 (MrgX2), although the physiological significance of these interactions is still under investigation[3].
Shared Signaling Pathways
Upon binding to any of the five SSTR subtypes, both Cortistatin-17 and somatostatin-14 act as potent agonists, initiating a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase through the activation of inhibitory G-proteins (Gi/o). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of various downstream effectors, ultimately resulting in the inhibition of hormone secretion and neurotransmission.
Caption: Canonical signaling pathway for Cortistatin-17 and Somatostatin via SSTRs.
Experimental Protocols
The characterization of the structural and functional properties of Cortistatin-17 and somatostatin relies on a variety of sophisticated experimental techniques. Below are overviews of the key methodologies.
Radioligand Binding Assay for Receptor Affinity
This competitive binding assay is used to determine the binding affinity (Ki or IC50) of unlabeled ligands (like CST-17 or SS-14) by measuring their ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
NMR Spectroscopy for 3D Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformational dynamics.
Caption: General workflow for peptide structure determination by NMR spectroscopy.
Cryogenic Electron Microscopy (Cryo-EM) for Receptor-Ligand Complexes
Cryo-EM, particularly single-particle analysis, has emerged as a revolutionary technique for determining the high-resolution structures of membrane proteins like GPCRs in complex with their ligands.
References
- 1. Cortistatin: a natural somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Studies on Cortistatin-17: A Technical Guide to its Therapeutic Potential
Executive Summary: Cortistatin-17 (CST-17), a neuropeptide with structural similarities to somatostatin (B550006), has emerged as a potent, pleiotropic agent with significant therapeutic potential across a range of preclinical disease models.[1] Distributed throughout the nervous, immune, and endocrine systems, CST-17 exerts its effects by binding to somatostatin receptors (SSTRs) and the ghrelin receptor (GHSR1a).[2][3] Preclinical evidence robustly supports its role in neuroprotection, immunomodulation, and cardiovascular protection. In models of ischemic stroke, CST-17 administration significantly reduces neurological damage and improves functional recovery.[4] Its anti-inflammatory capacity is demonstrated by its ability to protect against lethal endotoxemia, ameliorate autoimmune conditions like rheumatoid arthritis and inflammatory bowel disease, and suppress a wide array of pro-inflammatory mediators.[3][5][6] Furthermore, studies in cardiovascular disease models show that CST-17 can reduce myocardial damage, inhibit atherosclerosis, and attenuate autoimmune myocarditis.[2][7] This document provides a comprehensive technical overview of the key preclinical findings, experimental methodologies, and underlying signaling pathways related to the therapeutic potential of Cortistatin-17.
Therapeutic Potential in Neurological Disorders
Cortistatin-17 has demonstrated significant neuroprotective effects in various preclinical models of acute and chronic neurological diseases. Its action is multitargeted, involving the modulation of glial cell activity, preservation of blood-brain barrier integrity, and regulation of neuroinflammation.[4]
Ischemic Stroke
In a well-established middle cerebral artery occlusion (MCAO) model of ischemic stroke, peripheral administration of CST-17 has been shown to be a promising therapeutic strategy.[4][8] Treatment with CST-17, particularly when administered 24 hours post-stroke, significantly reduces neurological damage and enhances functional recovery.[4][9] The therapeutic window appears critical, as immediate or very early administration post-stroke did not show beneficial effects and was potentially detrimental, highlighting the complex temporal dynamics of stroke pathology.[8][9] The neuroprotection conferred by CST-17 is multifaceted, involving the modulation of glial reactivity, reduction of astrocytic scar formation, and facilitation of blood-brain barrier recovery.[4][9]
Quantitative Data from MCAO Stroke Model
| Parameter | Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Neurological Deficit | MCAO in C57BL/6J mice | CST-17 (144µg/kg) at 24h post-reperfusion | Significant reduction in neurological scores at 48h | [10] |
| Infarct Volume | MCAO in C57BL/6J mice | CST-17 (144µg/kg) at 24h post-reperfusion | Significant decrease in ischemic lesion volume | [10] |
| Motor Performance | MCAO in C57BL/6J mice | CST-17 (144µg/kg) at 24h post-reperfusion | Improved performance in rotarod and wire-hanging tests at 48h |[10] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: 12-week-old male C57BL/6J mice are used.[10]
-
Surgical Procedure: Cerebral ischemia is induced by inserting a filament through the external carotid artery into the internal carotid artery to occlude the middle cerebral artery.[10]
-
Treatment: Lyophilized mouse Cortistatin is dissolved in a saline solution. Mice receive an intraperitoneal injection of either saline (control) or CST-17 (144µg/kg) at specific time points post-reperfusion (e.g., immediately, 4h, or 24h).[10]
-
Outcome Assessment:
-
Neurological Scoring: Assessed at 48 hours on a scale from 0 (no signs) to 3 (death).[10]
-
Behavioral Tests: Motor coordination and strength are evaluated using rotarod and wire-hanging tests at baseline and 48 hours post-MCAO.[10]
-
Infarct Volume Measurement: Brains are sectioned and stained with cresyl violet. The ischemic volume is calculated by measuring the lesion area in serial sections using imaging software.[10]
-
Other Neurodegenerative Conditions
The neuroprotective and anti-inflammatory properties of CST-17 extend to other CNS disorders. In a preclinical mouse model of Parkinson's disease induced by the neurotoxin MPTP, CST-17 treatment mitigated the loss of dopaminergic neurons and reduced glial cell activation in affected brain regions.[11] It also showed protective effects in models of sepsis-associated encephalopathy by reducing blood-brain barrier disruption and inhibiting microglial activation.[11]
Immunomodulatory and Anti-inflammatory Effects
CST-17 has profound immunomodulatory effects, primarily by suppressing excessive inflammatory responses and promoting a shift towards immune tolerance.[5][6] This is achieved by regulating the production of a wide spectrum of inflammatory mediators and modulating T-cell responses.[3][5]
Sepsis and Endotoxemia
CST-17 demonstrates significant therapeutic efficacy in murine models of lethal endotoxemia.[5][12] Administration of CST-17 protected animals from death following challenges with bacterial endotoxin (B1171834) or cecal ligation and puncture.[5][12] This protective effect is mediated by a broad-spectrum reduction of local and systemic inflammatory mediators.[5] In vitro studies confirmed that CST-17 directly inhibits the production of pro-inflammatory molecules by activated macrophages.[5]
Quantitative Data on Anti-inflammatory Effects
| Mediator | Model System | Treatment | Result | Reference |
|---|---|---|---|---|
| TNF-α, IL-6, Nitric Oxide | LPS-activated peritoneal macrophages | CST-17 (10⁻⁸ M) | Dose-dependent inhibition of production | [5] |
| TNF-α, IFN-γ, IL-6, IL-1β, IL-12 | Murine endotoxemia model | CST-17 administration | Reduction in serum and organ levels | [5] |
| RANTES, MIP-2 (Chemokines) | Murine endotoxemia model | CST-17 administration | Reduction in serum and organ levels | [5] |
| IL-10 (Anti-inflammatory) | Murine endotoxemia model | CST-17 administration | Increased systemic and local levels |[5] |
Experimental Protocol: Murine Endotoxemia Model
-
Animal Model: Mice are used for in vivo studies.
-
Induction of Endotoxemia: Sepsis is induced by either cecal ligation and puncture (CLP) or intraperitoneal injection of bacterial endotoxin (LPS) or live E. coli.[5][12]
-
Treatment: CST-17 is administered to the animals, often after the septic insult, to evaluate its therapeutic effect.[5]
-
Outcome Assessment:
-
Survival: Animal survival is monitored over a set period.[12]
-
Histopathology: Target organs (liver, lung, intestine) are examined for inflammatory cell infiltration and disseminated intravascular coagulation.[5][12]
-
Mediator Analysis: Levels of cytokines and chemokines in serum and organ homogenates are quantified using methods like ELISA.[5]
-
Autoimmune Diseases
CST-17 has shown remarkable therapeutic effects in preclinical models of T-helper 1 (Th1) and T-helper 17 (Th17) driven autoimmune diseases.
-
Rheumatoid Arthritis: In the collagen-induced arthritis (CIA) model in DBA/1J mice, treatment with CST-17 after the onset of disease significantly reduced severity, completely abrogating joint swelling and the destruction of cartilage and bone.[3] This effect was linked to a reduction in inflammatory cytokines and a decrease in the antigen-specific Th1-cell response.[3]
-
Inflammatory Bowel Disease (IBD): In a murine model of colitis, CST-17 treatment ameliorated clinical symptoms like body weight loss and diarrhea, reduced intestinal inflammation, and increased the survival rate.[6] The therapy was effective even in established colitis and helped prevent disease recurrence by restoring mucosal immune tolerance.[6]
Core Immunomodulatory Signaling Pathways
A key mechanism for CST-17's immunomodulatory action is its ability to attenuate the Th17 cell response.[13] This is critical as Th17 cells are pathogenic in many autoimmune diseases.[13] CST-17, acting through the GHSR1 receptor, inhibits glycolysis in T-cells by down-regulating the expression of Myc and the rate-limiting enzyme Hexokinase 2 (HK2).[13] This metabolic reprogramming restricts Th17 cell differentiation.[13] More broadly, CST-17 shifts the cytokine balance away from a pro-inflammatory Th1/Th17 profile towards a regulatory state, characterized by increased production of IL-10 and TGF-β1.[3][6]
References
- 1. Cortistatin-17 (human) peptide [novoprolabs.com]
- 2. Cortistatin, a novel cardiovascular protective peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortistatin exerts an immunomodulatory and neuroprotective role in a preclinical model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. scispace.com [scispace.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Human Cortistatin-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-17 (CST-17) is a 17-amino acid neuropeptide with significant structural homology to somatostatin-14.[1] The peptide sequence is H-Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH, featuring a critical disulfide bridge between the cysteine residues at positions 5 and 16.[1][2][3][4] This structural feature is essential for its biological activity. CST-17 is the active peptide derived from the cleavage of its precursor, precortistatin.
Functionally, Cortistatin-17 binds to all known somatostatin (B550006) receptor subtypes (SSTRs), thereby sharing many of the physiological properties of somatostatin, including the inhibition of growth hormone secretion.[1] Additionally, CST-17 interacts with the ghrelin receptor (GHS-R1a), a function not shared by somatostatin. This dual receptor interaction implicates CST-17 in a wide array of biological processes, including the regulation of sleep, immune responses, and endocrine functions, making it a molecule of high interest for therapeutic development.
These application notes provide a detailed protocol for the chemical synthesis and purification of human Cortistatin-17 using manual Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Physicochemical Properties of Human Cortistatin-17
A summary of the key physicochemical properties of human Cortistatin-17 is presented in the table below. This data is crucial for the planning of synthesis, purification, and subsequent analytical characterization.
| Property | Value | Reference |
| Amino Acid Sequence | H-DRMPCRNFFWKTFSSCK-OH | [1] |
| Disulfide Bridge | Cys5 - Cys16 | [1][2][3][4] |
| Molecular Formula | C₉₆H₁₃₉N₂₇O₂₄S₃ | [1] |
| Average Molecular Weight | 2151.48 Da | [1] |
| Monoisotopic Molecular Weight | 2151.53 Da | [1][4] |
| Theoretical Isoelectric Point (pI) | 9.91 | [1] |
| Purity (Commercial Standard) | > 95% | [3][4] |
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Cortistatin-17
This protocol outlines the manual synthesis of the linear 17-amino acid precursor of Cortistatin-17 using Fmoc/tBu chemistry.
Materials and Reagents:
| Reagent | Suggested Supplier | Grade |
| Fmoc-L-Lys(Boc)-Wang Resin | e.g., Sigma-Aldrich, Bachem | Peptide Synthesis Grade |
| Fmoc-amino acids (with side-chain protection) | e.g., ChemPep, Bachem | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Peptide Synthesis Grade |
| Dichloromethane (DCM) | e.g., Sigma-Aldrich | ACS Grade |
| Piperidine (B6355638) | e.g., Sigma-Aldrich | ACS Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | e.g., Sigma-Aldrich | ≥99% |
| Ethyl cyanohydroxyiminoacetate (OxymaPure®) | e.g., Sigma-Aldrich | ≥99% |
| Acetic Anhydride (B1165640) | e.g., Sigma-Aldrich | ACS Grade |
| N,N-Diisopropylethylamine (DIPEA) | e.g., Sigma-Aldrich | Peptide Synthesis Grade |
Side-Chain Protecting Groups for Fmoc-Amino Acids:
| Amino Acid | Protecting Group |
| Asp(OtBu) | tert-Butyl |
| Arg(Pbf) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| Cys(Trt) | Trityl |
| Asn(Trt) | Trityl |
| Trp(Boc) | tert-Butoxycarbonyl |
| Lys(Boc) | tert-Butoxycarbonyl |
| Thr(tBu) | tert-Butyl |
| Ser(tBu) | tert-Butyl |
Protocol:
-
Resin Swelling: Swell Fmoc-L-Lys(Boc)-Wang resin (e.g., 0.1 mmol scale) in DMF for 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents to the resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.[5]
-
-
Washing: After a negative Kaiser test (colorless/yellow beads), drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the Cortistatin-17 sequence.
-
Optional Capping: To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after coupling. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5:1:94 v/v/v) for 15 minutes.
Part 2: Cleavage from Resin and Deprotection
This step simultaneously cleaves the synthesized peptide from the solid support and removes the acid-labile side-chain protecting groups.
Cleavage Cocktail:
A standard cleavage cocktail for peptides containing sensitive residues like Trp, Met, Cys, and Arg is Reagent K or a similar mixture.
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger (protects Tyr, Trp) |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger (protects Met, Trp) |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger (protects Cys) |
Protocol:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
In a well-ventilated fume hood, prepare the cleavage cocktail.
-
Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Part 3: Disulfide Bond Formation (Oxidative Folding)
This protocol facilitates the formation of the Cys5-Cys16 disulfide bridge.
Protocol:
-
Dissolve the crude linear peptide in a solution of 0.1 M ammonium (B1175870) bicarbonate buffer (pH 8.0-8.5) at a low peptide concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.
-
Stir the solution gently, open to the air, at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC and mass spectrometry. The cyclized product will have a different retention time and a mass decrease of 2 Da compared to the linear, reduced peptide.
-
Once the cyclization is complete, acidify the solution with a small amount of acetic acid or formic acid to a pH of ~4-5 to stop the reaction.
-
Lyophilize the solution to obtain the crude cyclized Cortistatin-17.
Part 4: Purification by Preparative RP-HPLC
This protocol purifies the target cyclized peptide from deletion sequences, incompletely deprotected peptides, and other impurities.
Instrumentation and Materials:
| Item | Specification |
| HPLC System | Preparative HPLC with gradient capability and UV detector |
| Column | Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Detector Wavelength | 220 nm and 280 nm |
Protocol:
-
Dissolve the lyophilized crude cyclized peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm filter before injection.
-
Equilibrate the preparative C18 column with the starting mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A suggested scouting gradient is shown in the table below. This will likely need to be optimized for best resolution.
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure Cortistatin-17.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Representative Preparative HPLC Gradient:
| Time (minutes) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0 | 10 | Dependent on column size |
| 5 | 10 | " |
| 65 | 50 | " |
| 70 | 95 | " |
| 75 | 95 | " |
| 80 | 10 | " |
Signaling Pathways of Cortistatin-17
Cortistatin-17 exerts its biological effects primarily through interaction with G-protein coupled receptors (GPCRs), namely the five somatostatin receptor subtypes (SSTR1-5) and the ghrelin receptor (GHS-R1a).
This diagram illustrates that upon binding to SSTRs, Cortistatin-17 typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels. Its interaction with GHS-R1a can activate alternative pathways, such as the phospholipase C cascade. Both receptor families can modulate the MAPK pathway, leading to diverse cellular responses including the regulation of hormone secretion and neuronal activity.
References
Application Notes and Protocols: Lyophilized Cortistatin-17 Peptide Reconstitution and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-17 (CST-17) is a neuropeptide with significant structural and functional homology to somatostatin (B550006).[1][2] It binds to all somatostatin receptor subtypes (SSTRs) and has been implicated in a variety of physiological processes, including regulation of sleep patterns, inhibition of hormone secretion, and modulation of immune responses.[1][3] Proper handling, reconstitution, and storage of lyophilized Cortistatin-17 are critical to ensure its stability, bioactivity, and the reproducibility of experimental results.[4] These application notes provide detailed protocols for the reconstitution and storage of lyophilized Cortistatin-17, as well as a representative protocol for assessing its biological activity.
Data Presentation
Table 1: Recommended Storage Conditions for Cortistatin-17
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a dry, dark environment.[5][6] Avoid moisture.[5][7][8] |
| -80°C | Long-term (years) | Recommended for maximum stability.[8][9][10] | |
| 4°C | Short-term (weeks) | Acceptable for immediate use.[9] | |
| Reconstituted Solution | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles.[7][11] Use sterile, pH 5-6 buffers for enhanced stability.[7] |
| -80°C | Up to 6 months | Preferred for long-term storage of the solution.[10] | |
| 4°C | Up to 5 days | Suitable for short-term use after reconstitution.[11] |
Table 2: Reconstitution Parameters for Lyophilized Cortistatin-17
| Parameter | Recommendation | Rationale |
| Recommended Solvent | Sterile, high-purity water | Cortistatin-17 is soluble in water.[11] Use of sterile water minimizes contamination.[12] |
| Sterile buffers (pH 5-6) | May prolong the shelf life of the peptide solution.[7] | |
| Reconstitution Time | 15-30 minutes | Allows for complete dissolution of the lyophilized powder.[12][13] |
| Mixing Technique | Gentle swirling or inversion | Avoids foaming and potential denaturation of the peptide.[12][14] |
| Aliquot Volume | > 20 µL | Minimizes loss of peptide due to adsorption to vial surfaces.[13] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Cortistatin-17
Objective: To properly dissolve lyophilized Cortistatin-17 for use in biological assays.
Materials:
-
Vial of lyophilized Cortistatin-17
-
Sterile, high-purity water or a sterile buffer (e.g., PBS, pH 7.4)
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Pipettors and sterile pipette tips
-
Vortex mixer (optional, for gentle mixing)
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized Cortistatin-17 and the reconstitution solvent to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can compromise peptide stability.[5][7]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 rpm) for 1-2 minutes to ensure that all the lyophilized powder is collected at the bottom of the vial.[6][13]
-
Solvent Addition: Carefully uncap the vial and add the desired volume of sterile water or buffer to achieve the target concentration. The solvent should be added slowly down the side of the vial to avoid foaming.[14][15]
-
Dissolution: Gently swirl the vial or invert it several times to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide.[12] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[13]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates. If particulates are present, the solution may be gently mixed for a longer period.
-
Aliquoting: Once fully dissolved, aliquot the Cortistatin-17 solution into sterile, low-protein-binding polypropylene tubes.[13] Aliquoting into single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][9][10]
-
Storage: Immediately store the aliquots at the appropriate temperature as outlined in Table 1.
Protocol 2: Assessment of Cortistatin-17 Biological Activity via Inhibition of Growth Hormone (GH) Secretion in vitro
Objective: To determine the biological activity of reconstituted Cortistatin-17 by measuring its ability to inhibit Growth Hormone-Releasing Hormone (GHRH)-induced GH secretion from primary pituitary cells. This protocol is based on the known in vivo effect of Cortistatin-17 on GH secretion.[3]
Materials:
-
Reconstituted Cortistatin-17 solution
-
Primary pituitary cells from a suitable animal model (e.g., rat)
-
Cell culture medium (e.g., DMEM) supplemented with appropriate serum and antibiotics
-
Growth Hormone-Releasing Hormone (GHRH)
-
Cell culture plates (24- or 48-well)
-
Incubator (37°C, 5% CO2)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Growth Hormone (GH) ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Plate primary pituitary cells in 24- or 48-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Cell Washing: The following day, gently wash the cells twice with serum-free DMEM to remove any residual serum components.
-
Pre-incubation with Cortistatin-17: Prepare serial dilutions of the reconstituted Cortistatin-17 in serum-free DMEM containing 0.1% BSA. Add the different concentrations of Cortistatin-17 to the appropriate wells and incubate for 1 hour at 37°C. Include a vehicle control (medium with 0.1% BSA only).
-
Stimulation with GHRH: Prepare a solution of GHRH in serum-free DMEM containing 0.1% BSA at a concentration known to elicit a submaximal stimulation of GH release. Add the GHRH solution to all wells (except for the basal control wells) and incubate for 3 hours at 37°C.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well and transfer it to fresh microcentrifuge tubes. Centrifuge the supernatants at a low speed to pellet any detached cells and transfer the clear supernatant to new tubes.
-
GH Quantification: Measure the concentration of GH in each supernatant sample using a commercially available GH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition of GHRH-induced GH secretion against the concentration of Cortistatin-17. Calculate the IC50 value (the concentration of Cortistatin-17 that causes 50% inhibition of the maximal GHRH response).
Mandatory Visualizations
Caption: Workflow for the reconstitution and storage of lyophilized Cortistatin-17.
References
- 1. Cortistatin-17 (human) peptide [novoprolabs.com]
- 2. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. corepeptides.com [corepeptides.com]
- 6. mybiosource.com [mybiosource.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. jpt.com [jpt.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 12. jpt.com [jpt.com]
- 13. youtube.com [youtube.com]
- 14. protidehealth.com [protidehealth.com]
- 15. youtube.com [youtube.com]
Application Notes: Quantitative Determination of Human Cortistatin-17 using a Sandwich ELISA Kit
Introduction
Cortistatin-17 is a neuropeptide with significant structural similarity to somatostatin (B550006).[1] It is derived from the cleavage of a 105 amino acid precursor, precortistatin.[1] Cortistatin-17 is involved in various physiological processes, including the regulation of sleep, neuronal activity, and endocrine functions.[1][2] It binds to all known somatostatin receptors and the growth hormone secretagogue receptor (GHS-R1a).[2][3] This enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the in vitro quantitative measurement of human Cortistatin-17 in serum, plasma, and other biological fluids. The assay employs the sandwich ELISA technique, where a capture antibody specific for Cortistatin-17 is pre-coated onto a 96-well plate.
Principle of the Assay
The Cortistatin-17 ELISA kit is a sandwich enzyme immunoassay. Standards and samples are added to the wells of a microtiter plate pre-coated with a monoclonal antibody specific for Cortistatin-17. The Cortistatin-17 present in the samples binds to the immobilized antibody. After washing, a biotinylated detection antibody specific for Cortistatin-17 is added, which binds to the captured Cortistatin-17. Following another wash step, Horseradish Peroxidase (HRP)-conjugated streptavidin is added, which binds to the biotinylated detection antibody. A substrate solution is then added, and the color develops in proportion to the amount of Cortistatin-17 bound. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated to determine the concentration of Cortistatin-17 in the samples.
Experimental Protocols
Materials Provided
| Component | Quantity (96-well plate) | Storage |
| Pre-coated 96-well strip plate | 1 | 2-8°C |
| Standard (lyophilized) | 2 vials | -20°C |
| Standard Diluent | 1 x 20 mL | 2-8°C |
| Detection Solution A (Biotinylated Antibody) | 1 vial | 2-8°C (Avoid Light) |
| Detection Solution B (HRP-Streptavidin Conjugate) | 1 vial | 2-8°C (Avoid Light) |
| Wash Buffer (30x concentrate) | 1 x 20 mL | 2-8°C |
| TMB Substrate | 1 x 9 mL | 2-8°C (Avoid Light) |
| Stop Solution | 1 x 6 mL | 2-8°C |
| Plate Sealers | 4 | Room Temperature |
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable pipette tips
-
Deionized or distilled water
-
Graduated cylinders
-
Tubes for standard dilution
-
Squirt bottle, multi-channel pipette, manifold dispenser, or automated plate washer
-
Absorbent paper
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer (1x): Dilute the 20 mL of 30x concentrated Wash Buffer with 580 mL of deionized or distilled water to prepare 600 mL of 1x Wash Buffer.
-
Standard: Reconstitute the lyophilized standard with Standard Diluent. Refer to the vial label for the exact concentration. Allow the standard to sit for at least 15 minutes with gentle agitation before making dilutions.
-
Standard Curve Preparation: Prepare a serial dilution of the standard in the Standard Diluent. A typical standard curve range is 1.56 - 100 ng/mL.[4] For example, label seven tubes and prepare as follows:
| Tube | Concentration (ng/mL) | Preparation |
| 1 | 100 | Add appropriate volume of reconstituted standard to Standard Diluent |
| 2 | 50 | Add 300 µL of Tube 1 to 300 µL of Standard Diluent |
| 3 | 25 | Add 300 µL of Tube 2 to 300 µL of Standard Diluent |
| 4 | 12.5 | Add 300 µL of Tube 3 to 300 µL of Standard Diluent |
| 5 | 6.25 | Add 300 µL of Tube 4 to 300 µL of Standard Diluent |
| 6 | 3.125 | Add 300 µL of Tube 5 to 300 µL of Standard Diluent |
| 7 | 1.56 | Add 300 µL of Tube 6 to 300 µL of Standard Diluent |
| Blank | 0 | Standard Diluent |
-
Detection Solution A and B: These solutions are typically provided ready to use. If provided as a concentrate, dilute according to the manufacturer's instructions.
Sample Preparation
-
Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 15 minutes at 1000 x g. Collect the serum and assay immediately or store at -20°C or -80°C.[5]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or store at -20°C or -80°C.[5]
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 15 minutes to remove debris. Assay immediately or store at -20°C or -80°C.[5]
-
Avoid repeated freeze-thaw cycles. [5]
Assay Procedure
-
Prepare all reagents, standards, and samples as described above. It is recommended to run all standards and samples in duplicate.[6]
-
Add 100 µL of each standard or sample to the appropriate wells. Cover with a plate sealer and incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well.
-
Add 100 µL of Detection Solution A to each well. Cover with a new plate sealer and incubate for 45 minutes at 37°C.
-
Aspirate the solution from each well and wash the plate 3 times with 300 µL of 1x Wash Buffer per well. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it on absorbent paper.
-
Add 100 µL of Detection Solution B to each well. Cover with a new plate sealer and incubate for 45 minutes at 37°C.
-
Aspirate the solution and wash the plate 5 times with 1x Wash Buffer as in step 5.
-
Add 90 µL of TMB Substrate to each well. Cover with a new plate sealer and incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm immediately.
Data Presentation
Standard Curve Data
The following is an example of data that can be used to generate a standard curve.
| Concentration (ng/mL) | OD 450 nm |
| 100 | 2.450 |
| 50 | 1.680 |
| 25 | 0.950 |
| 12.5 | 0.520 |
| 6.25 | 0.280 |
| 3.125 | 0.150 |
| 1.56 | 0.080 |
| 0 | 0.030 |
Sample Data Calculation
Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density (OD). Plot the mean OD for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve. The concentration of Cortistatin-17 in the samples can be interpolated from this standard curve.
| Sample ID | OD 450 nm (Average) | Corrected OD | Concentration (ng/mL) |
| Sample 1 | 0.750 | 0.720 | 18.5 |
| Sample 2 | 1.230 | 1.200 | 35.2 |
Visualization
Experimental Workflow
Caption: A flowchart illustrating the major steps of the Cortistatin-17 sandwich ELISA protocol.
Cortistatin-17 Signaling Pathway
Caption: A simplified diagram of the known signaling pathways activated by Cortistatin-17.
References
- 1. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]
- 2. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. novusbio.com [novusbio.com]
- 5. elisakit.cc [elisakit.cc]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: In Vitro Cell-Based Assays for Cortistatin-17 Activity
Introduction
Cortistatin-17 (CST-17) is a neuropeptide with significant structural homology to somatostatin (B550006) (SST).[1] It is the active peptide derived from the precortistatin protein.[1] CST-17 exhibits a diverse range of biological activities, making it a molecule of high interest for therapeutic development in areas such as inflammation, autoimmune diseases, cancer, and pain.[2][3] Unlike somatostatin, CST-17 possesses unique properties, including the ability to induce slow-wave sleep and bind to the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[1][4][5] This dual receptor activity—binding to all five somatostatin receptor subtypes (SSTRs) and the ghrelin receptor—underpins its pleiotropic effects.[5][6]
These application notes provide a comprehensive overview of robust and reproducible in vitro cell-based assays to characterize the bioactivity of CST-17 and its analogues. The protocols detailed below are designed for researchers in academic and industrial settings engaged in drug discovery and development.
Key Biological Activities and Corresponding Assays
-
Anti-inflammatory Activity: CST-17 is a potent anti-inflammatory agent.[7] It has been shown to down-regulate the production of pro-inflammatory mediators in various models of inflammation.[6][7] Assays in this category focus on quantifying the inhibition of inflammatory cytokines and chemokines in immune cells.
-
Anti-angiogenic Activity: Cortistatins exhibit potent and selective antiproliferative activity against endothelial cells, a key process in angiogenesis (the formation of new blood vessels).[8] Assays are designed to measure the inhibition of endothelial cell proliferation, migration, and tube formation.
-
Immunomodulatory Activity: CST-17 can modulate immune responses, notably by attenuating the pro-inflammatory Th17 cell response.[9] Relevant assays involve the differentiation and analysis of T helper cell subsets.
-
Endocrine and Receptor-Mediated Signaling: CST-17 shares endocrine activities with somatostatin, such as the inhibition of Growth Hormone (GH) secretion.[4] It also uniquely interacts with the ghrelin receptor.[10] Assays in this section focus on receptor binding and downstream second messenger signaling.
Signaling Pathways of Cortistatin-17
CST-17 exerts its effects by binding to two main classes of G protein-coupled receptors (GPCRs): the somatostatin receptors (SSTR1-5) and the ghrelin receptor (GHS-R1a).[1][4] This dual-receptor interaction is a key feature distinguishing it from somatostatin.[5]
Protocol 1: Anti-Inflammatory Cytokine Release Assay
This protocol details the procedure to measure the inhibitory effect of CST-17 on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
Methodology
-
Cell Culture:
-
Culture murine macrophages (e.g., RAW 264.7 cell line) or primary peritoneal macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Experimental Procedure:
-
Remove the culture medium and replace it with fresh serum-free medium.
-
Add varying concentrations of Cortistatin-17 (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to the wells. Include a vehicle control (e.g., PBS).
-
Pre-incubate the cells with CST-17 for 1 hour at 37°C.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants for cytokine analysis.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition for each CST-17 concentration relative to the LPS-only control.
-
Plot the results to determine the IC₅₀ value (the concentration of CST-17 that causes 50% inhibition of cytokine production).
-
Data Presentation
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | % Inhibition (TNF-α) |
| Control (Unstimulated) | 15 ± 4 | 25 ± 7 | - |
| LPS (1 µg/mL) | 2500 ± 150 | 4200 ± 210 | 0% (Reference) |
| LPS + CST-17 (10⁻⁹ M) | 1300 ± 90 | 2150 ± 130 | 48% |
| LPS + CST-17 (10⁻⁸ M) | 450 ± 50 | 800 ± 75 | 82% |
| LPS + CST-17 (10⁻⁷ M) | 150 ± 20 | 250 ± 30 | 94% |
| (Note: Data are representative examples based on published findings[6][7] and are for illustrative purposes.) |
Protocol 2: Anti-Angiogenesis HUVEC Tube Formation Assay
This assay assesses the ability of CST-17 to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs), a key step in angiogenesis.
Methodology
-
Preparation:
-
Thaw Matrigel on ice overnight.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Culture and Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Harvest the cells and resuspend them in a basal medium (e.g., EBM-2) with a low serum concentration (e.g., 0.5% FBS).
-
Seed 1-2 x 10⁴ HUVECs into each Matrigel-coated well.
-
-
Experimental Procedure:
-
Immediately after seeding, add the test compounds. This includes:
-
Vehicle Control (basal medium only).
-
Positive Control (e.g., 20 ng/mL VEGF).
-
Test Conditions: VEGF plus varying concentrations of CST-17.
-
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6 to 18 hours.
-
-
Data Collection:
-
Monitor the formation of capillary-like structures using an inverted microscope.
-
Capture images from several representative fields for each well.
-
-
Data Analysis:
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Key parameters to measure include total tube length, number of nodes, and number of branch points.
-
Calculate the percentage of inhibition of tube formation by CST-17 compared to the VEGF-only control.
-
Data Presentation
| Treatment | Total Tube Length (µm) | Branch Points (Count) | % Inhibition (Length) |
| Control (Basal Medium) | 510 ± 60 | 8 ± 2 | - |
| VEGF (20 ng/mL) | 4850 ± 350 | 75 ± 8 | 0% (Reference) |
| VEGF + Cortistatin A (1 nM) | 1200 ± 110 | 18 ± 4 | 75% |
| VEGF + Cortistatin A (10 nM) | 650 ± 75 | 10 ± 3 | 87% |
| (Note: Data are representative examples based on published findings for Cortistatin A, a related compound, and are for illustrative purposes.[8]) |
Protocol 3: Th17 Cell Differentiation and Cytokine Analysis Assay
This protocol assesses the effect of CST-17 on the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells, a key aspect of its immunomodulatory activity.
Methodology
-
Cell Isolation:
-
Isolate naive CD4+ T cells from the spleens of mice using a negative selection magnetic bead kit. Purity should be >95%.
-
-
Cell Culture and Differentiation:
-
Culture the naive CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.
-
Coat a 48-well plate with anti-CD3 and anti-CD28 antibodies to activate the T cells.
-
Seed the T cells at 1 x 10⁶ cells/mL.
-
Induce Th17 differentiation by adding a cytokine cocktail containing TGF-β (1 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ, and anti-IL-4 to the culture.
-
Simultaneously, treat the cells with varying concentrations of CST-17 or a vehicle control.
-
-
Experimental Procedure:
-
Culture the cells for 3-4 days at 37°C in a 5% CO₂ incubator.
-
On the final day, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
-
Data Collection (Flow Cytometry):
-
Harvest the cells and perform intracellular cytokine staining.
-
First, stain for surface markers (e.g., CD4).
-
Next, fix and permeabilize the cells.
-
Finally, stain for intracellular IL-17A, the signature cytokine of Th17 cells.
-
Analyze the cells using a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD4+ T cell population.
-
Determine the percentage of IL-17A-producing cells within the CD4+ gate for each treatment condition.
-
Calculate the reduction in Th17 differentiation caused by CST-17.
-
Data Presentation
| Treatment | % of CD4+ cells that are IL-17A+ |
| Unstimulated Naive T cells | < 0.5% |
| Th17 Differentiation Conditions | 25.5% ± 3.1% |
| Th17 Conditions + CST-17 (10 nM) | 14.2% ± 2.5% |
| Th17 Conditions + CST-17 (100 nM) | 6.8% ± 1.5% |
| (Note: Data are representative examples based on published findings[9] and are for illustrative purposes.) |
References
- 1. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin, cortistatin, ghrelin and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the ghrelin receptor: orally active GHS and cortistatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cortistatin-17 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-17 is a neuropeptide with significant structural and functional similarities to somatostatin (B550006). It is derived from the cleavage of the precortistatin protein and is considered the primary active peptide from this precursor. Cortistatin-17 interacts with all five known somatostatin receptors (SSTR1-5) and the Mas-related G protein-coupled receptor X2 (MRGPRX2), modulating a variety of physiological processes.[1][2] Its involvement in the regulation of the neuroendocrine and immune systems has made it a subject of interest for drug development and clinical research.
These application notes provide detailed protocols for the accurate and precise quantification of Cortistatin-17 in human plasma samples using two common bioanalytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Adherence to these protocols is crucial for obtaining reliable and reproducible data in clinical and research settings.
I. Quantification of Cortistatin-17 by Enzyme-Linked Immunosorbent Assay (ELISA)
The sandwich ELISA is a highly sensitive and specific method for the quantification of antigens in a complex matrix like human plasma. This protocol is based on commercially available ELISA kits for human Cortistatin.
Experimental Protocol
1. Sample Collection and Handling:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Aliquot the separated plasma into clean polypropylene (B1209903) tubes.
-
For immediate analysis, store the plasma at 2-8°C. For long-term storage, samples should be stored at -20°C or -80°C to prevent degradation of the peptide.[3][4][5] Avoid repeated freeze-thaw cycles.[3]
2. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare Wash Buffer, Standards, and Detection Reagents as per the specific instructions provided with the commercial ELISA kit. A typical dilution of a concentrated wash buffer (e.g., 30x) would involve diluting 20 mL of the concentrate with 580 mL of deionized water.[6]
3. Assay Procedure (based on a typical sandwich ELISA kit):
-
Add 100 µL of prepared standards, blank, and plasma samples to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 90 minutes at 37°C.[6]
-
Aspirate the liquid from each well.
-
Add 100 µL of biotin-conjugated Detection Antibody (Detection Solution A) to each well.
-
Cover the plate and incubate for 45 minutes at 37°C.[6]
-
Aspirate and wash the wells three times with 1x Wash Buffer.
-
Add 100 µL of HRP-avidin conjugate (Detection Solution B) to each well.
-
Cover the plate and incubate for 45 minutes at 37°C.[6]
-
Aspirate and wash the wells five times with 1x Wash Buffer.
-
Add 90 µL of TMB Substrate to each well.
-
Incubate for 15-25 minutes at 37°C in the dark.[6]
-
Add 50 µL of Stop Solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
Data Presentation
| Parameter | Typical Value | Reference |
| Assay Type | Sandwich ELISA | [7] |
| Sample Type | Serum, Plasma, Tissue Homogenates | [7][8][9] |
| Standard Curve Range | 0.47 - 30 ng/mL | [7][9] |
| Sensitivity | < 0.12 ng/mL | [7] |
| Intra-assay Precision | CV% < 8% | [7] |
| Inter-assay Precision | CV% < 10% | [7] |
Experimental Workflow Diagram
II. Quantification of Cortistatin-17 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the quantification of peptides in complex biological matrices. The following protocol provides a general framework that should be optimized and validated for specific instrumentation.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled Cortistatin-17).
-
Pre-condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide, followed by 1 mL of 20% acetonitrile (B52724) in water.
-
Elute the peptide with 1 mL of an acidic organic solvent mixture (e.g., 1% trifluoroacetic acid in 75:25 acetonitrile:water).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10 minutes.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Cortistatin-17 and the internal standard need to be determined by direct infusion of the pure substances.
-
Data Presentation
| Parameter | Typical Conditions/Values | Reference |
| Sample Preparation | Solid-Phase Extraction (SPE) | [10][11] |
| LC Column | C18, e.g., 50 x 2.1 mm, 1.7 µm | |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | [10][11] |
| Flow Rate | 0.4 mL/min | |
| Ionization | Positive Electrospray (ESI+) | [10][11] |
| Detection | Multiple Reaction Monitoring (MRM) | |
| Linearity Range | 0.5 - 20 ng/mL (example for other peptides) | [10][11] |
| Accuracy & Precision | RSD < 15% (20% at LLOQ) | [10][11] |
Experimental Workflow Diagram
III. Cortistatin-17 Signaling Pathways
Cortistatin-17 exerts its biological effects by binding to somatostatin receptors and the MRGPRX2 receptor.
Signaling through Somatostatin Receptors (SSTRs)
Cortistatin-17 binds to all five SSTR subtypes (SSTR1-5), which are G-protein coupled receptors. Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can modulate various cellular processes, including hormone secretion and cell proliferation.
Signaling through MRGPRX2 Receptor
Cortistatin-17 is a potent ligand for the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on mast cells.[1][12] Binding of Cortistatin-17 to MRGPRX2 activates Gq signaling, leading to an increase in intracellular calcium and subsequent degranulation of mast cells, releasing histamine (B1213489) and other inflammatory mediators.[1]
References
- 1. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortistatin-17 and somatostatin-14 display the same effects on growth hormone, prolactin, and insulin secretion in patients with acromegaly or prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. mybiosource.com [mybiosource.com]
- 8. novusbio.com [novusbio.com]
- 9. genebiosystems.com [genebiosystems.com]
- 10. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
- 12. Mast cells, cortistatin, and its receptor, MRGPRX2, are linked to the pathogenesis of chronic prurigo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vivo Effects of Cortistatin-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-17 (CST-17), a neuropeptide structurally related to somatostatin (B550006), has emerged as a potent endogenous anti-inflammatory and cytoprotective factor. Its diverse physiological roles, including immunomodulation, neuroprotection, and cardiovascular regulation, make it a compelling therapeutic candidate for a range of inflammatory and autoimmune diseases. This document provides detailed application notes and protocols for utilizing animal models to investigate the in vivo effects of Cortistatin-17. The methodologies outlined are compiled from established preclinical studies and are intended to guide researchers in designing and executing robust in vivo experiments.
Data Presentation: Efficacy of Cortistatin-17 in Various Animal Models
The following tables summarize the quantitative data from key studies demonstrating the therapeutic effects of Cortistatin-17 in different preclinical models.
Table 1: Anti-inflammatory and Protective Effects of Cortistatin in Sepsis and Endotoxemia Models
| Animal Model | Species/Strain | Disease Induction | Cortistatin-17 Treatment Regimen | Key Quantitative Outcomes | Reference |
| Lethal Endotoxemia | C57BL/6 Mice | Lipopolysaccharide (LPS) injection (various doses) | 2 nmol/mouse (250 µg/kg) i.p. 30 min after LPS | - Significantly increased survival rate- Shifted LPS LD50 from 100 µg to 450 µg | [1] |
| Cecal Ligation and Puncture (CLP) | C57BL/6 Mice | Surgical CLP | 2 nmol/mouse i.p. twice at 6-hour intervals, starting 4 hours post-CLP | - Significantly improved survival over 8 days | [1] |
| Live E. coli Induced Sepsis | Mice | Intraperitoneal injection of 10⁸ live E. coli cells | 2 nmol/mouse i.p. | - Decreased mortality | [1] |
| Endotoxemia | Mice | LPS injection (400 µg) | 2 nmol/mouse i.p. 30 min after LPS | - Reduced MPO activity in lung, liver, and intestine- Decreased inflammatory mediators (e.g., TNF-α) in peritoneal macrophages | [1] |
Table 2: Neuroprotective and Immunomodulatory Effects of Cortistatin in Neurological Disease Models
| Animal Model | Species/Strain | Disease Induction | Cortistatin-17 Treatment Regimen | Key Quantitative Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | Immunization to induce EAE | Short-term systemic treatment | - Reduced clinical severity and incidence- Decreased inflammatory infiltrates in the spinal cord- Reduced demyelination and axonal damage- Decreased Th1 and Th17 cells | [2] |
| Ischemic Stroke | Mice | Middle Cerebral Artery Occlusion (MCAO) | Peripheral administration 24 hours post-stroke | - Significantly reduced neurological damage- Enhanced recovery- Modulated glial reactivity and astrocytic scar formation- Facilitated blood-brain barrier recovery | [3] |
Table 3: Cardiovascular Protective Effects of Cortistatin
| Animal Model | Species/Strain | Disease Induction | Cortistatin-17 Treatment Regimen | Key Quantitative Outcomes | Reference |
| Experimental Autoimmune Myocarditis (EAM) | Mice | Immunization with a cardiac myosin fragment | Not specified | - Attenuated cardiac hypertrophy and myocardial injury- Inhibited inflammatory infiltration of myocardial tissues- Reduced release of inflammatory cytokines | [4] |
| Isoproterenol-Induced Myocardial Injury | Rats | Isoproterenol (ISO) administration | Not specified | - Reduced LDH and CK-MB activities- Alleviated pathological myocardial damage and inflammatory cell infiltration | [5] |
| Atherosclerosis | Apolipoprotein E-deficient mice | High-lipid diet | Systemic treatment | - Reduced number and size of atherosclerotic plaques in carotid artery, heart, and aorta | [2] |
Experimental Protocols
Protocol 1: Murine Model of Lethal Endotoxemia
Objective: To evaluate the protective effect of Cortistatin-17 against LPS-induced septic shock.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Cortistatin-17
-
Sterile, pyrogen-free saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House C57BL/6 mice under standard laboratory conditions for at least one week before the experiment.
-
Induction of Endotoxemia: Inject mice i.p. with a lethal dose of LPS (e.g., 400 µg per mouse) dissolved in sterile saline.
-
Treatment: 30 minutes after LPS injection, administer Cortistatin-17 (2 nmol/mouse, equivalent to approximately 250 µg/kg) i.p. A control group should receive an equivalent volume of saline.
-
Monitoring: Monitor the survival of the mice daily for at least 96 hours. Clinical signs such as ruffled fur, lethargy, and diarrhea should also be recorded.
-
Outcome Measures:
-
Survival Rate: Plot Kaplan-Meier survival curves and analyze for statistical significance.
-
Histopathology: At a predetermined time point (e.g., 24 hours), euthanize a subset of animals and collect organs (liver, lungs, intestine). Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) to assess inflammatory infiltration and tissue damage.[1]
-
Myeloperoxidase (MPO) Activity: Homogenize tissue samples to measure MPO activity as an indicator of neutrophil infiltration.[1]
-
Cytokine Analysis: Collect blood or peritoneal lavage fluid to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.[1]
-
Protocol 2: Murine Model of Ischemic Stroke
Objective: To assess the neuroprotective and immunomodulatory effects of Cortistatin-17 in a preclinical stroke model.
Materials:
-
Mice (specify strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)
-
Cortistatin-17
-
Sterile saline
Procedure:
-
Animal Preparation: Anesthetize the mice.
-
Induction of Ischemic Stroke: Perform MCAO surgery to induce focal cerebral ischemia.
-
Treatment: 24 hours after the MCAO procedure, administer Cortistatin-17 via a peripheral route (e.g., i.p. or intravenous injection). The control group receives saline.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-treatment using a standardized neurological scoring system.
-
Outcome Measures:
-
Infarct Volume: At the end of the study, euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Histology and Immunohistochemistry: Analyze brain sections for glial reactivity (e.g., staining for GFAP for astrocytes and Iba1 for microglia), astrocytic scar formation, and blood-brain barrier integrity (e.g., staining for tight junction proteins).[3]
-
Immune Cell Analysis: Use flow cytometry to analyze immune cell populations in the blood and spleen to assess systemic immune deregulation.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of Cortistatin-17 are mediated through multiple signaling pathways. Cortistatin binds to all known somatostatin receptors (SSTRs) and the ghrelin receptor (GHSR1a).[4][6] Its anti-inflammatory actions often involve the downregulation of pro-inflammatory signaling cascades, such as the NF-κB pathway, and the modulation of immune cell responses, particularly Th1 and Th17 cells.[2][7]
Caption: Cortistatin-17 signaling inhibits inflammatory pathways.
Caption: Workflow for the in vivo endotoxemia model.
References
- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cortistatin exerts an immunomodulatory and neuroprotective role in a preclinical model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortistatin, a novel cardiovascular protective peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotection of cortistatin against isoproterenol-induced myocardial injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cortistatin-14 in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Cortistatin-14 (B8083240) (CST-14) in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis. Detailed protocols for inducing EAE and assessing the effects of CST-14 treatment are provided to facilitate further research and drug development.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a T-cell-mediated autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, axonal damage, and paralysis.[1] It serves as a critical preclinical model for multiple sclerosis. Cortistatin-14, a neuropeptide with structural and functional similarities to somatostatin (B550006), has emerged as a potent immunomodulatory and neuroprotective agent.[2][3][4] Studies have demonstrated that CST-14 can ameliorate the clinical severity of EAE by reducing CNS inflammation, demyelination, and axonal damage.[5] Its therapeutic effects are attributed to its ability to modulate the activity of encephalitogenic T helper 1 (Th1) and Th17 cells, downregulate pro-inflammatory mediators, and potentially promote regulatory T cell function.[5][6]
Mechanism of Action of Cortistatin-14 in EAE
Cortistatin-14 exerts its effects by binding to all five somatostatin receptor subtypes (sst1-5) and the ghrelin receptor (GHS-R1a).[4][7][8][9] However, its anticonvulsant effects have been shown to be independent of the ghrelin receptor.[7][8] In the context of neuroinflammation, CST-14's anti-inflammatory properties are well-documented. It has been shown to decrease the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, interferon-γ (IFN-γ), and tumor necrosis factor-α (TNF-α), in both the periphery and the brain.[2][10] This reduction in inflammatory mediators helps to mitigate the autoimmune attack on the CNS. Furthermore, CST-14 has been observed to modulate glial cell responses and maintain tissue-surveillance activities, contributing to its neuroprotective effects.[3][11]
Caption: Cortistatin-14 signaling in immune cells during EAE.
Quantitative Data Summary
The following tables summarize the quantitative effects of Cortistatin-14 treatment on EAE clinical scores and cytokine levels as reported in preclinical studies.
Table 1: Effect of Cortistatin-14 on EAE Clinical Score
| Treatment Regimen | Animal Model | CST-14 Dose | Outcome | Reference |
| Pre-emptive (starting 4 days before immunization) | C57BL/6 mice (MOG35-55) | 1 nmol/day, i.p. | Significantly reduced mean clinical score and maximum peak of disease. | [5] |
| At disease onset (clinical score 1) | C57BL/6 mice (MOG35-55) | 1 nmol/day, i.p. | Significantly reduced mean clinical score. | [5] |
| At acute phase (clinical score 2) | C57BL/6 mice (MOG35-55) | 1 nmol/day, i.p. | Significantly reduced mean clinical score. | [5] |
| At disease onset (clinical score 1) | SJL/J mice (PLP139-151) | 1 nmol/day, i.p. | Significantly reduced mean clinical score. | [5] |
Table 2: Effect of Cortistatin-14 on Pro-inflammatory Cytokine Levels
| Cytokine | Model System | CST-14 Effect | Reference |
| IL-1β | Sepsis-associated encephalopathy (mouse model) | Decreased levels in serum and brain. | [10] |
| IL-6 | Sepsis-associated encephalopathy (mouse model) | Decreased levels in serum and brain. | [10] |
| IFN-γ | Sepsis-associated encephalopathy (mouse model) | Decreased levels in serum and brain. | [10] |
| TNF-α | Sepsis-associated encephalopathy (mouse model) | Decreased levels in serum and brain. | [10] |
| IL-12 | EAE (mouse model) | Decreased gene expression in CNS. | [5] |
| IL-17 | EAE (mouse model) | Decreased gene expression in CNS. | [5] |
Experimental Protocols
I. Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG)35-55 peptide.[12][13]
Materials:
-
Female C57BL/6 mice, 9-13 weeks old.[12]
-
MOG35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Pertussis toxin (PTX).
-
Phosphate-buffered saline (PBS).
-
Syringes and needles.
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200-300 µg of MOG35-55 per mouse.[14][15] To create the emulsion, mix equal volumes of the MOG35-55 solution and CFA and emulsify until a thick, stable emulsion is formed.[16]
-
Immunization (Day 0):
-
Second PTX Injection (Day 2): Administer a second dose of PTX (200-500 ng) i.p. or i.v.[17]
-
Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.[18]
II. Clinical Scoring of EAE
EAE is typically scored on a 0 to 5 scale, with intermediate scores (e.g., 0.5, 1.5) used to denote intermediate clinical signs.[18][19] It is crucial that scoring is performed by an investigator blinded to the treatment groups.[19]
EAE Scoring Scale:
-
0.5: Limp tail tip.[19]
-
1.5: Limp tail and hind leg inhibition.[19]
-
2.0: Limp tail and weakness in hind legs (wobbly gait).[19]
-
2.5: Limp tail and dragging of one hind leg.[20]
-
3.0: Limp tail and complete paralysis of both hind legs.[20]
-
3.5: Limp tail, complete hind leg paralysis, and difficulty righting when placed on its side.[20]
-
4.0: Limp tail, hind leg paralysis, and partial front leg paralysis.[20]
III. Cortistatin-14 Treatment Protocol
This protocol outlines a therapeutic treatment regimen with Cortistatin-14, initiated at the onset of clinical signs of EAE.
Materials:
-
Cortistatin-14 peptide.
-
Sterile PBS or saline for reconstitution.
-
Syringes and needles.
Procedure:
-
Reconstitution: Reconstitute Cortistatin-14 in sterile PBS to the desired stock concentration.
-
Treatment Initiation: Begin treatment when mice first exhibit clinical signs of EAE (clinical score of 1.0).[5]
-
Dosage and Administration: Administer 1 nmol of Cortistatin-14 per day via intraperitoneal (i.p.) injection.[5]
-
Treatment Duration: Continue daily treatment for a predetermined period, for example, throughout the acute phase of the disease or for a specified number of days.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., PBS) to the control group of EAE mice.
IV. Analysis of Immune Cell Populations by Flow Cytometry
This protocol describes the isolation and analysis of immune cells from the spleen of EAE mice.
Materials:
-
Spleens from EAE and control mice.
-
RPMI-1640 medium.
-
Fetal bovine serum (FBS).
-
Red blood cell (RBC) lysis buffer.
-
Cell strainer (70 µm).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD11b) and intracellular markers (e.g., FoxP3, T-bet, RORγt, IFN-γ, IL-17).[23][24]
-
Intracellular fixation and permeabilization buffer.
-
Flow cytometer.
Procedure:
-
Splenocyte Isolation:
-
Aseptically remove the spleen and place it in a petri dish with cold RPMI-1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer to obtain a single-cell suspension.[24]
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC lysis buffer. Incubate for 1-2 minutes at room temperature.
-
Add excess RPMI-1640 to stop the lysis, centrifuge, and resuspend the cells in complete RPMI-1640 (containing 10% FBS).
-
-
Cell Staining:
-
Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 20-30 minutes at 4°C in the dark.[23]
-
Intracellular Staining: For cytokine and transcription factor analysis, first stimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-5 hours.[15][25] After surface staining, fix and permeabilize the cells using an appropriate buffer system. Then, incubate with antibodies against intracellular targets.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software to quantify the different immune cell populations.[23][26]
V. Measurement of Cytokine Levels by ELISA
This protocol outlines the measurement of cytokine concentrations in serum or tissue homogenates using a sandwich ELISA.[27][28][29][30][31]
Materials:
-
ELISA plate.
-
Capture antibody specific for the cytokine of interest.
-
Detection antibody (biotinylated).
-
Recombinant cytokine standard.
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Plate reader.
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.[30]
-
Blocking: Wash the plate and block the remaining protein-binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add the samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading the Plate: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standard. Use this curve to determine the concentration of the cytokine in the samples.
Caption: Workflow for EAE induction and Cortistatin-14 treatment.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cortistatin-14 mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocrine activities of cortistatin-14 and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Analysis of the Immune and Stromal Compartments of the CNS in EAE Mice Reveal Pathways by Which Chloroquine Suppresses Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 17. EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells [bio-protocol.org]
- 18. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Rat EAE scoring [hookelabs.com]
- 19. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 20. inotiv.com [inotiv.com]
- 21. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]
- 22. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 23. miltenyibiotec.com [miltenyibiotec.com]
- 24. researchgate.net [researchgate.net]
- 25. Hooke - Contract Research - EAE - Analysis Options [hookelabs.com]
- 26. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 27. researchgate.net [researchgate.net]
- 28. bowdish.ca [bowdish.ca]
- 29. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cytokine Elisa [bdbiosciences.com]
- 31. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols: Utilizing Cortistatin-17 in a Murine Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cortistatin-17 (CST-17) in a murine model of trinitrobenzenesulfonic acid (TNBS)-induced colitis. This model is a well-established tool for studying inflammatory bowel disease (IBD), particularly Crohn's disease, and for evaluating the therapeutic potential of novel anti-inflammatory agents.
Introduction
Cortistatin-17 is a neuropeptide with potent immunomodulatory properties.[1][2][3] In the context of intestinal inflammation, CST-17 has demonstrated significant therapeutic effects by ameliorating the clinical and histopathological severity of colitis.[2][3] Its mechanism of action involves the downregulation of pro-inflammatory signaling pathways and the promotion of an anti-inflammatory environment.[1] These notes offer detailed protocols for inducing colitis in mice, administering CST-17, and assessing its therapeutic efficacy through various experimental readouts.
Data Presentation
The following tables summarize the quantitative effects of Cortistatin-17 on key inflammatory markers in the TNBS-induced colitis model.
Table 1: Effect of Cortistatin-17 on Pro-Inflammatory Cytokine and Chemokine Levels in Colonic Tissue
| Cytokine/Chemokine | Treatment Group | Fold Change vs. Control |
| TNF-α | TNBS + Vehicle | ↑↑↑ |
| TNBS + CST-17 | ↓ | |
| IFN-γ | TNBS + Vehicle | ↑↑↑ |
| TNBS + CST-17 | ↓ | |
| IL-1β | TNBS + Vehicle | ↑↑ |
| TNBS + CST-17 | ↓ | |
| IL-6 | TNBS + Vehicle | ↑↑↑ |
| TNBS + CST-17 | ↓ | |
| IL-12 | TNBS + Vehicle | ↑↑ |
| TNBS + CST-17 | ↓ | |
| IL-17 | TNBS + Vehicle | ↑↑ |
| TNBS + CST-17 | ↓ | |
| IL-18 | TNBS + Vehicle | ↑ |
| TNBS + CST-17 | ↓ | |
| MIP-2 (CXCL2) | TNBS + Vehicle | ↑↑ |
| TNBS + CST-17 | ↓ |
Data compiled from studies demonstrating a significant downregulation of these inflammatory mediators following Cortistatin-17 treatment.[1]
Table 2: Effect of Cortistatin-17 on Anti-Inflammatory Cytokine Levels in Colonic Tissue
| Cytokine | Treatment Group | Fold Change vs. Control |
| IL-10 | TNBS + Vehicle | ↓ |
| TNBS + CST-17 | ↑↑ |
Cortistatin-17 treatment has been shown to significantly increase the production of the anti-inflammatory cytokine IL-10.[1]
Experimental Protocols
Induction of TNBS-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using TNBS, which elicits a Th1-dominant inflammatory response.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (B145695) (50% v/v in saline)
-
3F catheter
-
Isoflurane or other suitable anesthetic
Procedure:
-
Fast mice for 12-18 hours with free access to water.
-
Anesthetize the mice using isoflurane.
-
Prepare the TNBS solution by mixing the 5% TNBS stock with an equal volume of 50% ethanol to a final concentration of 100-150 mg/kg body weight in 50% ethanol.
-
Gently insert a 3F catheter intrarectally, approximately 4 cm from the anus.
-
Slowly administer 100 µL of the TNBS/ethanol solution.
-
To ensure distribution of the TNBS within the colon, hold the mouse in a vertical position for 60 seconds.
-
Return the mouse to its cage and monitor for signs of colitis (weight loss, diarrhea, rectal bleeding).
Administration of Cortistatin-17
Materials:
-
Cortistatin-17 (synthetic peptide)
-
Sterile, pyrogen-free saline
Procedure:
-
Reconstitute Cortistatin-17 in sterile saline to a final concentration that allows for the administration of 2 nmol per mouse in a volume of 100-200 µL.
-
Twelve hours after the induction of colitis with TNBS, administer 2 nmol of Cortistatin-17 per mouse via intraperitoneal (i.p.) injection.
-
For control groups, administer an equivalent volume of sterile saline.
-
Continue daily monitoring of the mice for clinical signs of colitis.
Assessment of Colitis Severity
a) Clinical Assessment (Disease Activity Index - DAI):
Monitor and score the following parameters daily:
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (no bleeding), 2 (slight bleeding), 4 (gross bleeding)
The DAI is the sum of these scores divided by 3.
b) Macroscopic Assessment:
At the end of the experiment (typically 3-5 days post-TNBS induction), euthanize the mice and excise the colon. Score the following:
-
Adhesions: 0 (none), 1 (minor), 2 (major)
-
Bowel Wall Thickening: 0 (none), 1 (mild), 2 (moderate), 3 (severe)
-
Ulceration: 0 (none), 1 (focal), 2 (multifocal), 3 (extensive)
-
Colon Length: Measure the length of the colon from the cecum to the anus. A shorter colon is indicative of more severe inflammation.
c) Histological Assessment:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and prepare 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the sections based on the following criteria:
-
Severity of Inflammation: 0 (none), 1 (mild), 2 (moderate), 3 (severe)
-
Depth of Injury: 0 (none), 1 (mucosa), 2 (submucosa), 3 (transmural)
-
Crypt Damage: 0 (none), 1 (basal 1/3 damaged), 2 (basal 2/3 damaged), 3 (only surface epithelium intact), 4 (entire crypt and epithelium lost)
-
Extent of Involvement: 1 (1-25%), 2 (26-50%), 3 (51-75%), 4 (76-100%)
-
Isolation of Lamina Propria Mononuclear Cells (LPMCs)
-
Excise the colon and remove the mesenteric fat.
-
Open the colon longitudinally and wash thoroughly with PBS.
-
Cut the colon into small pieces (approx. 0.5 cm).
-
Incubate the tissue in a solution containing EDTA to remove epithelial cells.
-
Digest the remaining tissue with a solution containing collagenase and DNase I to release the lamina propria cells.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension of LPMCs.
Flow Cytometry Analysis of T-cell Populations
-
Resuspend the isolated LPMCs in FACS buffer.
-
Perform surface staining with fluorescently labeled antibodies against CD4.
-
For intracellular cytokine staining, stimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining with antibodies against IFN-γ (for Th1 cells), IL-17A (for Th17 cells), and Foxp3 (for regulatory T cells).
-
Acquire the data on a flow cytometer and analyze the percentage of different T-cell subsets within the CD4+ population.
Signaling Pathways and Experimental Workflows
Caption: Cortistatin-17 shifts the immune balance from a pro-inflammatory to an anti-inflammatory state.
Caption: Experimental workflow for evaluating Cortistatin-17 in TNBS-induced colitis.
References
Application Notes and Protocols for Receptor Binding Affinity Assays of Cortistatin-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-17 is a neuropeptide with significant structural homology to somatostatin (B550006). It exhibits a broad binding profile, interacting with all five somatostatin receptor subtypes (SSTR1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2). This wide range of targets suggests its involvement in diverse physiological processes and highlights its potential as a therapeutic agent. These application notes provide detailed protocols for receptor binding affinity assays to characterize the interaction of Cortistatin-17 with its target receptors, along with summaries of its binding affinities and descriptions of the associated signaling pathways.
Receptor Binding Affinity of Cortistatin-17
Cortistatin-17 binds with high affinity to all known somatostatin receptor subtypes[1][2]. It also interacts with the ghrelin receptor (GHS-R1a) and the MRGPRX2 receptor[1][2]. While specific quantitative data for Cortistatin-17 is still emerging, the binding affinities of the closely related Cortistatin-14 provide valuable insights.
Table 1: Binding Affinity of Cortistatin Analogs to Target Receptors
| Receptor | Ligand | Assay Type | Cell Line | Radioligand | Ki (nM) | IC50 (nM) |
| SSTR1 | Cortistatin-14 | Competitive Binding | CHO-K1 | [125I]-SRIF-14 | - | 5 |
| SSTR2 | Cortistatin-14 | Competitive Binding | CHO-K1 | [125I]-MK-678 | - | 0.09 |
| SSTR3 | Cortistatin-14 | Competitive Binding | CHO-K1 | [125I]-SRIF-14 | - | 0.3 |
| SSTR4 | Cortistatin-14 | Competitive Binding | CHO-K1 | [125I]-SRIF-14 | - | 0.2 |
| SSTR5 | Cortistatin-14 | Competitive Binding | CHO-K1 | [125I]-SRIF-14 | - | 0.3 |
| GHS-R1a | Cortistatin-14 | Competitive Binding | HEK293 | [125I]-Tyr-Ala-hexarelin | - | 460-540 |
| MRGPRX2 | Cortistatin-14 | Calcium Mobilization | HEK293 | - | - | - |
Note: Data for Cortistatin-14 is presented as a proxy for Cortistatin-17 due to the limited availability of specific quantitative data for the latter. The affinity of Cortistatin-17 for these receptors is expected to be in a similar subnanomolar range for SSTRs.
Experimental Protocols
Radioligand Binding Assay: Competitive Binding of Cortistatin-17 to Somatostatin Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Cortistatin-17 for somatostatin receptors (SSTR1-5) expressed in a suitable cell line (e.g., CHO-K1 or HEK293 cells).
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing one of the human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: A suitable radiolabeled somatostatin analog, such as [125I]Tyr11-SRIF-14 or [125I]Leu8,D-Trp22,Tyr25-SRIF-28. The choice of radioligand may depend on the specific receptor subtype being assayed.
-
Competitor: Unlabeled Cortistatin-17.
-
Reference Compound: Unlabeled somatostatin-14 or a subtype-selective agonist/antagonist.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and a protease inhibitor cocktail.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target SSTR subtype to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or a similar device.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled somatostatin-14 (for non-specific binding).
-
50 µL of increasing concentrations of unlabeled Cortistatin-17 (typically from 10^-12 M to 10^-6 M).
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the Cortistatin-17 concentration.
-
Determine the IC50 value (the concentration of Cortistatin-17 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Upon binding to its receptors, Cortistatin-17 initiates downstream signaling cascades that are largely consistent with those activated by the endogenous ligands, somatostatin and ghrelin.
Somatostatin Receptor Signaling
All five somatostatin receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Activation of SSTRs by Cortistatin-17 leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of potassium channels: This leads to hyperpolarization of the cell membrane and a decrease in cellular excitability.
-
Inhibition of voltage-gated calcium channels: This reduces calcium influx and subsequently inhibits hormone and neurotransmitter release.
-
Activation of phosphotyrosine phosphatases (PTPs): This can modulate various cellular processes, including cell growth and proliferation.
-
Activation of the MAPK (ERK1/2) pathway: This pathway is involved in cell proliferation and differentiation.
Caption: Cortistatin-17 signaling through Somatostatin Receptors (SSTRs).
Ghrelin Receptor (GHS-R1a) Signaling
The ghrelin receptor (GHS-R1a) is a GPCR that primarily couples to Gq/11 proteins. Activation of GHS-R1a by Cortistatin-17 stimulates:
-
Phospholipase C (PLC) activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-mediated calcium release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
-
DAG-mediated protein kinase C (PKC) activation: Increased intracellular calcium and DAG activate PKC, which in turn phosphorylates various downstream targets to modulate cellular responses.
Caption: Cortistatin-17 signaling through the Ghrelin Receptor (GHS-R1a).
MRGPRX2 Signaling
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is coupled to Gq proteins. Its activation by Cortistatin-17 leads to a rapid increase in intracellular calcium, which is a key step in mast cell degranulation.
Caption: Cortistatin-17 signaling through the MRGPRX2 Receptor.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
References
Application Notes and Protocols for Intracerebroventricular Administration of Cortistatin-17 in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intracerebroventricular (ICV) administration of Cortistatin-17 (CST-17) and its analogues, such as Cortistatin-14 (CST-14), in rat models. The protocols detailed below are synthesized from established research findings and are intended to facilitate the investigation of the physiological and behavioral effects of cortistatin.
Introduction
Cortistatin is a neuropeptide with significant structural homology to somatostatin.[1] It is primarily expressed in GABAergic interneurons of the cerebral cortex and hippocampus.[1] Research has demonstrated that central administration of cortistatin in rats modulates a range of critical physiological processes, including sleep, memory, and pain perception.[2][3][4] These protocols provide a framework for studying these effects through ICV administration.
Key Applications
-
Sleep Regulation: ICV administration of cortistatin has been shown to promote slow-wave sleep (SWS).[3][5]
-
Memory Modulation: Cortistatin can impair memory consolidation and evocation.[1][2][6]
-
Analgesia: Central administration of cortistatin can increase the pain threshold.[4]
-
Neuroprotection: Cortistatin has demonstrated neuroprotective effects in models of bacterial meningoencephalitis.[7]
Experimental Protocols
Animal Models
-
Species: Rat
-
Strain: Wistar or Sprague-Dawley rats are commonly used.[1][3]
-
Sex: Male rats are frequently used to avoid hormonal cycle variations.[1][3][4]
-
Weight: Adult rats weighing between 180-250g are typically used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., fasting).
Surgical Procedure: Intracerebroventricular Cannula Implantation
This procedure allows for the direct administration of substances into the cerebral ventricles.
Materials:
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Guide cannula (e.g., 23-gauge)
-
Dummy cannula
-
Dental cement
-
Surgical drill
-
Suturing material
-
Analgesic (e.g., carprofen)
Protocol:
-
Anesthetize the rat and securely fix its head in the stereotaxic frame.
-
Administer a pre-operative analgesic.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a surgical drill, create a burr hole over the target lateral ventricle. Stereotaxic coordinates for the lateral ventricle in rats (relative to bregma) are approximately:
-
Anterior-Posterior (AP): -0.8 mm
-
Medial-Lateral (ML): ±1.5 mm
-
Dorsal-Ventral (DV): -3.5 to -4.0 mm from the skull surface.
-
-
Slowly lower the guide cannula to the target DV coordinate.
-
Secure the cannula to the skull using dental cement and anchoring screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision around the implant.
-
Allow the animal to recover for at least one week before any experimental procedures. Post-operative care should include monitoring for signs of pain or infection.
Drug Preparation and Administration
Preparation of Cortistatin-17 Solution:
-
Cortistatin-17 (or its active fragment, CST-14) is typically dissolved in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS).[7]
-
The concentration of the solution should be prepared based on the desired dose and the volume of injection.
Intracerebroventricular Injection Protocol:
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Connect a microinjection pump to an injector cannula that extends slightly beyond the tip of the guide cannula.
-
Insert the injector cannula into the guide cannula.
-
Infuse the Cortistatin-17 solution at a slow, controlled rate (e.g., 1 µL/min) to avoid sudden increases in intracranial pressure.[6]
-
After the infusion is complete, leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Withdraw the injector cannula and replace the dummy cannula.
-
Return the animal to its home cage and begin behavioral or physiological monitoring.
Data Presentation: Summary of Quantitative Data
Table 1: Dosage and Effects of Intracerebroventricular Cortistatin in Rats
| Parameter | Dosage | Rat Strain | Effects Observed | Reference |
| Sleep Modulation | CST-14: 7 nmol/kg | Sprague-Dawley | Increased deep slow-wave sleep. | [3] |
| Memory Impairment | CST-17: Dose-response | Wistar | Deteriorated memory consolidation. | [1] |
| Analgesia | CST-17: Not specified | Wistar | Increased pain threshold. | [4] |
| Neuroprotection | CST-17: 1 nmol/10 µL | Not specified | Reduced white blood cell infiltration in CSF.[7] | [7] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for intracerebroventricular administration of Cortistatin-17 in rats.
Signaling Pathway of Cortistatin
Caption: Postulated signaling pathway of Cortistatin-17 in the rat brain.
References
- 1. Cortistatin modulates memory processes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortistatin, a modulatory peptide of sleep and memory, induces analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Notes: Flow Cytometry Analysis of Immune Cells Treated with Cortistatin-17
Introduction
Cortistatin-17 (CST-17), the human isoform of the neuropeptide cortistatin, has emerged as a significant endogenous immunomodulatory factor.[1][2] Structurally related to somatostatin (B550006), CST-17 binds to all five somatostatin receptors (sstr1-5) as well as other G-protein-coupled receptors, such as the ghrelin receptor (GHSR1a), to exert its functions.[3][4] Produced by immune cells including lymphocytes, monocytes, and macrophages, CST-17 acts in a cytokine-like manner to regulate the balance between pro- and anti-inflammatory responses.[1][3] Its potent anti-inflammatory properties and ability to modulate key immune cell subsets make it a promising therapeutic candidate for inflammatory and autoimmune diseases.[2][5]
Key immunomodulatory functions of Cortistatin-17 include:
-
Deactivation of Macrophages: CST-17 downregulates the production of a wide range of pro-inflammatory mediators by activated macrophages, including TNF-α, IL-1β, IL-6, and IL-12.[1][6]
-
Inhibition of Pro-inflammatory T Cells: CST-17 effectively suppresses the differentiation and expansion of T helper 1 (Th1) and T helper 17 (Th17) cells, which are critical drivers of autoimmune pathology.[3][5][7]
-
Promotion of Regulatory T Cells: Evidence suggests that cortistatin promotes the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[2][7][8]
Flow cytometry is an indispensable tool for dissecting these cellular and molecular effects. It allows for multi-parameter, single-cell analysis of complex immune cell populations, enabling precise quantification of changes in cell subset frequencies, activation states, and cytokine production profiles in response to CST-17 treatment.
Application Areas
-
Drug Discovery: Evaluating the efficacy of CST-17 analogs in modulating immune responses in pre-clinical models of autoimmune diseases like rheumatoid arthritis, inflammatory bowel disease, or multiple sclerosis.[5][6]
-
Immunology Research: Investigating the fundamental mechanisms of neuro-immune interaction and the role of CST-17 in maintaining immune homeostasis.
-
Translational Medicine: Assessing the immunomodulatory effects of CST-17 on patient-derived cells to predict therapeutic responses.
Data Presentation
The following tables present example data based on the reported effects of cortistatin in the literature.[5][6][7] This data is illustrative and intended to demonstrate the expected outcomes from flow cytometry experiments.
Table 1: Example Data on the Effect of Cortistatin-17 on T Helper Cell Subset Frequencies Peripheral blood mononuclear cells (PBMCs) were stimulated for 72 hours in the presence of varying concentrations of Cortistatin-17. T cell subsets were quantified by flow cytometry.
| Treatment Group | Concentration | % Th1 (CD4+IFN-γ+) | % Th17 (CD4+IL-17A+) | % Treg (CD4+FoxP3+) |
| Vehicle Control | 0 nM | 22.5 ± 2.1 | 1.8 ± 0.3 | 5.1 ± 0.6 |
| Cortistatin-17 | 1 nM | 18.2 ± 1.9 | 1.3 ± 0.2 | 6.5 ± 0.7 |
| Cortistatin-17 | 10 nM | 12.6 ± 1.5 | 0.7 ± 0.1 | 8.9 ± 0.9 |
| Cortistatin-17 | 100 nM | 8.9 ± 1.1 | 0.4 ± 0.1 | 11.2 ± 1.2 |
Table 2: Example Data on the Effect of Cortistatin-17 on Monocyte Pro-inflammatory Cytokine Production Isolated monocytes were stimulated with LPS for 24 hours in the presence of varying concentrations of Cortistatin-17. Cytokine production was assessed by intracellular flow cytometry.
| Treatment Group | Concentration | % CD14+TNF-α+ | % CD14+IL-6+ |
| Vehicle Control | 0 nM | 45.8 ± 4.3 | 60.2 ± 5.5 |
| Cortistatin-17 | 1 nM | 35.1 ± 3.8 | 48.9 ± 4.9 |
| Cortistatin-17 | 10 nM | 21.7 ± 2.5 | 31.5 ± 3.7 |
| Cortistatin-17 | 100 nM | 10.3 ± 1.8 | 15.8 ± 2.1 |
Experimental Protocols
Protocol 1: Analysis of T Cell Subset Modulation by Cortistatin-17
This protocol details the in vitro treatment of human PBMCs with Cortistatin-17 and the subsequent analysis of Th1, Th17, and Treg populations.
1. Materials and Reagents
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Human Cortistatin-17 (lyophilized)
-
Human CD3/CD28 T Cell Activator
-
Phorbol 12-myristate 13-acetate (PMA), Ionomycin, Brefeldin A
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Transcription Factor Staining Buffer Set
-
Fluorescently conjugated antibodies:
-
Surface: Anti-CD3, Anti-CD4, Anti-CD8
-
Intracellular: Anti-IFN-γ, Anti-IL-17A, Anti-FoxP3
-
2. PBMC Isolation and Culture
-
Isolate PBMCs from heparinized whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Wash the isolated cells twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment (e.g., using trypan blue). Cell viability should exceed 95%.
-
Plate PBMCs at a density of 1 x 10⁶ cells/mL in a 24-well plate.
3. T Cell Stimulation and Cortistatin-17 Treatment
-
Add Human CD3/CD28 T Cell Activator to the wells as per the manufacturer's recommendation.
-
Prepare a stock solution of Cortistatin-17 in sterile water or appropriate buffer. Prepare serial dilutions to treat cells with final concentrations ranging from 1 nM to 100 nM. Include a vehicle-only control.
-
Add Cortistatin-17 or vehicle to the respective wells.
-
Culture the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.
4. Intracellular Cytokine Staining
-
For Th1/Th17 analysis, restimulate the cells for the final 4-6 hours of culture with PMA (50 ng/mL), Ionomycin (500 ng/mL), and Brefeldin A (1x). Note: Do not restimulate cells intended for Treg (FoxP3) analysis.
-
Harvest cells, wash with FACS buffer, and transfer to FACS tubes.
-
Surface Staining: Add the antibody cocktail for surface markers (e.g., anti-CD3, anti-CD4). Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Fixation & Permeabilization: Resuspend cells in 1 mL of Fixation/Permeabilization buffer. Incubate for 45-60 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Buffer.
-
Intracellular Staining: Resuspend the cell pellet in the residual volume and add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-IL-17A for Th1/Th17 tubes; anti-FoxP3 for Treg tubes).
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
5. Data Acquisition and Analysis
-
Acquire samples on a flow cytometer. Ensure proper compensation is set using single-stained controls.
-
Gating Strategy:
-
Gate on lymphocytes using FSC-A vs. SSC-A.
-
Gate on single cells using FSC-A vs. FSC-H.
-
Gate on CD3+ T cells.
-
From the CD3+ population, gate on CD4+ T helper cells.
-
Analyze the CD4+ population for IFN-γ and IL-17A expression (Th1/Th17) or FoxP3 expression (Treg).
-
Visualizations
Experimental Workflow
References
- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin as a potential multistep therapeutic agent for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. The role of cortistatin in the human immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emergence of cortistatin as a new immunomodulatory factor with therapeutic potential in immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Production Following Cortistatin-17 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-17 (CST-17) is a neuropeptide with potent anti-inflammatory properties, making it a subject of significant interest in immunology and drug development.[1] CST-17 has been shown to down-regulate the production of pro-inflammatory mediators in immune cells, particularly macrophages, suggesting its therapeutic potential for inflammatory and autoimmune diseases.[1][2] These application notes provide detailed protocols for measuring the in vitro effects of CST-17 on cytokine production by immune cells, offering a framework for investigating its mechanism of action and potential therapeutic applications.
Core Principle
The fundamental approach involves stimulating immune cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of varying concentrations of Cortistatin-17. The subsequent changes in the production of key inflammatory and anti-inflammatory cytokines are then quantified using established immunoassays. This allows for a precise determination of the dose-dependent inhibitory or modulatory effects of CST-17.
Data Presentation: Quantitative Effects of Cortistatin-17 on Cytokine Production
The following table summarizes the reported quantitative effects of Cortistatin-17 on the production of various cytokines by LPS-stimulated peritoneal macrophages. The data is compiled from in vitro studies and demonstrates the potent anti-inflammatory capacity of CST-17.[1][3]
| Cytokine/Mediator | Stimulant | Cortistatin-17 Concentration | % Inhibition (relative to LPS alone) | Reference |
| Pro-inflammatory | ||||
| TNF-α | LPS (1 µg/mL) | 10⁻¹⁰ M | ~25% | [3] |
| 10⁻⁹ M | ~50% | [3] | ||
| 10⁻⁸ M | ~75% (Maximal effect) | [1][3] | ||
| 10⁻⁷ M | ~75% | [3] | ||
| IL-6 | LPS (1 µg/mL) | 10⁻¹⁰ M | ~20% | [3] |
| 10⁻⁹ M | ~40% | [3] | ||
| 10⁻⁸ M | ~60% (Maximal effect) | [1][3] | ||
| 10⁻⁷ M | ~60% | [3] | ||
| Nitric Oxide (NO) | LPS (1 µg/mL) | 10⁻¹⁰ M | ~30% | [3] |
| 10⁻⁹ M | ~55% | [3] | ||
| 10⁻⁸ M | ~80% (Maximal effect) | [1][3] | ||
| 10⁻⁷ M | ~80% | [3] | ||
| IL-1β | LPS | Not specified | Inhibited | [1] |
| IL-12 | LPS | Not specified | Inhibited | [1] |
| Anti-inflammatory | ||||
| IL-10 | LPS | Not specified | Increased | [1] |
Signaling Pathways
Cortistatin-17 exerts its anti-inflammatory effects by binding to somatostatin (B550006) receptors (SSTRs) and the ghrelin receptor (GHSR) on immune cells.[1][4] This binding event initiates a downstream signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression. A key mechanism is the inhibition of the NF-κB and p38 MAPK signaling pathways, which are critical for the production of many pro-inflammatory cytokines.[5][6][7][8][9][10][11][12][13][14][15][16][17]
Experimental Workflow
The general workflow for assessing the effect of Cortistatin-17 on cytokine production involves isolating immune cells, stimulating them with a pro-inflammatory agent in the presence of Cortistatin-17, and then measuring the resulting cytokine levels in the cell culture supernatant.
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Peritoneal Macrophages
This protocol describes the elicitation and harvesting of peritoneal macrophages from mice.
Materials:
-
3% Brewer's Thioglycollate Medium, sterile
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Syringes and needles (various sizes)
-
Sterile surgical instruments
-
Centrifuge
-
Cell culture plates
Procedure:
-
Elicitation: Inject 1 mL of sterile 3% Brewer's Thioglycollate Medium intraperitoneally into each mouse.
-
Incubation: Allow 3-4 days for macrophage recruitment to the peritoneal cavity.
-
Harvesting: Euthanize the mouse via an approved method. Spray the abdomen with 70% ethanol.
-
Make a small midline incision through the skin to expose the peritoneal wall.
-
Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity using a 23G needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge the cells.
-
Carefully withdraw the peritoneal fluid using an 18G needle, avoiding puncture of the organs.
-
Cell Processing: Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Cell Counting and Seeding: Perform a cell count using a hemocytometer. Seed the cells at a density of 1 x 10⁶ cells/mL in cell culture plates.
-
Adherence: Incubate the plates for 2-4 hours at 37°C in a 5% CO₂ incubator to allow macrophages to adhere.
-
Washing: Gently wash the plates twice with warm PBS to remove non-adherent cells. The adherent cells are now ready for stimulation.
Protocol 2: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[18][19]
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
Procedure:
-
Blood Dilution: Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Density Gradient: Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the layers.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Washing: Transfer the PBMCs to a new 50 mL conical tube and add 30-40 mL of PBS. Centrifuge at 300 x g for 10 minutes.
-
Repeat the washing step twice.
-
Resuspension: Resuspend the final PBMC pellet in complete RPMI-1640 medium.
-
Cell Counting and Seeding: Perform a cell count and seed the cells at the desired density in cell culture plates for stimulation.
Protocol 3: Cortistatin-17 Stimulation and Cytokine Measurement
This protocol details the stimulation of macrophages or PBMCs with LPS and Cortistatin-17.
Materials:
-
Prepared adherent peritoneal macrophages or PBMCs in culture plates
-
Cortistatin-17 (human, synthetic) stock solution
-
Lipopolysaccharide (LPS) from E. coli stock solution
-
Complete RPMI-1640 medium
-
Sterile PBS
Procedure:
-
Cell Preparation: Ensure macrophages are adherent or PBMCs are seeded at the desired density (e.g., 1 x 10⁶ cells/mL) in complete RPMI-1640 medium.
-
Cortistatin-17 Pre-incubation: Prepare serial dilutions of Cortistatin-17 in complete medium to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁷ M.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Cortistatin-17. Include a vehicle control (medium only).
-
Incubate the cells with Cortistatin-17 for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
LPS Stimulation: Prepare a working solution of LPS in complete medium. Add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any cells or debris.
-
Carefully collect the supernatant from each well and store at -80°C until cytokine analysis.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12, IL-10) in the supernatants using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each Cortistatin-17 concentration relative to the LPS-only control.
Concluding Remarks
These application notes and protocols provide a comprehensive guide for researchers to investigate the immunomodulatory effects of Cortistatin-17. By following these detailed methodologies, scientists can obtain robust and reproducible data on the impact of CST-17 on cytokine production, contributing to a deeper understanding of its anti-inflammatory mechanisms and its potential as a therapeutic agent. Careful adherence to sterile techniques and appropriate controls is crucial for the success of these experiments.
References
- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expression of somatostatin, cortistatin, and somatostatin receptors in human monocytes, macrophages, and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK/p38 regulation of cytoskeleton rearrangement accelerates induction of macrophage activation by TLR4, but not TLR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ghrelin/GHSR Axis Induced M2 Macrophage and Alleviated Intestinal Barrier Dysfunction in a Sepsis Rat Model by Inactivating E2F1/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunomodulatory Effects of Colistin on Macrophages in Rats by Activating the p38/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exogenous ghrelin modulates release of pro- and anti-inflammatory cytokines in LPS-stimulated macrophages through distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ghrelin suppresses migration of macrophages via inhibition of ROCK2 under chronic intermittent hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prevention of LPS-Induced Microglia Activation, Cytokine Production and Sickness Behavior with TLR4 Receptor Interfering Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Studying Th17 Cell Differentiation Using Cortistatin-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which activate key transcription factors such as STAT3 and RORγt.[1][2][3]
Cortistatin-17 (CST-17) is a neuropeptide that has emerged as a potential modulator of immune responses. It has been reported to attenuate Th17 cell responses, suggesting its potential as a therapeutic agent for Th17-mediated inflammatory conditions.[4] These application notes provide a comprehensive guide for researchers to utilize Cortistatin-17 as a tool to study and modulate Th17 cell differentiation in vitro. The protocols and data presented herein are based on existing literature and provide a framework for investigating the immunomodulatory effects of this peptide.
Mechanism of Action of Cortistatin-17 in Th17 Cell Differentiation
Cortistatin-17 exerts its inhibitory effect on Th17 cell differentiation primarily through its interaction with the Growth Hormone Secretagogue Receptor 1a (GHSR1a).[4] The binding of CST-17 to GHSR1a on CD4+ T cells initiates a signaling cascade that leads to the suppression of key pathways required for Th17 lineage commitment and function.
One of the primary mechanisms is the inhibition of cellular glycolysis. Th17 differentiation is highly dependent on a metabolic shift towards aerobic glycolysis to meet the bioenergetic and biosynthetic demands of this pro-inflammatory cell type. Cortistatin-17 has been shown to substantially attenuate glycolysis during Th17 differentiation. This is achieved, at least in part, by downregulating the expression of key glycolytic enzymes, including myelocytomatosis oncogene (Myc) and hexokinase 2 (HK2).[4]
Furthermore, evidence from studies on ghrelin, which also signals through GHSR1a, strongly suggests the involvement of the mTOR/STAT3 signaling pathway.[5][6][7][8] Ghrelin has been shown to repress Th17 cell differentiation in a time- and concentration-dependent manner by inhibiting the phosphorylation of both mTOR and STAT3.[5][6][7][8] Given that STAT3 is a critical transcription factor for the expression of RORγt, the master regulator of Th17 differentiation, the inhibition of this pathway by CST-17 leads to reduced RORγt expression and, consequently, a decrease in IL-17 production.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of ghrelin (as a proxy for Cortistatin-17, given their shared receptor and function) on key markers of Th17 cell differentiation. These data provide an expected range of inhibition that can be anticipated when using Cortistatin-17 in similar experimental setups.
Table 1: Dose-Dependent Inhibition of Th17 Differentiation by Ghrelin
| Ghrelin Concentration (M) | Inhibition of IL-17A mRNA Expression (%) | Inhibition of RORγt mRNA Expression (%) |
| 10⁻¹⁰ | ~20% | ~15% |
| 10⁻⁹ | ~40% | ~35% |
| 10⁻⁸ | ~60% | ~55% |
| 10⁻⁷ | ~75% | ~70% |
Data extrapolated from dose-response curves presented in studies on ghrelin's effect on Th17 differentiation.[5][6][7][8]
Table 2: Effect of Ghrelin on Key Th17 Markers
| Treatment | % of IL-17A+ CD4+ T cells | p-STAT3 (Y705) Levels (relative to control) |
| Control (Th17 polarizing conditions) | Baseline | 100% |
| Ghrelin (10⁻⁸ M) | Significantly reduced | Significantly reduced |
| GHSR1a knockout mice | Significantly increased | Significantly increased |
This table provides a qualitative summary of the expected effects based on ghrelin studies.[5][9]
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells and Treatment with Cortistatin-17
This protocol describes the differentiation of naive human CD4+ T cells into Th17 cells and their treatment with Cortistatin-17 to assess its inhibitory effects.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naive CD4+ T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human IL-6 (20-50 ng/mL)
-
Recombinant Human TGF-β1 (1-5 ng/mL)
-
Recombinant Human IL-23 (10-20 ng/mL) (optional, for pathogenic Th17 phenotype)
-
Anti-human CD3 antibody (plate-bound, 1-5 µg/mL)
-
Anti-human CD28 antibody (soluble, 1-2 µg/mL)
-
Anti-human IL-4 antibody (10 µg/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
Cortistatin-17 (human)
-
Cell Activation Cocktail (e.g., PMA and Ionomycin) + Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry antibodies: Anti-human CD4, Anti-human IL-17A, Anti-human RORγt
-
RNA isolation kit and reagents for qRT-PCR
-
Protein lysis buffer and antibodies for Western blotting (anti-p-STAT3, anti-STAT3, anti-RORγt, anti-β-actin)
Procedure:
-
Cell Preparation:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.
-
Alternatively, use total PBMCs and gate on the CD4+ population during flow cytometry analysis.
-
-
Plate Coating:
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody in sterile PBS overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells twice with sterile PBS before use.
-
-
Cell Culture and Treatment:
-
Resuspend naive CD4+ T cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Prepare a cytokine cocktail for Th17 differentiation containing IL-6, TGF-β1, anti-IL-4, and anti-IFN-γ at the desired concentrations. Add anti-CD28 antibody to the cocktail.
-
Prepare serial dilutions of Cortistatin-17 in complete RPMI-1640 medium. A suggested concentration range is 10⁻¹⁰ M to 10⁻⁷ M. Include a vehicle control (e.g., sterile water or PBS).
-
Add 50 µL of the Cortistatin-17 dilutions or vehicle to the appropriate wells of the anti-CD3 coated plate.
-
Add 50 µL of the 4x Th17 polarizing cytokine cocktail.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well.
-
Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
-
-
Analysis of Th17 Differentiation:
-
Flow Cytometry for Intracellular IL-17A and RORγt:
-
Four to six hours before harvesting, restimulate the cells with a cell activation cocktail and a protein transport inhibitor.[10]
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IL-17A and the transcription factor RORγt.
-
Analyze the cells by flow cytometry, gating on the CD4+ lymphocyte population.
-
-
qRT-PCR for Gene Expression Analysis:
-
Harvest cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of IL17A, RORC (encoding RORγt), MYC, and HK2 by qRT-PCR. Normalize to a housekeeping gene (e.g., ACTB or GAPDH).
-
-
Western Blot for Protein Analysis:
-
Harvest cells and lyse them in protein lysis buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-STAT3 (Y705), total STAT3, and RORγt. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Protocol 2: Glycolysis Stress Test in Differentiating Th17 Cells Treated with Cortistatin-17
This protocol measures the effect of Cortistatin-17 on the glycolytic function of differentiating Th17 cells using a Seahorse XF Analyzer.
Materials:
-
All materials from Protocol 1
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit
-
Seahorse XF Analyzer
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1-3 of Protocol 1, seeding the cells in a Seahorse XF cell culture microplate coated with anti-CD3.
-
-
Seahorse XF Glycolysis Stress Test:
-
On day 3-5 of culture, perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's instructions.
-
This assay will measure the extracellular acidification rate (ECAR), which is an indicator of glycolysis. The key parameters measured are glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Analysis:
-
Analyze the ECAR data to determine if Cortistatin-17 treatment leads to a reduction in glycolysis and glycolytic capacity in differentiating Th17 cells compared to the vehicle-treated control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Standard Th17 differentiation signaling pathway.
Caption: Cortistatin-17 inhibitory pathway on Th17 cells.
Caption: Workflow for Cortistatin-17 and Th17 studies.
References
- 1. Loss of STAT3 in CD4+ T cells prevents development of experimental autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Ghrelin Inhibits the Differentiation of T Helper 17 Cells through mTOR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin inhibits the differentiation of T helper 17 cells through mTOR/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ghrelin Inhibits the Differentiation of T Helper 17 Cells through mTOR/STAT3 Signaling Pathway | PLOS One [journals.plos.org]
- 8. [PDF] Ghrelin Inhibits the Differentiation of T Helper 17 Cells through mTOR/STAT3 Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Improving Cortistatin-17 (Human) Peptide Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Cortistatin-17 (human) peptide solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is human Cortistatin-17 and why is its solubility important?
Human Cortistatin-17 (CST-17) is a 17-amino acid neuropeptide with the sequence H-Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH, including a disulfide bridge between Cys5 and Cys16.[1] It exhibits structural similarities to somatostatin (B550006) and is involved in various physiological processes, making it a subject of interest for research in cancer, inflammation, and neurobiology.[2][3] Proper solubilization is crucial for accurate quantification and to ensure the peptide's biological activity in experimental assays. Incomplete dissolution can lead to inaccurate concentration calculations and unreliable experimental outcomes.[4][5]
Q2: What are the key properties of Cortistatin-17 that influence its solubility?
The solubility of Cortistatin-17 is primarily influenced by its amino acid composition and physicochemical properties.
| Property | Value/Description | Implication for Solubility |
| Amino Acid Sequence | DRMPCRNFFWKTFSSCK | Contains both hydrophobic (M, P, F, W) and charged (D, R, K) residues. |
| Molecular Weight | ~2151.53 g/mol | As a relatively large peptide, it may have lower solubility than shorter peptides.[4] |
| Theoretical pI | 9.91 | The peptide is basic, meaning it will have a net positive charge at a pH below its pI.[1] |
| Net Charge at pH 7 | Positive | As a basic peptide, it is expected to be more soluble in acidic solutions where it carries a net positive charge.[4] |
| Disulfide Bridge | Cys5-Cys16 | The cyclic structure can impact solubility and stability. |
Q3: What is the recommended first step for dissolving Cortistatin-17?
Given that Cortistatin-17 is a basic peptide with a high theoretical isoelectric point (pI) of 9.91, the recommended initial approach is to dissolve it in sterile, distilled water.[1][6] It is crucial to always start with a small test amount of the peptide before attempting to dissolve the entire sample.[7]
Q4: My Cortistatin-17 did not dissolve in water. What should I try next?
If Cortistatin-17 does not readily dissolve in water, the next step is to use an acidic solution to lower the pH. This will ensure the peptide has a net positive charge, which generally improves solubility for basic peptides.[4] A common recommendation is to add a small amount of 10% acetic acid dropwise while vortexing.[6]
Q5: What if acidic solutions do not work? Are there other options?
For highly insoluble peptides, the use of organic co-solvents may be necessary. A common strategy is to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add this solution to the aqueous buffer with gentle stirring.[4][5]
Important Considerations for Co-Solvents:
-
DMSO: Should not be used with peptides containing methionine (Met) or cysteine (Cys) as it can oxidize the side chains.[4] Since Cortistatin-17 contains both Met and Cys, DMSO should be used with caution or alternative solvents should be considered.
-
Alternative Organic Solvents: Dimethylformamide (DMF) or acetonitrile (B52724) can be used as alternatives to DMSO, especially for peptides susceptible to oxidation.[7]
-
Final Concentration: The final concentration of the organic solvent in the experimental solution should be kept to a minimum (typically <1-5%) to avoid affecting the biological assay.[4]
Troubleshooting Guide
| Issue | Recommended Solution | Detailed Protocol |
| Peptide appears as a film or fine powder on the vial. | Centrifuge the vial before opening. | Before opening the vial for the first time, centrifuge it at 10,000 x g for 5 minutes to pellet all the lyophilized powder at the bottom.[7] |
| Peptide does not dissolve in water. | Use an acidic solvent. | 1. Add a small volume of 10% acetic acid to the peptide. 2. Vortex gently. 3. If the peptide dissolves, dilute the solution to the desired concentration with your aqueous buffer.[5][6] |
| Peptide precipitates out of solution after adding aqueous buffer to the organic stock. | Add the organic stock to the aqueous buffer slowly. | 1. Dissolve the peptide in a minimal amount of a suitable organic solvent (e.g., DMF). 2. While gently vortexing the aqueous buffer, add the peptide-organic solvent solution dropwise. This prevents localized high concentrations that can lead to precipitation. |
| Solution remains cloudy after attempting dissolution. | Use sonication. | 1. Place the vial in a water bath sonicator. 2. Sonicate for short bursts (e.g., 3 x 10 seconds), chilling the sample on ice in between to prevent heating and potential degradation of the peptide.[7] |
Experimental Protocols
Protocol 1: Stepwise Solubilization of Cortistatin-17
This protocol follows a stepwise approach, starting with the mildest solvent and progressing to stronger solvents as needed.
-
Initial Attempt with Water:
-
Allow the lyophilized Cortistatin-17 vial to warm to room temperature.
-
Centrifuge the vial to collect all the powder at the bottom.
-
Add a small amount of sterile, distilled water to a test aliquot of the peptide.
-
Vortex gently for 10-20 seconds.
-
Visually inspect for complete dissolution (a clear solution).
-
-
Acidic Solution:
-
If the peptide is not soluble in water, add 10% acetic acid dropwise to the suspension.
-
Vortex after each drop until the peptide dissolves.
-
Once dissolved, add the appropriate aqueous buffer to reach the desired final concentration.
-
-
Organic Co-solvent:
-
If the peptide remains insoluble, use a fresh, dry aliquot.
-
Add a minimal volume of an appropriate organic solvent (e.g., DMF, as CST-17 contains Met and Cys) to dissolve the peptide.
-
Slowly add this stock solution to the desired aqueous buffer while gently vortexing.
-
Protocol 2: Solubility Testing Workflow
This workflow outlines a systematic process for determining the optimal solvent for Cortistatin-17.
References
- 1. Cortistatin-17 (human) peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cortistatins Peptides | Neuroprotective Research Solutions - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. biobasic.com [biobasic.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
"preventing aggregation of synthetic Cortistatin-17 peptide"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of synthetic Cortistatin-17 peptide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful use of Cortistatin-17 in your experiments.
Troubleshooting Guide: Cortistatin-17 Aggregation Issues
This guide addresses common problems encountered during the handling and use of synthetic Cortistatin-17.
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving Lyophilized Peptide | Incorrect Solvent: The peptide may not be soluble in the chosen solvent. | Cortistatin-17 is a basic peptide (theoretical pI = 9.91) and is generally soluble in water and DMSO.[1][2] For aqueous solutions, use a slightly acidic buffer (e.g., pH 3-6) to ensure the peptide is fully protonated and soluble. For organic solvents, high-purity DMSO is recommended.[3] |
| Insufficient Solubilization Time/Energy: The peptide may require more time or energy to dissolve completely. | After adding the solvent, vortex the vial briefly and then sonicate the solution in a water bath for 5-10 minutes.[4] Gentle warming (to no more than 40°C) can also aid dissolution. | |
| Low-Quality Solvent: The presence of impurities or water in organic solvents can hinder solubility. | Use sterile, high-purity water or freshly opened, anhydrous-grade DMSO. | |
| Precipitation of Peptide Solution After Storage | Unstable Storage Conditions: The peptide may be aggregating and precipitating out of solution over time. | Store aqueous stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage (up to one week), 4°C is acceptable. |
| pH Shift: The pH of the solution may have changed, leading to decreased solubility. | Ensure the storage buffer has sufficient buffering capacity to maintain the desired pH. | |
| High Peptide Concentration: The concentration of the peptide in the stock solution may be too high for the storage conditions. | Prepare stock solutions at a concentration known to be stable. If a high concentration is required, consider using a solubilizing agent or a different solvent system. | |
| Inconsistent or Poor Results in Biological Assays | Peptide Aggregation: Aggregated peptide may have reduced biological activity or altered receptor binding kinetics. | Before use, centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates and use the supernatant.[4] |
| Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide degradation and aggregation. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[1][3] | |
| Adsorption to Labware: The peptide may be adsorbing to the surface of plastic or glass tubes, reducing the effective concentration. | Use low-protein-binding microcentrifuge tubes and pipette tips. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting synthetic Cortistatin-17?
A1: The choice of solvent depends on your experimental requirements.
-
For aqueous solutions: Sterile, deionized water or a slightly acidic buffer (e.g., 0.1% acetic acid in water, pH 4-5) is recommended. Given Cortistatin-17's theoretical isoelectric point (pI) of 9.91, an acidic pH will ensure the peptide has a net positive charge, which promotes solubility.[2]
-
For organic stock solutions: High-purity DMSO is a good choice, with a reported solubility of up to 100 mg/mL.[3]
Q2: How should I store my Cortistatin-17 solutions?
A2: Proper storage is critical to prevent degradation and aggregation.
-
Lyophilized powder: Store at -20°C or -80°C for long-term stability.
-
Stock solutions: Aliquot into single-use volumes and store at -20°C for short-term storage or -80°C for long-term storage.[1][3] Avoid repeated freeze-thaw cycles.[1][3]
Q3: My Cortistatin-17 solution appears cloudy. What should I do?
A3: Cloudiness indicates the presence of undissolved peptide or aggregates.
-
Try sonicating the solution for 10-15 minutes in a water bath sonicator.[4]
-
If the solution is still cloudy, centrifuge it at high speed (>10,000 x g) for 10 minutes to pellet the aggregates.
-
Carefully transfer the clear supernatant to a new, low-protein-binding tube.
-
It is advisable to determine the concentration of the clarified solution using a method like UV spectroscopy before proceeding with your experiment.
Q4: Can I use buffers like PBS to dissolve Cortistatin-17?
A4: While you may be able to dissolve Cortistatin-17 in PBS (pH 7.4), its solubility might be limited due to the proximity to its isoelectric point. For optimal solubility and to minimize the risk of aggregation, a slightly acidic buffer is a safer choice for initial reconstitution. You can then dilute the acidic stock solution into your final assay buffer, ensuring the final pH does not cause precipitation.
Q5: How can I detect aggregation in my Cortistatin-17 solution?
A5: Several techniques can be used to detect peptide aggregation:
-
Visual Inspection: Cloudiness or visible precipitates are clear signs of aggregation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregates.
-
Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in the solution, allowing for the detection of larger aggregate species.
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from dimers and larger aggregates, providing a quantitative measure of aggregation.
Quantitative Data Summary
The following table summarizes key quantitative data for synthetic Cortistatin-17.
| Parameter | Value | Reference |
| Molecular Weight | ~2151.5 g/mol | [1][2][3] |
| Theoretical Isoelectric Point (pI) | 9.91 | [2] |
| Solubility in DMSO | 100 mg/mL | [3] |
| Solubility in Water | Soluble | [1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Cortistatin-17
-
Before opening, allow the vial of lyophilized Cortistatin-17 to equilibrate to room temperature for 10-15 minutes to prevent condensation.
-
Add the desired volume of pre-chilled, sterile, slightly acidic buffer (e.g., 0.1% acetic acid in water) or high-purity DMSO to the vial.
-
Gently vortex the vial for 10-20 seconds to mix.
-
Sonicate the solution in a cool water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter. If present, refer to the troubleshooting guide.
-
If not for immediate use, aliquot the stock solution into low-protein-binding, single-use tubes and store at -80°C.
Protocol 2: Quantification of Solubilized Cortistatin-17 using UV Spectroscopy
-
Determine the theoretical molar extinction coefficient (ε) of Cortistatin-17. Based on its amino acid sequence (containing one tryptophan and two phenylalanine residues), the estimated ε at 280 nm is approximately 6990 M⁻¹cm⁻¹.
-
Blank the spectrophotometer with the same solvent used to dissolve the peptide.
-
Measure the absorbance of your Cortistatin-17 solution at 280 nm (A280). Ensure the reading is within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample if necessary.
-
Calculate the peptide concentration using the Beer-Lambert law: Concentration (M) = A280 / (ε × path length) (Note: The path length is typically 1 cm for a standard cuvette.)
Visualizations
Caption: Workflow for Handling and Solubilizing Synthetic Cortistatin-17.
Caption: Cortistatin-17 Signaling via Somatostatin Receptors (SSTRs).
References
"troubleshooting high background in Cortistatin-17 ELISA"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the Cortistatin-17 ELISA kit.
Troubleshooting Guide: High Background
High background in an ELISA can obscure results and reduce assay sensitivity.[1][2][3] This guide provides a systematic approach to identifying and resolving the common causes of high background.
dot
Caption: A flowchart for troubleshooting high background in ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in the Cortistatin-17 ELISA?
A: High background is characterized by excessive color development or high optical density (OD) readings in the negative control wells (wells without the analyte).[1][4] This high signal-to-noise ratio can mask the specific signal from Cortistatin-17, reducing the sensitivity and accuracy of the assay.[1][3]
Q2: Could my washing technique be the cause of high background?
A: Yes, inadequate washing is a primary cause of high background.[1] Insufficient washing can leave behind unbound antibodies or other reagents, which contribute to non-specific signals.[3][5] Ensure that you are completely aspirating the liquid from the wells after each wash and consider increasing the number of wash cycles or the soak time between washes.[1][6][7]
Q3: How does the blocking step affect background levels?
A: The blocking buffer is crucial for preventing non-specific binding of antibodies to the microplate surface.[5][8] If the blocking is insufficient, antibodies can bind to unoccupied sites on the well, leading to a high background signal. You may need to optimize the blocking step by increasing the concentration of the blocking agent, extending the incubation time, or trying a different blocking buffer.[1]
Q4: Can the concentration of the primary or secondary antibody lead to high background?
A: Absolutely. Using too high a concentration of either the primary or secondary antibody can result in non-specific binding and increased background.[5][9] It is important to optimize the antibody dilutions to find a balance between a strong specific signal and low background.[5][9]
Q5: What should I do if I suspect my reagents are contaminated?
A: Contaminated reagents, including buffers and substrate solutions, can introduce substances that cause high background.[9][10] Always use fresh, sterile pipette tips for each reagent and sample.[10] If you suspect contamination, prepare fresh buffers and use a new aliquot of substrate solution.[9] The substrate solution should be colorless before use.[4]
Q6: Can incubation times and temperatures contribute to high background?
A: Yes, incorrect incubation times and temperatures can lead to increased non-specific binding.[10] Adhere to the incubation conditions specified in the kit protocol. Avoid running the assay near heat sources or in direct sunlight, and maintain a consistent room temperature between 18–25°C.[4][7]
Data Presentation
Table 1: Troubleshooting Summary and Recommended Actions
| Potential Cause | Observation | Recommended Action | Parameter to Adjust | Expected Outcome |
| Inadequate Washing | High OD in all wells, including blanks. | Increase wash stringency. | Number of washes, soak time, wash buffer volume. | Reduced background signal across the plate. |
| Insufficient Blocking | High background, especially at the edges of the plate. | Optimize blocking conditions. | Blocking agent concentration (e.g., 1-5% BSA), incubation time. | Lower and more uniform background. |
| Antibody Concentration Too High | High signal in all wells, poor differentiation between standards and samples. | Titrate primary and secondary antibodies. | Antibody dilution factor. | Improved signal-to-noise ratio. |
| Reagent Contamination | Inconsistent or patchy high background. | Prepare fresh reagents. | All buffers, substrate solution. | Consistent and low background. |
| Incorrect Incubation | High background across the entire plate. | Follow protocol-specified conditions. | Incubation time and temperature. | Reproducible and lower background readings. |
| Substrate Over-development | Very high OD readings, even for low concentration standards. | Reduce substrate incubation time or read the plate sooner after adding the stop solution.[2] | Substrate incubation duration. | OD readings within the linear range of the plate reader. |
Experimental Protocols
Protocol 1: Optimizing Plate Washing
This protocol details steps to enhance the washing procedure to minimize background signal.
Objective: To determine the optimal number of washes and soak time to reduce non-specific binding.
Methodology:
-
Prepare the Cortistatin-17 ELISA plate as per the kit instructions up to the first washing step.
-
Divide the plate into sections to test different washing conditions:
-
For each wash, add at least 300 µL of wash buffer to each well.[11][12]
-
After the final wash, ensure complete removal of the buffer by inverting the plate and tapping it firmly on a clean paper towel.[6]
-
Proceed with the remaining steps of the ELISA protocol.
-
Compare the background OD values from the negative control wells in each section to determine the most effective washing protocol.
Protocol 2: Optimizing Blocking Buffer Concentration
This protocol provides a method for testing different concentrations of the blocking agent to reduce background.
Objective: To identify the optimal blocking buffer concentration for minimizing non-specific binding without compromising the specific signal.
Methodology:
-
Coat the ELISA plate with the capture antibody as described in the kit protocol.
-
Prepare different concentrations of the blocking agent (e.g., Bovine Serum Albumin - BSA) in the provided blocking buffer. Suggested concentrations to test are 1%, 2%, and 5% (w/v).
-
Add the different blocking solutions to designated rows or columns of the plate.
-
Incubate the plate according to the standard protocol (e.g., 1-2 hours at room temperature).
-
Wash the plate according to the optimized washing protocol (from Protocol 1).
-
Continue with the remaining ELISA steps, including the addition of standards and a zero standard (negative control).
-
Analyze the OD values. The optimal blocking concentration will yield the lowest background in the zero standard wells while maintaining a strong signal for the highest standard.
References
- 1. arp1.com [arp1.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. biocompare.com [biocompare.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. novateinbio.com [novateinbio.com]
- 8. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. bosterbio.com [bosterbio.com]
- 12. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Cortistatin-17 Concentration for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cortistatin-17 (CST-17). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing CST-17 concentrations for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cortistatin-17 and what are its primary functions?
Cortistatin-17 (CST-17) is a neuropeptide with significant structural similarity to somatostatin (B550006).[1] It binds to all known somatostatin receptors and the ghrelin receptor (GHS-R1a), among others.[2][3] Its primary functions relevant to in vivo studies include potent anti-inflammatory and immunomodulatory effects.[4][5] CST-17 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to modulate immune cell responses, such as attenuating the Th17 cell response.[6]
Q2: What is a typical starting dose for CST-17 in an in vivo mouse study?
A typical starting dose for CST-17 in mouse models of inflammation ranges from 0.5 to 2 nmol/mouse administered intraperitoneally.[6] However, the optimal dose will depend on the specific animal model, the route of administration, and the experimental endpoint. It is always recommended to perform a dose-finding study to determine the most effective concentration for your specific experimental conditions.[7][8]
Q3: How should I prepare and store Cortistatin-17 for in vivo use?
For optimal stability, CST-17 should be stored in its lyophilized form at -20°C or colder. When preparing for injection, it is recommended to reconstitute the peptide in a sterile, physiological buffer such as phosphate-buffered saline (PBS). Prepare aliquots for single use to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of peptides in solution can be affected by factors such as pH and the presence of salts, so it is crucial to maintain consistent preparation methods.[9][10][11]
Q4: What are the known signaling pathways activated by Cortistatin-17?
CST-17 primarily signals through two main receptor types: somatostatin receptors (SSTRs) and the ghrelin receptor (GHS-R1a).[2][3] Binding to these G protein-coupled receptors can trigger a variety of downstream signaling cascades, including the inhibition of adenylyl cyclase and the modulation of MAPK and PI3K/Akt pathways, ultimately leading to its anti-inflammatory and neuroprotective effects.[1][12][13][14][15]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies using Cortistatin.
Table 1: Cortistatin Dosage in Murine Models of Inflammatory Conditions
| Disease Model | Animal Strain | CST Dosage | Route of Administration | Key Findings | Reference(s) |
| Endotoxemia/Sepsis | BALB/c Mice | 0.5 - 2 nmol/mouse | Intraperitoneal (i.p.) | Increased survival, reduced inflammatory cytokines | [4][5] |
| Collagen-Induced Arthritis | DBA/1J Mice | 0.1 - 10 nmol/mouse/day | Intraperitoneal (i.p.) | Reduced joint swelling and destruction | [6][16][17] |
| Sepsis-Associated Encephalopathy | C57BL/6 Mice | Not Specified | Not Specified | Reduced microglial activation and cognitive impairment | [18] |
Table 2: Cortistatin Dosage in Human Studies
| Study Population | CST-17 Dosage | Route of Administration | Key Findings | Reference(s) |
| Healthy Male Volunteers | 2.0 µg/kg/h | Intravenous (i.v.) infusion | Inhibited basal growth hormone and insulin (B600854) secretion | [3] |
| Patients with Acromegaly or Prolactinoma | 2.0 µg/kg/h | Intravenous (i.v.) infusion | Inhibited GH and prolactin secretion | [19] |
Experimental Protocols
Protocol 1: Administration of Cortistatin-17 in a Murine Model of Sepsis
-
Animal Model: Induce sepsis in BALB/c mice via cecal ligation and puncture (CLP) or intraperitoneal injection of lipopolysaccharide (LPS).
-
CST-17 Preparation: Reconstitute lyophilized rat Cortistatin-29 (a precursor that is processed to the active form) in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Administration: Administer CST intraperitoneally at a dose of 2 nmol/mouse at various time points post-sepsis induction (e.g., 30 minutes, 2 hours, or 4 hours).[4]
-
Endpoint Measurement: Monitor survival rates daily. Collect serum and tissue samples at specified time points to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.[4]
Protocol 2: Treatment of Collagen-Induced Arthritis in Mice with Cortistatin
-
Animal Model: Induce collagen-induced arthritis (CIA) in DBA/1J mice.
-
CST-17 Preparation: Prepare rat Cortistatin-29 in sterile PBS.
-
Administration: Once arthritis is established (clinical score >2), administer CST intraperitoneally daily for five consecutive days at doses ranging from 0.1 to 10 nmol/mouse.[6][17]
-
Endpoint Measurement: Evaluate clinical scores of arthritis severity (e.g., joint swelling). Perform histological analysis of joints to assess inflammation, cartilage damage, and bone erosion. Measure serum levels of anti-collagen antibodies and inflammatory cytokines.[6][16][17]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Schematic drawing of the major neuroprotective signaling pathways regulated by ghrelin and GHS [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5.4 - Considerations for Dose Finding Studies | STAT 509 [online.stat.psu.edu]
- 8. Three steps toward dose optimization for oncology dose finding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. umbrella.lib.umb.edu [umbrella.lib.umb.edu]
- 11. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of the growth hormone secretagogue receptor 1a (GHS‐R1a) in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cortistatin-17 and somatostatin-14 display the same effects on growth hormone, prolactin, and insulin secretion in patients with acromegaly or prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability of Cortistatin-17 in different buffer conditions"
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cortistatin-17 in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling and use of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is Cortistatin-17 and what are its key structural features?
A1: Cortistatin-17 is a 17-amino acid neuropeptide with the sequence Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys. A critical structural feature is a disulfide bridge between the cysteine residues at positions 5 and 16, which is crucial for its biological activity. It shares significant structural homology with somatostatin (B550006).
Q2: What are the primary factors that can affect the stability of Cortistatin-17 in solution?
A2: The stability of Cortistatin-17, like other peptides, is influenced by several factors, including:
-
pH: Acidic or basic conditions can lead to hydrolysis of peptide bonds or modifications of amino acid side chains.
-
Temperature: Higher temperatures generally accelerate degradation pathways.
-
Buffer Species: The type of buffer used can directly impact the rate of degradation. For instance, studies on the structurally similar somatostatin analog, Octastatin, have shown greater degradation in citrate (B86180) and phosphate (B84403) buffers compared to acetate (B1210297) or glutamate (B1630785) buffers.[1][2]
-
Oxidation: The presence of a methionine residue makes Cortistatin-17 susceptible to oxidation.
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to precipitation and loss of activity.
Q3: What are the recommended storage conditions for Cortistatin-17?
A3: For long-term stability, Cortistatin-17 should be stored in its lyophilized form at -20°C or below. Once reconstituted in a buffer, the solution should be used immediately. If short-term storage of the solution is necessary, it is recommended to keep it at 2-8°C for no longer than a few days and to avoid repeated freeze-thaw cycles.
Q4: What are the common degradation pathways for peptides like Cortistatin-17?
A4: Common chemical degradation pathways for peptides include:
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to aspartic acid or glutamic acid, respectively.
-
Oxidation: The modification of susceptible amino acid residues, most commonly methionine (Met) and cysteine (Cys).
-
Hydrolysis: The cleavage of peptide bonds, which is often catalyzed by acidic or basic conditions.
-
Disulfide Scrambling: The incorrect formation or rearrangement of disulfide bonds, which can be influenced by the redox environment.
Troubleshooting Guides
Issue 1: Loss of Biological Activity
Symptoms:
-
Reduced or no effect in cell-based assays.
-
Inconsistent results between experiments.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Verify Storage Conditions: Ensure the lyophilized peptide has been stored at -20°C or below and that reconstituted solutions are fresh or have been stored appropriately for a short duration at 2-8°C. - Use Freshly Prepared Solutions: Prepare solutions immediately before use. - Optimize Buffer Conditions: If possible, use a buffer in the pH range of 4-6, as peptides are often more stable in slightly acidic conditions. Based on data from somatostatin analogs, consider using acetate or glutamate buffers over phosphate or citrate buffers.[1][2] |
| Incorrect Peptide Concentration | - Verify Stock Concentration: Re-measure the concentration of your stock solution using a reliable method such as UV spectroscopy or a peptide quantification assay. - Check for Adsorption: Peptides can adsorb to plasticware. Use low-protein-binding tubes and pipette tips. |
| Repeated Freeze-Thaw Cycles | - Aliquot Stock Solutions: Upon reconstitution, aliquot the peptide solution into single-use volumes to avoid multiple freeze-thaw cycles. |
Issue 2: Peptide Precipitation or Aggregation
Symptoms:
-
Visible particulates or cloudiness in the solution.
-
Difficulty in dissolving the lyophilized peptide.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Peptide Concentration | - Reduce Concentration: Attempt to dissolve the peptide at a lower concentration. |
| Inappropriate Buffer pH | - Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility. The theoretical pI of Cortistatin-17 is approximately 9.91, suggesting it will be more soluble in acidic buffers. |
| Ionic Strength of the Buffer | - Modify Ionic Strength: The effect of ionic strength on aggregation is peptide-specific. Experiment with different salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal condition. |
| Presence of Aggregation-Promoting Excipients | - Review Formulation: If using excipients, ensure they are not promoting aggregation. Some excipients can have a dual role depending on the peptide and conditions. |
Quantitative Stability Data (Inferred)
Disclaimer: To date, comprehensive quantitative stability studies for Cortistatin-17 across a wide range of buffer conditions have not been published in the peer-reviewed literature. The following table provides an inferred stability profile based on general peptide stability principles and data from structurally similar somatostatin analogs.[1][2] Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Buffer System | pH | Temperature (°C) | Inferred Stability Trend | Key Considerations |
| Acetate Buffer | 4.0 | 4 | Good | Generally a good starting buffer for peptide stability. |
| Acetate Buffer | 4.0 | 25 | Moderate | Expect some degradation over time. |
| Phosphate Buffer | 7.4 | 4 | Moderate to Poor | Phosphate can sometimes catalyze peptide degradation.[1][2] |
| Phosphate Buffer | 7.4 | 25 | Poor | Significant degradation is likely. |
| Tris Buffer | 7.4 | 4 | Moderate | Commonly used, but stability should be verified. |
| Tris Buffer | 7.4 | 25 | Poor | Expect significant degradation. |
Experimental Protocols
Protocol 1: Assessment of Cortistatin-17 Stability by HPLC
This protocol outlines a method to assess the stability of Cortistatin-17 under different buffer conditions and temperatures.
1. Materials:
-
Lyophilized Cortistatin-17
-
Buffers of interest (e.g., 50 mM Sodium Acetate, pH 4.0; 50 mM Sodium Phosphate, pH 7.4)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
2. Procedure:
-
Preparation of Cortistatin-17 Stock Solution: Reconstitute lyophilized Cortistatin-17 in HPLC-grade water to a final concentration of 1 mg/mL.
-
Preparation of Stability Samples:
-
Dilute the stock solution to a final concentration of 0.1 mg/mL in the different buffers to be tested.
-
For each buffer condition, prepare multiple aliquots.
-
-
Incubation:
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate Cortistatin-17 from its degradation products (e.g., 5-60% B over 30 minutes).
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and 280 nm.
-
Inject a consistent volume of each sample.
-
-
Data Analysis:
-
Determine the peak area of the intact Cortistatin-17 at each time point.
-
Calculate the percentage of remaining Cortistatin-17 relative to the time 0 sample.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics.
-
Visualizations
References
"protocol for reducing variability in Cortistatin-17 cell-based assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Cortistatin-17 (CST-17) cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Cortistatin-17 and what is its mechanism of action?
A1: Cortistatin-17 is a neuropeptide that shows strong structural similarity to somatostatin (B550006) (SST). It binds with high affinity to all five somatostatin receptor subtypes (SSTR1-5).[1] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[2] Upon binding of CST-17, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. CST-17 may also signal through Gβγ subunits and, in some contexts, has been shown to couple to the Gq/11 pathway.[2]
Q2: Which cell lines are suitable for Cortistatin-17 assays?
A2: Commonly used cell lines for studying somatostatin receptor signaling, and therefore suitable for CST-17 assays, include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells. These cells are often chosen because they have low endogenous expression of somatostatin receptors and can be readily transfected to express a specific SSTR subtype of interest. This allows for the study of CST-17's interaction with a single receptor subtype in a controlled manner.
Q3: What are the most common sources of variability in Cortistatin-17 cell-based assays?
A3: The most common sources of variability include:
-
Cell Health and Passage Number: Inconsistent cell health, high passage numbers, and variations in cell density at the time of the assay can all contribute to variability.
-
"Edge Effects" in Microplates: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in reagent concentrations and affecting cell growth and assay response.[3][4]
-
Reagent Preparation and Stability: Inconsistent preparation of reagents, including the Cortistatin-17 peptide itself, can lead to inaccurate concentrations. Peptides can also degrade in solution, so proper storage and handling are critical.
-
Assay Protocol Execution: Minor variations in incubation times, temperatures, and pipetting techniques can introduce significant variability.
-
Serum Interference: Components in serum can sometimes interfere with ligand binding or downstream signaling events.
Q4: How can I minimize the "edge effect" in my 96-well plate assays?
A4: To minimize the edge effect, you can:
-
Fill the outer wells of the plate with sterile water, PBS, or media without cells to create a humidity barrier.[5]
-
Use specialized low-evaporation lids or adhesive plate sealers.[2][3] For cell-based assays, breathable seals are recommended to allow for gas exchange.[2]
-
Ensure a humidified environment in the incubator.
-
Allow plates to equilibrate to room temperature before placing them in a 37°C incubator to ensure even cell settling.[5]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution.[5] |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects | Implement mitigation strategies as described in FAQ Q4. |
| Temperature Gradients | Equilibrate all reagents and plates to the assay temperature before starting. Avoid stacking plates in the incubator. |
Problem 2: Inconsistent Dose-Response Curves
| Potential Cause | Recommended Solution |
| Cortistatin-17 Degradation | Prepare fresh dilutions of Cortistatin-17 for each experiment from a lyophilized stock. Avoid repeated freeze-thaw cycles of stock solutions. Consider the stability of the peptide in your assay buffer and timeframe. |
| Incorrect Ligand Concentration | Verify the concentration of your Cortistatin-17 stock solution. Perform serial dilutions carefully and use fresh dilution tubes for each concentration. |
| Suboptimal Incubation Time | Optimize the incubation time to ensure the binding reaction has reached equilibrium. This can be determined through kinetic binding experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression levels and cell signaling can change with excessive passaging. |
Problem 3: High Background or Non-Specific Binding (Competitive Binding Assays)
| Potential Cause | Recommended Solution |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd value.[6] Ensure the radiochemical purity is high (>90%).[6] Hydrophobic radioligands may exhibit higher non-specific binding.[6] |
| Insufficient Blocking | Incorporate a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding to the plate and other surfaces.[4] |
| Inadequate Washing | Increase the number and/or volume of wash steps to more effectively remove unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the specifically bound ligand.[4][6] |
| High Receptor Density | Reduce the amount of membrane protein or the number of cells per well. A typical range for membrane assays is 100-500 µg of protein.[6] |
Problem 4: Low or No Signal in Functional Assays (e.g., cAMP Inhibition)
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Confirm the expression of the target somatostatin receptor subtype in your cell line using techniques like Western blot or qPCR. |
| Inactive G-protein Signaling | Ensure the cells are healthy and that the G-protein signaling pathway is intact. Use a positive control, such as somatostatin, to confirm pathway functionality. |
| Suboptimal Forskolin (B1673556) Concentration | In cAMP inhibition assays, the concentration of forskolin used to stimulate adenylyl cyclase is critical. Titrate forskolin to find a concentration that gives a robust signal without being maximal, allowing for a clear window to observe inhibition. |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP, masking the inhibitory effect of Cortistatin-17. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[7] |
Quantitative Data Summary
Table 1: Cortistatin-17 Binding Affinities (Ki) at Human Somatostatin Receptor Subtypes
| Receptor Subtype | Reported Ki (nM) |
| SSTR1 | 0.25 |
| SSTR2 | - |
| SSTR3 | - |
| SSTR4 | - |
| SSTR5 | - |
| Data is limited and further research is needed to fully characterize binding affinities across all subtypes.[5] |
Table 2: Cortistatin-17 Functional Potency (IC50) for Inhibition of Forskolin-Stimulated cAMP Production
| Cell Line | Receptor Subtype | Reported IC50 (nM) |
| CHO-K1 | hSSTR2 | - |
| HEK293 | hSSTR2 | - |
| CHO-K1 | hSSTR3 | - |
| CHO-K1 | hSSTR5 | - |
| Specific IC50 values for Cortistatin-17 are not readily available in a consolidated format and will vary depending on the specific assay conditions. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay using whole cells expressing a specific somatostatin receptor subtype.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the somatostatin receptor of interest.
-
Radioligand: A suitable radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SST-14).
-
Unlabeled Ligands: Cortistatin-17 and a reference compound (e.g., unlabeled SST-14).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that results in a confluent monolayer on the day of the assay.
-
Reagent Preparation: Prepare serial dilutions of Cortistatin-17 and the reference compound in assay buffer. Prepare the radioligand at a final concentration at or below its Kd.
-
Assay Incubation:
-
Wash the cell monolayer once with assay buffer.
-
Add the unlabeled ligands (Cortistatin-17 or reference compound) to the appropriate wells.
-
For total binding wells, add assay buffer.
-
For non-specific binding wells, add a high concentration of the unlabeled reference compound (e.g., 1 µM SST-14).
-
Add the radioligand to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Washing: Aspirate the incubation buffer and wash the cells rapidly 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Add a lysis buffer (e.g., 0.1 M NaOH) to each well and incubate to solubilize the cells. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled ligand and fit the data using a non-linear regression model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP)
This protocol provides a general method for measuring the ability of Cortistatin-17 to inhibit adenylyl cyclase activity.
Materials:
-
Cells: CHO or HEK293 cells expressing the somatostatin receptor of interest.
-
Cortistatin-17: Lyophilized peptide.
-
Forskolin: To stimulate adenylyl cyclase.
-
IBMX: A phosphodiesterase inhibitor.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to near confluency.
-
Cell Stimulation:
-
Wash cells once with stimulation buffer.
-
Prepare a solution of Cortistatin-17 at various concentrations in stimulation buffer containing IBMX (e.g., 500 µM).
-
Add the Cortistatin-17/IBMX solution to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare a solution of forskolin in stimulation buffer at a pre-optimized concentration (e.g., 1-10 µM).
-
Add the forskolin solution to the wells and incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the stimulation buffer.
-
Lyse the cells according to the protocol of your chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration following the kit manufacturer's instructions.
-
-
Data Analysis: Plot the measured cAMP concentration against the log concentration of Cortistatin-17. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Cortistatin-17 Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Ki Summary [bindingdb.org]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
Technical Support Center: Interpreting Unexpected Results in Cortistatin-17 Sleep Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortistatin-17 (CST-17) in sleep studies. Our goal is to help you navigate unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: We administered CST-17 expecting an increase in Non-REM (NREM) sleep, but the effect was minimal or absent. What could be the cause?
A1: Several factors could contribute to a diminished or absent effect of CST-17 on NREM sleep. Consider the following:
-
Dosage: The effects of Cortistatin on sleep are dose-dependent. Low doses may not be sufficient to induce significant changes in sleep architecture. Review the literature for effective dose ranges in your specific animal model. For instance, studies in rats have shown that intracerebroventricular (i.c.v.) administration of CST-14 (a related peptide) at 100 ng and 1 µg enhances deep slow-wave sleep (SWS).[1][2]
-
Injection Accuracy: Incorrect placement of the intracerebroventricular (i.c.v.) cannula can lead to the compound not reaching the target ventricular space effectively. It is crucial to verify the cannula placement histologically post-experiment.
-
Peptide Stability: Ensure the Cortistatin-17 peptide is properly stored and handled to maintain its biological activity. Repeated freeze-thaw cycles can degrade the peptide.
-
Time of Administration: The timing of CST-17 administration relative to the animal's light-dark cycle can influence the results. Administering the peptide during the animal's active phase might yield different results than during its resting phase.[1][2]
-
Animal Stress: Stress from handling or the experimental procedure itself can counteract the sleep-promoting effects of CST-17. Allow for adequate acclimatization of the animals to the experimental setup.
Q2: We observed an unexpected increase in wakefulness or locomotor activity after CST-17 administration. Why might this happen?
A2: This is an unexpected result, as Cortistatin is generally known to reduce locomotor activity and promote sleep.[3][4] However, the complex pharmacology of CST-17 could offer some explanations:
-
Ghrelin Receptor Interaction: Cortistatin binds not only to somatostatin (B550006) receptors (SSTRs) but also to the ghrelin receptor (GHS-R1a).[3] The ghrelin system is involved in arousal and wakefulness.[5] It's plausible that under certain conditions or in specific neuronal populations, the activation of the ghrelin receptor by CST-17 could lead to a paradoxical increase in arousal.
-
Interaction with other neurotransmitter systems: Cortistatin can modulate the activity of other neurotransmitter systems, including acetylcholine.[6][7] An indirect effect on a wake-promoting pathway could potentially override its primary sleep-promoting effects.
Q3: Our results with CST-17 are very different from what we've previously seen with somatostatin. Is this normal?
A3: Yes, this is expected. While structurally similar and sharing the same SSTRs, Cortistatin and somatostatin have distinct physiological effects on sleep. A key difference is that CST induces slow-wave sleep, whereas somatostatin has been shown to increase REM sleep.[6] These differences are thought to arise from Cortistatin's unique ability to activate cation selective currents that are not responsive to somatostatin.[4][6] Therefore, you should not expect CST-17 to simply mimic the effects of somatostatin in your sleep studies.
Q4: We are seeing high variability in our results between individual animals. How can we reduce this?
A4: High inter-individual variability is a common challenge in in-vivo studies. To minimize this, consider the following:
-
Standardize Surgical Procedures: Ensure consistent and accurate i.c.v. cannula implantation for all animals. Variability in injection site can lead to significant differences in drug efficacy.
-
Acclimatization: Allow for a sufficient period of acclimatization for the animals to the recording chambers and tethering system to minimize stress-induced variations in sleep patterns.
-
Baseline Recordings: Establish stable baseline sleep recordings for each animal before any intervention. This allows each animal to serve as its own control and can help normalize the data.
-
Animal Health: Ensure all animals are healthy and free from any underlying conditions that could affect sleep.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Slow-Wave Sleep (SWS)
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response study to determine the optimal concentration of CST-17 for your model. |
| Faulty ICV Injection | Verify cannula placement via histology after the experiment. Refine surgical technique for accuracy. |
| Peptide Degradation | Aliquot the peptide upon arrival and store at the recommended temperature. Avoid multiple freeze-thaw cycles. |
| Circadian Timing | Administer CST-17 at the same time point within the light-dark cycle for all animals, preferably at the beginning of the rest phase. |
Issue 2: Unexpected Effects on REM Sleep
| Potential Cause | Troubleshooting Step |
| Compensation for SWS increase | A strong increase in SWS can sometimes lead to a compensatory decrease in REM sleep. Analyze the time course of sleep stage changes. |
| Interaction with Somatostatin Receptors | Different SSTR subtypes may have varying roles in REM sleep regulation. Consider using SSTR-specific antagonists to dissect the mechanism. |
| Off-target effects | While CST-17 is known to primarily target SSTRs and GHS-R1a, off-target effects at high concentrations cannot be entirely ruled out. |
Issue 3: EEG Recording Artifacts
| Potential Cause | Troubleshooting Step |
| Movement Artifacts | Ensure the animal is properly habituated to the recording setup to minimize stress-related movements. Use video recording to correlate movements with EEG signals. |
| Electrode Detachment | Check the integrity of the head cap and electrodes before each recording session. |
| Electrical Noise | Ensure proper grounding of the EEG equipment and Faraday cage to shield from external electrical interference. |
Data Presentation
Table 1: Dose-Dependent Effects of Cortistatin-14 (CST-14) on Sleep Architecture in Rats
| Treatment (i.c.v.) | Total Sleep Time (min) | NREM Sleep (min) | REM Sleep (min) | SWS (% of NREM) |
| Vehicle (Saline) | 210 ± 15 | 180 ± 12 | 30 ± 3 | 25 ± 2 |
| CST-14 (100 ng) | 240 ± 18 | 215 ± 15 | 25 ± 4 | 35 ± 3 |
| CST-14 (1 µg) | 255 ± 20 | 230 ± 18 | 25 ± 3 | 40 ± 4 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are hypothetical and based on trends reported in the literature.[1][2]
Experimental Protocols
Key Experiment: Intracerebroventricular (i.c.v.) Administration of CST-17 and EEG/EMG Recording in Mice
-
Animal Surgery:
-
Anesthetize the mouse using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices and EMG wire electrodes in the nuchal muscles.
-
Implant a guide cannula into the lateral ventricle.
-
Secure the electrodes and cannula to the skull with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Acclimatization and Baseline Recording:
-
Acclimatize the mouse to the recording chamber and tether for at least 3 days.
-
Record baseline EEG/EMG data for 24-48 hours to establish normal sleep-wake patterns.
-
-
CST-17 Administration:
-
Dissolve CST-17 in sterile saline to the desired concentration.
-
Gently restrain the mouse and connect an injection cannula to the guide cannula via tubing.
-
Infuse a small volume (e.g., 1 µL) of the CST-17 solution or vehicle over a period of 1-2 minutes.
-
Leave the injection cannula in place for an additional minute to prevent backflow.
-
-
Post-Injection Recording:
-
Record EEG/EMG activity continuously for at least 6 hours post-injection.
-
-
Data Analysis:
-
Score the EEG/EMG recordings in 10-second epochs as wakefulness, NREM sleep, or REM sleep.
-
Quantify the time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts.
-
Perform spectral analysis on the EEG signal to determine changes in delta power during NREM sleep.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain to verify the location of the cannula tip.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical Cortistatin-17 sleep study in mice.
Caption: Simplified signaling pathways of Cortistatin-17 relevant to sleep modulation.
Caption: Troubleshooting logic for absent NREM sleep effects after CST-17 administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired wake-promoting mechanisms in ghrelin receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Sleep-Modulating Peptide Cortistatin Augments the h-Current in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortistatin, a modulatory peptide of sleep and memory, induces analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for Cortistatin-17 Anti-inflammatory Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortistatin-17 (CST-17) and its analogue Cortistatin-14 (B8083240) (CST-14) for their anti-inflammatory effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cortistatin's anti-inflammatory action?
A1: Cortistatin exerts its anti-inflammatory effects primarily by down-regulating the production of a wide range of inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β, IFN-γ, and IL-12) and chemokines (e.g., MIP-2, RANTES).[1] This is achieved through the deactivation of inflammatory cells, with a major mechanism being the inhibition of the NF-κB signaling pathway in macrophages.[2][3]
Q2: Which receptors does Cortistatin interact with to mediate its anti-inflammatory effects?
A2: Cortistatin-14 (the murine equivalent of human Cortistatin-17) binds to all five somatostatin (B550006) receptors (sst1-5) and the ghrelin receptor (GHSR1a).[4] Its anti-inflammatory actions are mediated through both somatostatin and ghrelin receptors.[5]
Q3: What is the half-life of Cortistatin-14 in plasma?
A3: Cortistatin-14 has a very short half-life in body fluids, approximately 2 minutes in plasma, due to rapid degradation by endopeptidases.[6] This is a critical factor to consider when designing in vivo experiments.
Q4: Can Cortistatin be used in combination with other anti-inflammatory agents?
A4: Yes, studies have shown that the combined use of cortistatin with other anti-inflammatory neuropeptides, such as vasoactive intestinal peptide (VIP), can be highly effective in treating conditions like murine septic shock.[1]
Troubleshooting Guides
Problem 1: Inconsistent or no anti-inflammatory effect observed in in vivo mouse models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | Ensure the dosage is within the effective range. A commonly used effective dose in LPS-induced endotoxemia models is 2 nmol/mouse administered intraperitoneally (i.p.).[1][7] Refer to the dose-response table below for guidance. |
| Peptide Degradation | Due to its short half-life (~2 minutes), the timing of administration is critical.[6] For acute inflammation models, administer CST-14 shortly before or after the inflammatory stimulus. For longer-term studies, consider more frequent administrations or the use of a more stable analog. |
| Improper Vehicle Solution | Ensure CST-14 is properly solubilized. While specific vehicle information for every study is not always detailed, sterile, pyrogen-free saline or phosphate-buffered saline (PBS) is a standard vehicle for in vivo peptide administration. |
| Timing of Measurement | The peak of the inflammatory response and the therapeutic window for CST-14 may not align with your measurement time points. Cytokine levels can peak within hours of an LPS challenge.[8] Consider a time-course experiment to determine optimal measurement points post-CST-14 administration. |
Problem 2: High variability in results from in vitro macrophage inflammation assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal CST-14 Concentration | A dose-dependent inhibitory effect on inflammatory mediators has been observed, with a maximal effect at 10-8 M.[5] Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions. |
| Cell Health and Density | Ensure macrophages are healthy and plated at a consistent density. Over-confluent or stressed cells may respond differently to inflammatory stimuli and CST-14 treatment. |
| LPS Potency Variation | The potency of lipopolysaccharide (LPS) can vary between lots. Standardize your LPS lot or perform a titration for each new lot to ensure consistent stimulation. |
| Inconsistent Incubation Times | The production of inflammatory cytokines is time-dependent. Adhere to consistent incubation times for both LPS stimulation and CST-14 treatment. Cytokine levels can often be detected as early as 4-6 hours after LPS stimulation.[9] |
Data Presentation
Table 1: In Vivo Dosage and Effects of Cortistatin-14 in Murine Models
| Model | Dosage | Administration Route | Key Anti-inflammatory Effects | Reference |
| LPS-induced Endotoxemia | 2 nmol/mouse | Intraperitoneal (i.p.) | Reduced serum and tissue levels of TNF-α, IL-6, IL-1β, IFN-γ, and IL-12. | [1] |
| Cecal Ligation and Puncture (CLP) Sepsis | Not specified | Not specified | Decreased serum and brain levels of IL-1β, IL-6, TNF-α, and IFN-γ. | [10] |
| Carrageenan-induced Paw Edema | Not specified | Intraplantar (i.pl.) or i.p. | Attenuated paw edema and production of IL-1β and TNF-α. | [11] |
Table 2: In Vitro Dose-Response of Cortistatin-14 on Macrophage Cytokine Production
| CST-14 Concentration | Effect on Pro-inflammatory Mediators (TNF-α, IL-6, NO) | Reference |
| 10-10 M | Initial inhibitory effect observed. | [5] |
| 10-9 M | Intermediate inhibitory effect. | [5] |
| 10-8 M | Maximal inhibitory effect. | [5] |
| 10-7 M | Effect plateaus or slightly decreases from maximal. | [5] |
Experimental Protocols
Protocol 1: LPS-Induced Systemic Inflammation in Mice
-
Animal Model: Use 8-12 week old male BALB/c or C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
LPS Preparation: Dissolve E. coli LPS (serotype 0111:B4 or similar) in sterile, pyrogen-free saline to a concentration of 100 µg/mL.
-
CST-14 Preparation: Dissolve Cortistatin-14 in sterile, pyrogen-free saline.
-
Experimental Groups:
-
Procedure:
-
Analysis: Measure cytokine levels in serum and tissue homogenates using ELISA or multiplex bead array.
Protocol 2: In Vitro Macrophage Anti-inflammatory Assay
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary peritoneal macrophages in complete DMEM medium.
-
Cell Plating: Seed macrophages in 24-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
CST-14 Treatment:
-
Prepare a stock solution of CST-14 in sterile water or PBS.
-
Pre-treat the cells with various concentrations of CST-14 (e.g., 10-10 M to 10-7 M) for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[5]
-
-
Incubation: Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatants for analysis.
-
Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (using the Griess assay) in the supernatants.
Visualizations
Caption: Cortistatin-14 anti-inflammatory signaling pathway.
Caption: In vivo experimental workflow for LPS-induced inflammation.
Caption: In vitro macrophage anti-inflammatory assay workflow.
References
- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Endocrine activities of cortistatin-14 and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Effects of cortistatin-14 and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comparison of the anti-inflammatory and anti-nociceptive effects of cortistatin-14 and somatostatin-14 in distinct in vitro and in vivo model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
"how to handle low signal in a Cortistatin-17 ELISA"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortistatin-17 (CST-17) Enzyme-Linked Immunosorbent Assays (ELISAs). The focus is on addressing the common issue of low signal, a frequent challenge in competitive ELISA formats used for small peptides like Cortistatin-17.
Troubleshooting Low Signal in Your Cortistatin-17 ELISA
Low or no signal in a competitive ELISA can be perplexing. In this assay format, the signal is inversely proportional to the concentration of Cortistatin-17 in the sample. A high signal indicates a low concentration of the target analyte, while a low signal suggests a high concentration. However, a uniformly low signal across all wells, including the standards, points to a technical issue with the assay. The following guide, presented in a question-and-answer format, addresses potential causes and solutions for low signal.
FAQs: Troubleshooting Low Signal
Q1: My standard curve is flat and all my optical density (OD) readings are very low. What could be the problem?
A low signal across the entire plate, including your standards, often points to a systemic issue with the assay setup or reagents. Here are several potential causes and their solutions:
-
Improper Reagent Preparation or Handling: One of the most common sources of error is the incorrect preparation or storage of kit components.
-
Solution: Ensure all reagents, including the standard, detection antibody, and enzyme conjugates, are brought to room temperature for at least 15-20 minutes before use.[1] Reconstitute lyophilized standards and reagents according to the kit's specific instructions, ensuring they are fully dissolved. Avoid repeated freeze-thaw cycles of standards and samples.[2]
-
-
Expired or Inactive Reagents: Reagents can lose activity if they are past their expiration date or have been stored improperly.
-
Solution: Check the expiration dates on all kit components. Use fresh substrate, as it is particularly sensitive to light and contamination.[1]
-
-
Incorrect Incubation Times or Temperatures: Inadequate incubation can lead to insufficient binding and a reduced signal.
-
Solution: Adhere strictly to the incubation times and temperatures specified in the kit protocol. If the protocol allows for flexibility, consider increasing the incubation time (e.g., overnight at 4°C) to enhance binding.[3]
-
-
Errors in Reagent Addition: Omitting a critical reagent or adding them in the wrong order will result in a failed assay.
-
Solution: Carefully review the protocol and create a checklist to ensure all steps are performed in the correct sequence.
-
Q2: My zero standard (maximum signal) has a very low OD. What does this indicate?
In a competitive ELISA, the zero standard should yield the highest signal. A low OD for this standard suggests a problem with the detection system.
-
Suboptimal Antibody Concentration: The concentration of the detection antibody may be too low.
-
Solution: Consider titrating the detection antibody to determine the optimal concentration for your assay. You may need to increase the concentration to achieve a stronger signal.[4]
-
-
Insufficient Enzyme Conjugate: The enzyme conjugate (e.g., HRP-streptavidin) concentration might be too low, or the conjugate may have lost activity.
-
Solution: Prepare fresh enzyme conjugate dilutions and ensure the stock has been stored correctly.
-
-
Substrate Issues: The substrate may have been prepared incorrectly, or the reaction time may be too short.
-
Solution: Use freshly prepared substrate. Allow the color to develop for the full time recommended in the protocol. You can monitor the color development and stop the reaction when the zero standard has reached an appropriate OD.
-
Q3: My sample ODs are very low, but my standard curve looks acceptable. What should I investigate?
Low ODs in your samples, in the context of a good standard curve, suggest that the concentration of Cortistatin-17 in your samples is high. However, if you expect low concentrations, consider the following:
-
Sample Degradation: Cortistatin-17, being a peptide, is susceptible to degradation by proteases present in biological samples.
-
Incorrect Sample Dilution: The concentration of Cortistatin-17 in your samples may be outside the detection range of the assay.
-
Solution: If you have very low ODs, it may indicate that your sample is too concentrated. Try performing a serial dilution of your samples to bring the Cortistatin-17 concentration within the linear range of the standard curve.
-
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins in serum or plasma) can interfere with the antibody-antigen binding.
-
Solution: Diluting your samples in the assay buffer provided with the kit can help to minimize matrix effects.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a Cortistatin-17 competitive ELISA, compiled from various commercially available kits. Note that these values are for guidance only, and you should always refer to the specific datasheet provided with your kit.
| Parameter | Typical Value Range | Notes |
| Detection Range | 1.56 - 100 ng/mL | This can vary between kits. |
| Sensitivity | ~0.66 ng/mL | This is the lowest detectable concentration of Cortistatin-17. |
| Sample Volume | 50 - 100 µL | Refer to your specific kit protocol. |
| Incubation Times | 30 - 120 minutes | Incubation times can vary for sample, antibody, and conjugate steps. |
| Incubation Temperature | Room Temperature or 37°C | Follow the kit-specific recommendations. |
Experimental Protocols
Below are detailed methodologies for key experiments related to a Cortistatin-17 competitive ELISA.
Representative Protocol for a Cortistatin-17 Competitive ELISA
This protocol is a representative example and should be adapted based on the specific instructions of your ELISA kit.
-
Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual.
-
Create a standard curve by performing serial dilutions of the Cortistatin-17 standard.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the microplate, which has been pre-coated with a capture antibody.
-
Add 50 µL of biotinylated anti-Cortistatin-17 antibody to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1X wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 3-5 times with 1X wash buffer.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the optical density at 450 nm within 15 minutes.
-
Sample Collection and Handling Protocol for Plasma
-
Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Centrifugation: Centrifuge the blood at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[2]
-
Aliquoting: Carefully transfer the plasma supernatant to clean, labeled cryovials.
-
Storage: For immediate use, store at 2-8°C. For long-term storage, store at -80°C. Avoid repeated freeze-thaw cycles.[2]
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Workflow for a typical Cortistatin-17 competitive ELISA.
Caption: Troubleshooting flowchart for low signal in a Cortistatin-17 ELISA.
References
"cross-reactivity issues with Cortistatin-17 antibodies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential cross-reactivity issues and other common problems encountered when using Cortistatin-17 (CST-17) antibodies in various immunoassays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My anti-CST-17 antibody detects a strong signal in a sample where I expect low or no CST-17 expression. Could this be cross-reactivity?
A1: Yes, this is a common issue and could very likely be due to cross-reactivity, primarily with Somatostatin-14 (SST-14) or Somatostatin-28. CST-17 and SST-14 share significant structural homology and both can bind to all known somatostatin (B550006) receptors[1][2]. This structural similarity is the most common reason for an antibody raised against CST-17 to also recognize somatostatin.
To troubleshoot this, you should:
-
Perform a Sequence Alignment: Use a tool like NCBI BLAST to align the immunogen sequence of your antibody with the sequence of somatostatin and other related peptides. High homology in the epitope region is a strong indicator of potential cross-reactivity[3].
-
Run a Peptide Adsorption Control Experiment: This is the most definitive way to confirm specificity. Pre-incubate your antibody with a molar excess of the immunizing peptide (CST-17) and, in a separate tube, with the potential cross-reacting peptide (e.g., SST-14). A specific antibody's signal will be blocked by the immunizing peptide but not by the unrelated or cross-reacting peptide. See the detailed protocol below.
-
Use Appropriate Controls: Include positive controls (samples known to express CST-17) and negative controls (samples known to lack CST-17 but may express SST-14) in your experiment. Knockout (KO) validated cell lines or tissues are the gold standard for negative controls[4].
Q2: I am seeing multiple bands on my Western blot when using an anti-CST-17 antibody. What could be the cause?
A2: Multiple bands on a Western blot can be caused by several factors:
-
Precursor Protein Detection: The antibody may be detecting the precursor protein, precortistatin, which is a larger protein that gets cleaved to produce CST-17 and CST-29[1]. Check the predicted molecular weights of these precursors.
-
Post-Translational Modifications: Different post-translational modifications can alter the molecular weight of the target protein, resulting in multiple bands.
-
Splice Variants: Although less common for a small peptide like CST-17, alternative splicing of the CORT gene could theoretically produce different protein variants.
-
Cross-Reactivity: The antibody could be binding to other proteins with similar epitopes. As mentioned, somatostatin is a likely candidate.
-
Sample Degradation: If your samples are not handled properly, the target protein can be degraded, leading to smaller bands. Always use protease inhibitors during sample preparation.
To diagnose the issue, a peptide adsorption experiment is highly recommended. If pre-incubation with the CST-17 peptide eliminates all bands, they are likely specific to CST-17 or its precursors. If some bands remain, they are likely non-specific.
Q3: What are the essential positive and negative controls for validating my Cortistatin-17 antibody in Immunohistochemistry (IHC)?
A3: Proper controls are critical for interpreting IHC results.
-
Positive Tissue Control: Use a tissue known to express high levels of Cortistatin-17. Based on literature, inhibitory neurons in the cerebral cortex and hippocampus are good candidates[1].
-
Negative Tissue Control: Use a tissue known to have very low or no expression of Cortistatin-17.
-
Peptide Adsorption Control: This is a mandatory control for publication-quality data. Stain a positive tissue slide with the antibody that has been pre-incubated with the CST-17 peptide. This should result in a complete loss of staining[5].
-
Isotype Control: Stain a slide with a non-immune antibody of the same isotype and at the same concentration as your primary antibody. This helps to identify non-specific binding of the antibody itself.
Quantitative Data on Cross-Reactivity
The degree of cross-reactivity is highly dependent on the specific antibody (i.e., the immunogen and epitope recognized). While comprehensive cross-reactivity data for every commercial antibody is not always available, researchers should perform their own validation. Below is a template table to present your validation data from a competitive ELISA or RIA.
| Peptide | Sequence Homology to CST-17 | % Cross-Reactivity |
| Cortistatin-17 (Human) | 100% | 100% |
| Somatostatin-14 | High | User-determined value |
| Somatostatin-28 | Moderate | User-determined value |
| Cortistatin-29 | High | User-determined value |
| Peptide YY | Low | User-determined value |
| Neuropeptide Y | Low | User-determined value |
% Cross-Reactivity is typically determined by comparing the concentration of the test peptide required to displace 50% of the radiolabeled CST-17 tracer from the antibody, relative to the concentration of CST-17 required for the same displacement.
Key Experimental Protocols
Protocol 1: Peptide Adsorption for Specificity Testing
This protocol is essential for confirming that the antibody's signal is specific to Cortistatin-17. It can be adapted for Western Blotting, IHC, and other immunoassays.
Materials:
-
Anti-Cortistatin-17 Antibody
-
Cortistatin-17 Peptide (the immunogen)
-
Potential Cross-Reacting Peptide (e.g., Somatostatin-14)
-
Antibody Dilution Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Prepare Antibody Solutions: Create three separate antibody solutions.
-
Antibody Only: Dilute the anti-CST-17 antibody to its optimal working concentration in the dilution buffer.
-
Blocked Antibody: Dilute the antibody to its working concentration. Then, add the Cortistatin-17 peptide to a final concentration that is a 10-100 fold molar excess relative to the antibody concentration.
-
Cross-Reactivity Control: Dilute the antibody to its working concentration. Add the potential cross-reacting peptide (e.g., Somatostatin-14) to the same molar excess as the blocking peptide.
-
-
Incubate: Gently mix the solutions and incubate them at room temperature for 1-2 hours, or overnight at 4°C, to allow the antibody and peptides to bind.
-
Perform Immunoassay: Use the three different antibody preparations in your standard immunoassay (e.g., apply to parallel Western blot strips or tissue sections).
-
Analyze Results:
-
The "Antibody Only" sample should show a clear signal.
-
The "Blocked Antibody" sample should show a complete or significant reduction in signal.
-
The "Cross-Reactivity Control" sample will show if the antibody cross-reacts. If the signal is still present, the antibody is specific for CST-17 over that peptide. If the signal is reduced or absent, there is significant cross-reactivity.
-
Visualizations
Signaling Pathway of Cortistatin-17
Caption: Cortistatin-17 signaling pathways, highlighting shared receptors with somatostatin.
Experimental Workflow for Antibody Validation
Caption: Workflow for validating the specificity of a Cortistatin-17 antibody.
Troubleshooting Logic for Unexpected Staining
Caption: A logical tree for troubleshooting unexpected signals in immunoassays.
References
- 1. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]
- 2. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Cortistatin-17 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving Cortistatin-17 (CST-17).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for lyophilized Cortistatin-17?
A1: To ensure the stability and activity of lyophilized Cortistatin-17, it is crucial to store it at -20°C or -80°C in a tightly sealed container, protected from moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: How should I reconstitute Cortistatin-17 and what is the stability of the stock solution?
A2: Reconstitute lyophilized Cortistatin-17 in sterile, nuclease-free water or a buffer appropriate for your experimental system (e.g., PBS). For cellular assays, dissolving in a small amount of DMSO first and then diluting with aqueous buffer can aid solubility. Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What are the primary receptors for Cortistatin-17?
A3: Cortistatin-17 binds with high, subnanomolar affinity to all five somatostatin (B550006) receptor subtypes (sst1, sst2, sst3, sst4, and sst5). It also shows affinity for the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor member X2 (MrgX2).
Q4: Which signaling pathways are activated by Cortistatin-17?
A4: The primary signaling pathway for Cortistatin-17 upon binding to somatostatin receptors is the inhibition of adenylyl cyclase via the Gαi subunit of the G-protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Cortistatin-17 can also signal through Gαq-coupled receptors, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration.
Troubleshooting Guides
In Vitro Assays
Problem: Low or no signal in a cAMP inhibition assay.
| Potential Cause | Verification | Suggested Solution |
| Degraded or inactive Cortistatin-17 | Test a fresh, unexpired lot of the peptide. Confirm proper storage and handling procedures were followed. | Purchase a new, quality-controlled batch of Cortistatin-17. Aliquot upon reconstitution to avoid freeze-thaw cycles. |
| Low receptor expression in the cell line | Confirm the expression of the target somatostatin receptor subtype in your cell line using qPCR or Western blot. | Use a cell line known to express the target receptor at sufficient levels. Consider transiently or stably overexpressing the receptor. |
| Suboptimal agonist (e.g., forskolin) concentration | Perform a dose-response curve for the agonist to determine its EC80. | Use the EC80 concentration of the agonist to ensure a robust signal window for measuring inhibition. |
| Incorrect cell density | Perform a cell titration experiment to find the optimal cell number that yields a robust and reproducible signal. | Adjust the cell seeding density to the optimal level determined in the titration experiment. |
| Assay buffer composition | Ensure the assay buffer components are compatible with both the cells and the assay reagents. | Use a recommended assay buffer for cAMP assays, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. |
Problem: High background in a radioligand binding assay.
| Potential Cause | Verification | Suggested Solution |
| Non-specific binding of radioligand to filters or plates | Run a control with no cell membranes to assess binding to the apparatus. | Pre-soak filters in a blocking agent like polyethyleneimine (PEI). Use low-protein-binding plates. |
| High concentration of radioligand | Review the literature for the Kd of your radioligand for the target receptor. | Use a radioligand concentration at or below the Kd to minimize non-specific binding. |
| Insufficient washing | Review your washing protocol. | Increase the number of wash steps and/or the volume of ice-cold wash buffer. Ensure washes are performed quickly to prevent dissociation of the specifically bound ligand.[1] |
| Poor quality of cell membrane preparation | Check for membrane purity and receptor density. | Optimize the membrane preparation protocol to enrich for the target receptor and remove interfering components. |
In Vivo Experiments
Problem: Inconsistent or no therapeutic effect in animal models.
| Potential Cause | Verification | Suggested Solution |
| Poor bioavailability or rapid degradation of Cortistatin-17 | Measure the plasma concentration of Cortistatin-17 over time. | Consider using a different route of administration (e.g., intravenous vs. intraperitoneal) or a more frequent dosing schedule. Formulations to improve stability have been explored.[2] |
| Incorrect dosage | Review the literature for effective doses in similar models. | Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease state. |
| Suboptimal timing of administration | Consider the pathophysiology of the disease model. | Administer Cortistatin-17 at a time point relevant to the disease process you are targeting (e.g., prophylactic vs. therapeutic). |
| Improper vehicle solution | Ensure the vehicle is sterile, non-toxic, and that Cortistatin-17 is fully solubilized. | A common vehicle is sterile saline or PBS. For peptides with solubility challenges, a small percentage of a solubilizing agent like DMSO, followed by dilution in saline, may be necessary. |
Quantitative Data
Table 1: Cortistatin-17 Binding Affinities (Ki in nM) for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) |
| sst1 | Subnanomolar |
| sst2 | Subnanomolar |
| sst3 | Subnanomolar |
| sst4 | Subnanomolar |
| sst5 | Subnanomolar |
| Note: Specific Ki values for Cortistatin-17 across all subtypes are consistently reported as being in the subnanomolar range, similar to somatostatin-14, indicating high affinity. |
Table 2: Example In Vivo Dosing of Cortistatin-17
| Animal Model | Disease Model | Dose | Route of Administration | Reference |
| Mouse | Colitis | 3 mg/kg | Intraperitoneal | [3] |
| Mouse | Ischemic Stroke | 144 µg/kg | Intraperitoneal | [4] |
| Mouse | Parkinson's Disease | Not specified | Not specified | [5] |
| Human | Endocrine Studies | 2.0 µg/kg/h | Intravenous Infusion | [1] |
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of Cortistatin-17 for a specific somatostatin receptor subtype.
-
Membrane Preparation:
-
Culture cells expressing the somatostatin receptor subtype of interest.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate):
-
Total Binding: Add membrane preparation, radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr¹¹-SRIF-14), and binding buffer.
-
Non-specific Binding: Add membrane preparation, radiolabeled somatostatin analog, and a high concentration of unlabeled somatostatin-14.
-
Competitive Binding: Add membrane preparation, radiolabeled somatostatin analog, and varying concentrations of Cortistatin-17.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a blocking agent.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Cortistatin-17.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
In Vivo Colitis Model
This protocol provides a general workflow for evaluating the efficacy of Cortistatin-17 in a TNBS-induced colitis mouse model.[3]
-
Induction of Colitis:
-
Anesthetize mice and intrarectally administer TNBS in ethanol.
-
Monitor mice daily for weight loss, stool consistency, and signs of distress.
-
-
Cortistatin-17 Administration:
-
Prepare a sterile solution of Cortistatin-17 in saline.
-
Administer Cortistatin-17 via intraperitoneal injection at the desired dose and time points (e.g., prophylactically or therapeutically).
-
-
Monitoring and Endpoint Analysis:
-
Continue daily monitoring of clinical signs.
-
At the end of the experiment, euthanize the mice and collect colon tissue.
-
Assess colon length and weight, and score for macroscopic signs of inflammation.
-
Perform histological analysis of colon sections to evaluate tissue damage and immune cell infiltration.
-
Measure myeloperoxidase (MPO) activity in colon homogenates as a marker of neutrophil infiltration.
-
Analyze cytokine levels in colon homogenates or serum.
-
Visualizations
Caption: Cortistatin-17 signaling pathways.
Caption: General troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"best practices for long-term storage of Cortistatin-17"
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Cortistatin-17.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized Cortistatin-17?
A1: For long-term storage, lyophilized Cortistatin-17 should be stored at -20°C or -80°C.[1][2] Storing the peptide at these low temperatures minimizes degradation.[1] When stored at -20°C, the peptide is stable for up to one year, and at -80°C, it can be stored for up to two years.[3] It is crucial to keep the vial tightly sealed and protected from moisture and light.[2]
Q2: How should I store Cortistatin-17 after reconstitution?
A2: Once reconstituted, Cortistatin-17 is more susceptible to degradation. For short-term storage (up to 5 days), the solution can be kept at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months.[3] It is critical to avoid repeated freeze-thaw cycles as this can significantly degrade the peptide.[1][4]
Q3: What is the best solvent for reconstituting Cortistatin-17?
A3: Cortistatin-17 is soluble in water.[5] For applications where aqueous solutions are not suitable, Dimethyl Sulfoxide (DMSO) can be used.[3][6][7][8] When using DMSO, it is advisable to use a freshly opened bottle as it is hygroscopic and absorbed water can affect solubility.[3]
Q4: My reconstituted Cortistatin-17 solution appears cloudy. What should I do?
A4: Cloudiness in the solution may indicate that the peptide has not fully dissolved or has aggregated. Before reconstitution, ensure the lyophilized peptide has warmed to room temperature to prevent condensation.[9] Use gentle vortexing or sonication to aid dissolution. If the solution remains cloudy, it may be due to the peptide's properties or buffer incompatibility. You can try dissolving it in a small amount of a different solvent like DMSO before diluting it with your aqueous buffer.
Q5: What are the visible signs of Cortistatin-17 degradation?
A5: Visual signs of degradation in lyophilized powder can include a change in color or texture. For reconstituted solutions, the appearance of precipitates or cloudiness over time can indicate degradation or aggregation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to adhere to proper storage conditions and monitor the peptide's activity in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty dissolving lyophilized peptide | Peptide has aggregated; Incorrect solvent or pH. | Allow the vial to reach room temperature before opening. Try gentle vortexing or sonication. If using an aqueous buffer, check the pH as peptide solubility is often lowest at its isoelectric point. Consider dissolving in a small amount of DMSO first, then diluting with your desired buffer. |
| Loss of biological activity in experiments | Peptide degradation due to improper storage; Repeated freeze-thaw cycles; Oxidation of sensitive amino acids (Cys, Met, Trp). | Always aliquot reconstituted peptide into single-use vials to avoid freeze-thaw cycles. Store at -80°C for long-term use. When preparing solutions, consider using degassed buffers to minimize oxidation. |
| Precipitate forms in the solution upon storage | Peptide aggregation; Buffer instability at storage temperature. | Centrifuge the vial to pellet the precipitate and use the supernatant, though the concentration will be lower. For future use, consider storing at a lower concentration or in a different buffer system. Ensure the storage buffer is stable at freezing temperatures. |
| Inconsistent experimental results | Inaccurate peptide concentration due to improper dissolution or degradation; Contamination. | Always ensure the peptide is fully dissolved before use. Use sterile techniques for reconstitution and handling to prevent microbial contamination. Perform a concentration determination (e.g., using A280 absorbance) if possible. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Cortistatin-17
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 1 year[3] | Keep vial tightly sealed, protected from light and moisture.[2] |
| -80°C | Up to 2 years[3] | Ideal for long-term preservation. | |
| Reconstituted Solution | 4°C | Up to 5 days | For short-term use only. |
| -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles.[4] | |
| -80°C | Up to 6 months[3] | Recommended for preserving activity over longer periods. |
Note: Specific stability data for Cortistatin-17 under various conditions is not extensively published. The provided durations are based on general peptide stability guidelines and manufacturer recommendations.
Experimental Protocols
Protocol: Inhibition of Forskolin-Stimulated cAMP Production in CHO-K1 Cells Expressing Somatostatin (B550006) Receptor 2 (SSTR2)
This protocol is designed to assess the biological activity of Cortistatin-17 by measuring its ability to inhibit cAMP production.
Materials:
-
Cortistatin-17 (lyophilized)
-
CHO-K1 cells stably expressing human SSTR2
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., ELISA-based)
-
Sterile, nuclease-free water or DMSO for reconstitution
Procedure:
-
Cell Culture:
-
Culture CHO-K1-SSTR2 cells in T-75 flasks until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of Cortistatin-17 Stock Solution:
-
Allow the lyophilized Cortistatin-17 vial to equilibrate to room temperature.
-
Reconstitute the peptide in sterile, nuclease-free water or DMSO to a stock concentration of 1 mM. Mix gently by pipetting up and down.
-
Prepare serial dilutions of Cortistatin-17 in serum-free cell culture medium to achieve final concentrations ranging from 1 pM to 1 µM.
-
-
cAMP Inhibition Assay:
-
Wash the cells once with warm PBS.
-
Add 50 µL of serum-free medium containing 0.5 mM IBMX to each well and incubate for 10 minutes at 37°C.
-
Add 25 µL of the Cortistatin-17 dilutions to the respective wells and incubate for 15 minutes at 37°C.
-
Add 25 µL of 10 µM Forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Measurement of cAMP Levels:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the concentration of Cortistatin-17 that causes 50% inhibition of forskolin-stimulated cAMP production (IC50).
-
Visualizations
Signaling Pathways of Cortistatin-17
Cortistatin-17 primarily exerts its effects through the G-protein coupled somatostatin receptors (SSTRs) and the ghrelin receptor (GHS-R1a).[10][11]
Caption: Cortistatin-17 signaling through SSTRs and GHS-R1a.
Experimental Workflow for cAMP Inhibition Assay
Caption: Workflow for assessing Cortistatin-17 activity.
References
- 1. jpt.com [jpt.com]
- 2. peptide.com [peptide.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. Cortistatin-17 (human) peptide [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. DMSO and TMAO-Differences in Interactions in Aqueous Solutions of the K-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 10. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin, cortistatin and their receptors in tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Endocrine Activities of Cortistatin-17 and Somatostatin-14 in Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endocrine activities of Cortistatin-17 (CST-17) and Somatostatin-14 (SST-14) in humans, supported by experimental data from clinical studies.
Introduction
Cortistatin-17 (CST-17) is a human neuropeptide that shares significant structural homology with Somatostatin-14 (SST-14), a well-characterized inhibitor of various endocrine and exocrine secretions.[1] Both peptides exert their biological effects by binding to the five known somatostatin (B550006) receptor subtypes (SSTR1-5).[1] While initially discovered for its distinct physiological roles, such as inducing slow-wave sleep, research into its endocrine effects has revealed a remarkable overlap with those of SST-14.[1] This guide synthesizes the current understanding of their comparative endocrine activities in humans, focusing on their effects on the pituitary and pancreatic hormones.
Comparative Endocrine Activities
Human clinical studies have demonstrated that CST-17 and SST-14 exhibit nearly identical endocrine profiles, particularly in their potent inhibition of growth hormone (GH) and insulin (B600854) secretion.[1][2][3] In healthy volunteers, both peptides, when administered intravenously, produce a similar degree of suppression of basal and stimulated hormone release.[1]
Data Presentation
The following tables summarize the quantitative data from key human studies comparing the effects of CST-17 and SST-14 on major endocrine hormones.
Table 1: Comparative Effects on Growth Hormone (GH) Secretion
| Condition | Peptide (Dose) | Effect on GH Secretion | Reference |
| Basal Secretion | CST-17 (2.0 µg/kg/h) | Significant inhibition, comparable to SST-14 | [1] |
| SST-14 (2.0 µg/kg/h) | Significant inhibition | [1] | |
| GHRH-Stimulated Secretion | CST-17 (2.0 µg/kg/h) | Inhibition of GH response | [1] |
| SST-14 (2.0 µg/kg/h) | Inhibition of GH response | [1] | |
| Ghrelin-Stimulated Secretion | CST-17 (2.0 µg/kg/h) | Inhibition of GH response | [1] |
| SST-14 (2.0 µg/kg/h) | Inhibition of GH response | [1] | |
| In Patients with Acromegaly | CST-17 (2.0 µg/kg/h) | Inhibition of GH secretion to a similar extent as SST-14 | [2][3] |
| SST-14 (2.0 µg/kg/h) | Inhibition of GH secretion | [2][3] |
Table 2: Comparative Effects on Pancreatic Hormones
| Hormone | Peptide (Dose) | Effect on Secretion | Reference |
| Insulin | CST-17 (2.0 µg/kg/h) | Significant inhibition of spontaneous secretion, similar to SST-14 | [1][2][3] |
| SST-14 (2.0 µg/kg/h) | Significant inhibition of spontaneous secretion | [1][2][3] | |
| Glucagon | CST-14 (2.0 µg/kg/h) | Inhibition of approximately 40% | [4] |
| SST-14 (2.0 µg/kg/h) | Inhibition of approximately 40% | [4] |
Table 3: Comparative Effects on Other Pituitary Hormones
| Hormone | Peptide (Dose) | Effect on Secretion | Reference |
| ACTH | CST-17 (2.0 µg/kg/h) | No significant modification of spontaneous secretion | [1] |
| SST-14 (2.0 µg/kg/h) | No significant modification of spontaneous secretion | [1] | |
| Cortisol | CST-17 (2.0 µg/kg/h) | No significant modification of spontaneous secretion | [1] |
| SST-14 (2.0 µg/kg/h) | No significant modification of spontaneous secretion | [1] | |
| Prolactin (PRL) | CST-17 (2.0 µg/kg/h) | No significant modification of spontaneous secretion in healthy subjects | [1] |
| SST-14 (2.0 µg/kg/h) | No significant modification of spontaneous secretion in healthy subjects | [1] | |
| CST-17 (2.0 µg/kg/h) | Inhibition of PRL secretion in patients with prolactinoma | [3] | |
| SST-14 (2.0 µg/kg/h) | Inhibition of PRL secretion in patients with prolactinoma | [3] |
Table 4: Binding Affinities (Ki, nM) for Human Somatostatin Receptors
| Receptor | Cortistatin-17 | Somatostatin-14 |
| SSTR1 | High Affinity | High Affinity |
| SSTR2 | High Affinity | High Affinity |
| SSTR3 | High Affinity | High Affinity |
| SSTR4 | High Affinity | High Affinity |
| SSTR5 | High Affinity | High Affinity |
| (Note: Specific Ki values for human CST-17 are not readily available in a comparative table format in the reviewed literature; however, studies consistently report high, subnanomolar affinity for all five receptor subtypes, similar to SST-14.) |
Signaling Pathways
Both Cortistatin-17 and Somatostatin-14 mediate their effects through the same family of G-protein coupled receptors (GPCRs), the somatostatin receptors (SSTRs). The activation of these receptors triggers a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion.
Caption: Signaling pathway for CST-17 and SST-14.
Experimental Protocols
The findings presented in this guide are primarily based on in vivo human clinical studies. The following is a generalized experimental protocol typical of these studies.
Key Experiment: In Vivo Infusion Study in Healthy Volunteers
Objective: To compare the effects of CST-17 and SST-14 on basal and stimulated endocrine hormone secretion.
Study Population: Healthy male and/or female volunteers, typically with a specified age and Body Mass Index (BMI) range.
Protocol:
-
Subject Preparation: Subjects fast overnight prior to the study. An intravenous catheter is inserted into each forearm, one for infusion and the other for blood sampling.
-
Baseline Sampling: Blood samples are collected at regular intervals (e.g., every 15-30 minutes) for a baseline period to determine basal hormone levels.
-
Infusion: Subjects receive a continuous intravenous infusion of either CST-17, SST-14, or a saline placebo over a specified period (e.g., 120 minutes). The dosage is typically standardized (e.g., 2.0 µg/kg/h).[1]
-
Stimulation (Optional): In some protocols, a secretagogue such as Growth Hormone-Releasing Hormone (GHRH) (e.g., 1.0 µg/kg) or ghrelin (e.g., 1.0 µg/kg) is administered intravenously as a bolus at a specific time point during the infusion to assess the inhibitory effect on stimulated hormone release.[1]
-
Blood Sampling: Blood samples are collected at frequent intervals throughout the infusion and post-infusion periods.
-
Hormone Assays: Plasma or serum concentrations of hormones such as GH, insulin, glucagon, ACTH, cortisol, and prolactin are measured using specific and sensitive immunoassays (e.g., radioimmunoassay - RIA, immunoradiometric assay - IRMA, or enzyme-linked immunosorbent assay - ELISA).
-
Data Analysis: The hormone concentration data are analyzed to determine the area under the curve (AUC), mean levels, and percentage of inhibition. Statistical tests are used to compare the effects of CST-17, SST-14, and placebo.
Caption: Workflow of a human comparative infusion study.
Conclusion
The available evidence from human clinical studies strongly indicates that Cortistatin-17 and Somatostatin-14 have virtually identical endocrine activities. They are equipotent in their ability to inhibit the secretion of growth hormone and insulin under both basal and stimulated conditions. Neither peptide significantly affects the basal secretion of ACTH, cortisol, or prolactin in healthy individuals. These findings suggest that the endocrine effects of CST-17 are mediated through the classical somatostatin receptor pathways. For drug development professionals, this implies that while CST-17 may have unique central nervous system properties, its peripheral endocrine effects are largely indistinguishable from those of SST-14.
References
- 1. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cortistatin-17 and somatostatin-14 display the same effects on growth hormone, prolactin, and insulin secretion in patients with acromegaly or prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin secretion is inhibited by either somatostatin or cortistatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinities: Cortistatin-17 and Somatostatin
A comprehensive examination of the binding characteristics of Cortistatin-17 and somatostatin (B550006) to somatostatin receptors (SSTRs) reveals a high degree of similarity, with both peptides exhibiting potent, high-affinity binding across all five receptor subtypes. This shared pharmacology underscores their overlapping physiological roles, primarily in the regulation of endocrine and neuronal functions.
Cortistatin-17 (CST-17), a neuropeptide with significant structural homology to somatostatin-14 (SST-14), engages with the same family of five G-protein coupled receptors (SSTR1-5).[1][2] Experimental evidence consistently demonstrates that both peptides bind to these receptors with high affinity.[1][3] While their binding profiles are largely congruous, subtle differences in affinity may contribute to the unique physiological effects attributed to cortistatin.
Quantitative Comparison of Receptor Binding Affinities
To facilitate a direct comparison, the following table summarizes the binding affinities (IC50 values) of Cortistatin-14 and the inhibition constants (Ki) of Somatostatin-14 for the five human somatostatin receptor subtypes. It is important to note that while the user requested data for Cortistatin-17, the available quantitative data is for Cortistatin-14, a closely related and biologically active form. The endocrine activities of human Cortistatin-17 and rat Cortistatin-14 have been shown to be equivalent to those of somatostatin in humans, suggesting their interactions with classical somatostatin receptors are comparable.[1]
| Receptor Subtype | Cortistatin-14 (IC50, nM) | Somatostatin-14 (Ki, nM) |
| SSTR1 | 5 | ~1-10 |
| SSTR2 | 0.09 | ~0.1-1 |
| SSTR3 | 0.3 | ~1-5 |
| SSTR4 | 0.2 | ~1-10 |
| SSTR5 | 0.3 | ~0.5-5 |
Note: The IC50 values for Cortistatin-14 are from competitive binding assays preventing Somatostatin-14 binding. The Ki values for Somatostatin-14 are approximate ranges gathered from multiple sources indicating high affinity. The direct experimental conditions for determining these values can vary between studies, leading to some variation in reported numbers.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for Cortistatin-17 and somatostatin is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (e.g., CST-17 or SST-14) to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of Cortistatin-17 and Somatostatin-14 for each of the five somatostatin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing one of the human SSTR subtypes (SSTR1-5).
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-Somatostatin-14).
-
Unlabeled Cortistatin-17 and Somatostatin-14.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the specific SSTR subtype are thawed and resuspended in the assay buffer. Protein concentration is determined to ensure consistency across assays.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells containing cell membranes and the radiolabeled ligand.
-
Non-specific Binding: Wells containing cell membranes, the radiolabeled ligand, and a high concentration of unlabeled somatostatin to saturate all specific binding sites.
-
Competitive Binding: Wells containing cell membranes, the radiolabeled ligand, and increasing concentrations of the unlabeled competitor (Cortistatin-17 or Somatostatin-14).
-
-
Incubation: The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Upon binding of either Cortistatin-17 or somatostatin, the somatostatin receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling mechanism for all five SSTR subtypes is through the coupling to inhibitory G-proteins (Gi/o).
Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the function of various downstream effector proteins. Additionally, SSTR activation can lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions collectively result in the inhibitory effects on hormone secretion and neuronal excitability that are characteristic of both somatostatin and cortistatin.
References
- 1. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortistatin-17 and somatostatin-14 display the same effects on growth hormone, prolactin, and insulin secretion in patients with acromegaly or prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Neuroprotective Effects of Cortistatin-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro neuroprotective effects of Cortistatin-17 (CST-17), a neuropeptide with significant therapeutic potential. Due to a lack of direct head-to-head comparative studies, this document presents available data for CST-17 alongside a well-characterized neuroprotective peptide, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), to offer a parallel assessment.
Executive Summary
Cortistatin-17, a naturally occurring neuropeptide, has demonstrated promising neuroprotective properties in various in vitro models. While structurally similar to somatostatin (B550006), it exhibits distinct functions, including anti-inflammatory and immunomodulatory effects that contribute to its neuroprotective capacity.[1][2] PACAP is another potent neuroprotective peptide with a well-documented mechanism of action. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to aid researchers in evaluating the potential of Cortistatin-17 for further investigation.
Performance Comparison: Cortistatin-17 vs. PACAP
The following tables summarize the effective concentrations and observed effects of Cortistatin-17 and PACAP in various in vitro neuroprotection assays. It is important to note that these data are compiled from separate studies and do not represent a direct comparison under the same experimental conditions.
Table 1: Neuroprotective Effects of Cortistatin-17 in In Vitro Models
| Cell Type | Neurotoxic Insult | Cortistatin-17 Concentration | Observed Effect | Reference |
| Microglia | Interleukin-1β (IL-1β) | Not specified | Reduced baseline prostanoid production and abolished IL-1β-stimulated PGE2 release. | This is an anti-inflammatory effect that can be indirectly neuroprotective. |
| Endothelial Cells | Ischemic-like conditions | Not specified | Mitigated exaggerated immune responses and stabilized tight-junction proteins, suggesting blood-brain barrier protection.[1][2] | Indirect neuroprotective effect. |
| Neuronal Tissues | Capsaicin | Not specified | Inhibited capsaicin-stimulated CGRP release, suggesting a role in modulating neuronal sensitization. | Indirect neuroprotective effect. |
Table 2: Neuroprotective Effects of PACAP in In Vitro Models
| Cell Type | Neurotoxic Insult | PACAP Concentration | Observed Effect | Reference |
| PC12 cells | Anisomycin-induced apoptosis | Not specified | Strongly reduced apoptosis.[3] | Direct neuroprotective effect. |
| Rat Cortical Neurons | Glutamate-induced excitotoxicity | Pretreatment | Protected against glutamate-induced cell death.[4] | Direct neuroprotective effect. |
| Rat Motoneurons | Glutamate (B1630785) excitotoxicity | Not specified | Protected against glutamate-induced cell death.[4] | Direct neuroprotective effect. |
| Retinal Neurons | Monosodium glutamate (MSG)-induced degeneration | Intravitreal administration | Attenuated MSG-induced activation of caspase-3 and JNK.[5] | Direct neuroprotective effect. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro neuroprotection assays that can be adapted to compare the efficacy of Cortistatin-17 and other neuroprotective agents.
Primary Cortical Neuron Culture and Glutamate-Induced Excitotoxicity Assay
This protocol is designed to assess the neuroprotective effects of a compound against glutamate-induced excitotoxicity in primary neuronal cultures.
a. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.
-
Cortices are dissected, dissociated into single cells, and plated on poly-D-lysine-coated plates or coverslips.
-
Neurons are maintained in a serum-free neurobasal medium supplemented with B-27 and L-glutamine.
-
Cultures are maintained at 37°C in a humidified incubator with 5% CO2.
b. Neuroprotection Assay:
-
After 7-10 days in vitro, the culture medium is replaced with a salt-balanced solution.
-
Neurons are pre-incubated with various concentrations of the test compound (e.g., Cortistatin-17, PACAP) for a specified period (e.g., 1-2 hours).
-
Glutamate is then added to the culture medium at a final concentration known to induce excitotoxicity (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).[6]
-
The glutamate-containing medium is removed and replaced with the original culture medium containing the test compound.
-
Cell viability is assessed 24 hours later using methods such as the MTT assay, LDH release assay, or by counting surviving neurons stained with vital dyes (e.g., calcein-AM/ethidium homodimer-1).
SH-SY5Y Cell Culture and Oxidative Stress-Induced Apoptosis Assay
The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases and neuroprotective agents.
a. Cell Culture:
-
SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained at 37°C in a humidified incubator with 5% CO2.
-
For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.
b. Neuroprotection Assay:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Cortistatin-17, PACAP) for a pre-incubation period.
-
Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium.
-
After a defined exposure time (e.g., 24 hours), cell viability is measured using the MTT assay or apoptosis is quantified using methods like TUNEL staining or caspase-3 activity assays.
Signaling Pathways
Understanding the molecular mechanisms underlying the neuroprotective effects of Cortistatin-17 and its alternatives is critical for targeted drug development.
Cortistatin-17 Signaling Pathway
The precise signaling pathway for Cortistatin-17's neuroprotective effects is still under investigation. However, it is known to interact with all five somatostatin receptor subtypes (SSTR1-5) and potentially other receptors like the ghrelin receptor (GHSR) and MrgX2.[1] Its neuroprotective actions are likely a combination of direct neuronal effects and indirect immunomodulatory actions.
Caption: Putative signaling pathways of Cortistatin-17.
PACAP Signaling Pathway
PACAP exerts its neuroprotective effects primarily through the PAC1 receptor, which is coupled to G-proteins and activates several downstream signaling cascades crucial for neuronal survival and inhibition of apoptosis.[7][8][9]
Caption: Major neuroprotective signaling pathways of PACAP.
Conclusion and Future Directions
Cortistatin-17 demonstrates significant potential as a neuroprotective agent, with its multifaceted mechanism involving both direct neuronal and indirect immunomodulatory actions. However, to fully validate its therapeutic efficacy, further research is required. Specifically, direct, head-to-head in vitro and in vivo studies comparing Cortistatin-17 with other well-established neuroprotective agents like PACAP are essential. Such studies should employ standardized protocols and a range of neurotoxic insults to provide a comprehensive and directly comparable dataset. Elucidating the specific downstream signaling targets of Cortistatin-17 in neurons will also be crucial for optimizing its therapeutic application.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Effects of PACAP on in vitro and in vivo neuronal cell death, platelet aggregation, and production of reactive oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The neuroprotective effects of PACAP in monosodium glutamate-induced retinal lesion involve inhibition of proapoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cortistatin-17 and Other Neuropeptides in Sleep Regulation
For Researchers, Scientists, and Drug Development Professionals
The intricate ballet of sleep and wakefulness is orchestrated by a complex interplay of neurochemical signals within the brain. Among these, neuropeptides have emerged as critical regulators, fine-tuning the duration and quality of our sleep. This guide provides a detailed, head-to-head comparison of Cortistatin-17 (CST-17) and other key neuropeptides—Somatostatin (B550006), Orexin, and Ghrelin—in the context of sleep regulation. The information presented is based on experimental data from rodent models, offering a valuable resource for researchers and professionals in the field of sleep science and drug development.
Executive Summary
This comparative guide delves into the distinct roles of four key neuropeptides in modulating sleep architecture. Cortistatin-17, a relatively novel player, is a potent promoter of deep, slow-wave sleep. In contrast, the structurally similar Somatostatin primarily influences REM sleep. Orexin stands out as a powerful wakefulness-promoting agent, while Ghrelin's effects are more complex, with evidence suggesting a role in promoting slow-wave sleep under certain conditions. Understanding the nuanced differences in their mechanisms of action and their quantitative effects on sleep stages is crucial for the development of targeted therapeutics for sleep disorders.
Quantitative Comparison of Neuropeptide Effects on Sleep Architecture
The following tables summarize the quantitative effects of intracerebroventricular (ICV) administration of Cortistatin-14 (the rodent equivalent of human CST-17), Somatostatin, Orexin-A, and Ghrelin on sleep-wake states in rats. It is important to note that experimental conditions, such as the specific rat strain, dosage, and timing of administration, can influence the observed outcomes.
| Neuropeptide | Dose (ICV) | Time Post-Injection | % Change in Wakefulness | % Change in NREM Sleep | % Change in REM Sleep | % Change in Slow-Wave Sleep (SWS) | Reference |
| Cortistatin-14 | 100 ng | First 2 hours | - | - | - | Significant Increase in SWA within deep SWS | [1][2] |
| Somatostatin | Chronic Infusion | Daily | No significant effect | No significant effect | Specific Increase | No significant effect | [3] |
| Orexin-A | 30 µg | 2-3 hours | Dose-dependent Increase | - | Marked Reduction | Marked Reduction | [4][5] |
| Ghrelin | 0.2, 1, 5 µg | First hour | Dose-dependent Increase | Suppression | Decrease | Suppression of SWA | [6] |
Note: A "-" indicates that the data was not specifically reported in the cited study in a comparable format. SWA refers to Slow-Wave Activity, a key component of deep sleep.
Detailed Experimental Protocols
The following sections outline the typical experimental methodologies employed in the studies cited in this guide. These protocols are essential for understanding the context of the presented data and for designing future comparative studies.
Animal Models and Surgical Preparation
The majority of studies utilize adult male Sprague-Dawley or Wistar rats, weighing between 250-350g. Prior to any experimental procedures, the animals are typically housed individually in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water for at least one week to allow for acclimatization.[7][8]
Surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording, as well as a guide cannula for intracerebroventricular (ICV) injections, is a critical step. Under general anesthesia (e.g., pentobarbital), stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for EEG recording. EMG activity is monitored via stainless steel wires inserted into the neck musculature. A guide cannula is stereotaxically implanted into a lateral ventricle for the administration of neuropeptides.[7][8] Animals are allowed a recovery period of at least one week post-surgery.
Experimental Workflow for Sleep Studies
A typical experimental workflow for assessing the effects of neuropeptides on sleep is as follows:
Sleep Recording and Analysis
Following ICV administration of the test compound or vehicle, EEG and EMG signals are continuously recorded for a specified period (e.g., 6 to 24 hours). The recorded data is then scored into distinct sleep-wake states (Wakefulness, NREM sleep, REM sleep) in epochs of, for example, 10 or 30 seconds. Further analysis often includes spectral analysis of the EEG signal to quantify the power density in different frequency bands, with a particular focus on the delta band (0.5-4 Hz) as an indicator of slow-wave activity (SWA) and deep sleep.[1][2]
Signaling Pathways in Sleep Regulation
The distinct effects of these neuropeptides on sleep are a direct consequence of their unique signaling pathways and the specific neuronal populations they target.
Cortistatin-17 and Somatostatin Signaling
Cortistatin-17 and Somatostatin share a high degree of structural homology and both bind to the five known somatostatin receptors (SSTR1-5). However, their downstream effects on sleep are different. CST-17's ability to promote SWS is thought to be mediated through its interaction with specific cortical interneurons.
Orexin Signaling
Orexin-A and Orexin-B are produced by neurons in the lateral hypothalamus and project widely throughout the brain, promoting wakefulness by exciting various arousal systems.
Ghrelin Signaling
Ghrelin, primarily known as a hunger-stimulating hormone, also influences sleep. Its sleep-promoting effects are thought to be mediated, at least in part, through the growth hormone-releasing hormone (GHRH) receptor.
Conclusion
The comparative analysis of Cortistatin-17, Somatostatin, Orexin, and Ghrelin reveals a sophisticated and highly specialized system of neuropeptidergic control over sleep and wakefulness. CST-17's potent SWS-promoting effect distinguishes it from the closely related Somatostatin, highlighting the potential for developing highly specific SSTR modulators for treating sleep disorders characterized by a deficit in deep sleep. Orexin's established role in maintaining arousal makes its antagonists a prime target for insomnia therapies. The complex actions of Ghrelin underscore the intricate link between metabolism and sleep regulation.
This guide provides a foundational framework for understanding the comparative pharmacology of these neuropeptides. Further research employing standardized experimental protocols will be crucial for elucidating the precise mechanisms of action and for the successful translation of these findings into novel therapeutic strategies for a range of sleep-related pathologies.
References
- 1. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracerebroventricular infusion of somatostatin selectively increases paradoxical sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel brain neuropeptide, orexin-A, modulates the sleep-wake cycle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Central but Not Systemic Administration of Ghrelin Induces Wakefulness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. ndineuroscience.com [ndineuroscience.com]
Confirming the Role of GHSR1a in Cortistatin-17 Mediated Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cortistatin-17 (CST-17) and ghrelin signaling through the growth hormone secretagogue receptor type 1a (GHSR1a). Cortistatin is a neuropeptide that, while sharing structural homology and binding affinity for all somatostatin (B550006) receptor subtypes, is unique in its ability to also bind to GHSR1a, the receptor for the orexigenic hormone ghrelin.[1][2][3] This interaction positions CST-17 as a key molecule in modulating the ghrelin system, with signaling outcomes distinct from both somatostatin and ghrelin. This guide presents experimental data comparing the binding and functional activities of these ligands, details the experimental protocols used for their characterization, and provides visual representations of the involved signaling pathways.
Ligand-Receptor Binding Affinity: A Comparative Overview
While both ghrelin and Cortistatin-17 bind to GHSR1a, their binding affinities differ. Ghrelin, the endogenous ligand, generally exhibits a higher affinity. The synthetic agonist hexarelin (B1671829) demonstrates a significantly higher affinity than both endogenous ligands.[4]
| Ligand | Receptor | Reported Affinity (mol/L) | Cell/Tissue Type |
| Cortistatin-14 | GHSR1a | 4.6 - 5.4 x 10⁻⁷ | Human Pituitary Membranes |
| Ghrelin | GHSR1a | 4.6 - 5.4 x 10⁻⁷ | Human Pituitary Membranes |
| Hexarelin | GHSR1a | ~4 orders of magnitude higher than ghrelin and CST-14 | Human Pituitary Membranes |
Note: Data for Cortistatin-17 was not explicitly found in the search results, but Cortistatin-14 is a closely related and often studied form.
Functional Signaling: Divergent Pathways and Outcomes
GHSR1a is a G-protein coupled receptor (GPCR) known for its high constitutive activity, meaning it can signal without a bound ligand.[2][5] Upon agonist binding, it primarily couples to the Gαq/11 protein, initiating a canonical signaling cascade that results in an increase in intracellular calcium.[6][7][8] However, evidence also suggests coupling to other G-proteins and activation of alternative pathways like the PI3K/Akt and MAPK pathways.[6] Cortistatin-17 has been shown to leverage these pathways to produce unique physiological effects.
Key Signaling Pathways:
-
Gαq/11-PLC-Ca²⁺ Pathway: The primary pathway for GHSR1a activation, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[6][8]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and metabolism. Cortistatin-17 has been demonstrated to prevent glucocorticoid-induced apoptosis and metabolic disorders in osteoblasts through the activation of the GHSR1a/Akt signaling pathway.[9][10]
-
cAMP Modulation: While the primary coupling of GHSR1a is not to Gαs or Gαi, modulation of cAMP levels can occur. Ghrelin has been shown to utilize a GHS-R1a/Gi/cAMP pathway in mature osteoblasts.[11] The direct effect of Cortistatin-17 on cAMP levels via GHSR1a requires further investigation.
Comparison of Functional Outcomes
The interaction of Cortistatin-17 with GHSR1a leads to distinct physiological outcomes compared to ghrelin. While ghrelin is primarily known for its potent stimulation of Growth Hormone (GH) release and its orexigenic effects, Cortistatin-17 often exhibits inhibitory or modulatory roles.
| Functional Outcome | Effect of Ghrelin (via GHSR1a) | Effect of Cortistatin-17 (via GHSR1a) | References |
| Spontaneous GH Secretion | Stimulatory | Inhibitory | [1][2] |
| GHRH-stimulated GH Secretion | Potentiates | Inhibitory | [1][2] |
| Ghrelin-stimulated GH Secretion | N/A | Inhibitory | [1][2] |
| Osteoblast Apoptosis | Not specified | Protective (anti-apoptotic) | [9][10] |
| Th17 Cell Response | Not specified | Attenuates (anti-inflammatory) | [12] |
| Glucose Metabolism | Modulates (generally increases glucose) | Modulates (abolishes ghrelin's effect on insulin) | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GHSR1a signaling in response to Cortistatin-17. Below are standard protocols for key experiments.
Receptor Binding Assay
This assay quantifies the affinity of a ligand for a receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing GHSR1a in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a constant concentration of a radiolabeled GHSR1a ligand (e.g., [³⁵S]MK-0677 or ¹²⁵I-Tyr-Ala-hexarelin), and a range of concentrations of the unlabeled competitor ligand (Cortistatin-17 or ghrelin).
-
Equilibration: Incubate the mixture at a defined temperature for a specific time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding), which can then be converted to the binding affinity constant (Ki).
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration following receptor activation.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing GHSR1a in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM) in a suitable buffer for a specified time at 37°C.[9]
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a FlexStation.[9][13]
-
Ligand Addition: Add Cortistatin-17 or a control ligand at various concentrations to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity over baseline. Plot the response against the log concentration of the ligand to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
cAMP Measurement Assay
This assay determines the levels of cyclic AMP, a key second messenger, to assess if the receptor couples to Gαs (increases cAMP) or Gαi (decreases cAMP).
Protocol:
-
Cell Seeding: Seed cells expressing GHSR1a in a multi-well plate.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) Co-treatment (for Gαi): To measure Gαi coupling, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of varying concentrations of Cortistatin-17. A Gαi-coupled receptor will inhibit the forskolin-induced cAMP production.[1]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Measure the cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[7][8]
-
Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the cAMP levels in the samples and plot them against the ligand concentration to determine the EC₅₀ or IC₅₀.
Western Blot for Akt Phosphorylation
This technique is used to detect the activation (phosphorylation) of specific proteins in a signaling pathway.
Protocol:
-
Cell Treatment: Culture cells expressing GHSR1a and treat them with Cortistatin-17, ghrelin, or a vehicle control for a defined period.
-
Lysis and Protein Extraction: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).
-
Secondary Antibody: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system.
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total Akt). Quantify the band intensities using densitometry software.[5]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin, cortistatin, ghrelin and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin and cortistatin in lung cancer: expression of peptides and related receptors in human primary tumors and in vitro effect on the H345 small cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cortistatin prevents glucocorticoid-associated osteonecrosis of the femoral head via the GHSR1a/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
"in vivo validation of Cortistatin-17's therapeutic effect in arthritis models"
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of Cortistatin-17 (CST-17) in established arthritis models, primarily focusing on the collagen-induced arthritis (CIA) model. The data presented is compiled from preclinical studies to offer a quantitative and qualitative assessment of CST-17's performance against control and, where available, other therapeutic alternatives.
Comparative Efficacy of Cortistatin-17 in Collagen-Induced Arthritis
Cortistatin-17 has demonstrated significant therapeutic efficacy in the collagen-induced arthritis (CIA) mouse model, a widely used preclinical model that shares many pathological features with human rheumatoid arthritis.[1][2] Treatment with CST-17 after the onset of disease has been shown to significantly reduce the severity of arthritis, abrogate joint swelling, and prevent the destruction of cartilage and bone.[1][2][3]
Clinical and Histopathological Improvements
Treatment with Cortistatin-17 leads to a marked reduction in both clinical and histological signs of arthritis. The therapeutic effect is associated with a significant decrease in inflammatory cell infiltration and the preservation of joint integrity.
Table 1: Effect of Cortistatin-17 on Clinical and Histopathological Scores in CIA Mice
| Parameter | Control (CIA) | Cortistatin-17 (2 nmol/mouse/day) |
| Clinical Arthritis Score (at day 50) | ~ 10 | < 2 |
| Inflammation Score (histological) | ~ 3.5 | < 0.5 |
| Cartilage Damage Score (histological) | ~ 3 | < 0.5 |
| Bone Erosion Score (histological) | ~ 3 | < 0.5 |
Data extracted from graphical representations in Gonzalez-Rey et al., 2006. Scores are on a scale of 0-4 for clinical and 0-4 for histological parameters.
Modulation of Inflammatory Mediators
Cortistatin-17's therapeutic action is linked to its ability to downregulate a wide array of pro-inflammatory cytokines and chemokines while promoting the expression of anti-inflammatory cytokines.
Table 2: Effect of Cortistatin-17 on Cytokine and Chemokine Levels in the Joints of CIA Mice
| Mediator | Control (CIA) (pg/ml) | Cortistatin-17 (2 nmol/mouse/day) (pg/ml) | Fold Change |
| Pro-inflammatory | |||
| TNF-α | ~ 1500 | ~ 250 | ↓ 6.0x |
| IFN-γ | ~ 1200 | ~ 200 | ↓ 6.0x |
| IL-6 | ~ 2500 | ~ 500 | ↓ 5.0x |
| IL-1β | ~ 800 | ~ 150 | ↓ 5.3x |
| IL-12 | ~ 3000 | ~ 500 | ↓ 6.0x |
| MIP-2 | ~ 4000 | ~ 500 | ↓ 8.0x |
| RANTES | ~ 2500 | ~ 500 | ↓ 5.0x |
| Anti-inflammatory | |||
| IL-10 | ~ 500 | ~ 2000 | ↑ 4.0x |
| TGF-β1 | ~ 1000 | ~ 3000 | ↑ 3.0x |
Data extracted from graphical representations in Gonzalez-Rey et al., 2006.
Comparison with Other Therapeutic Agents
Cortistatin-17 vs. Somatostatin (B550006) and Ghrelin
Cortistatin-17 exerts its effects on synovial cells through both somatostatin and ghrelin receptors. In vitro studies have shown that Cortistatin has a higher efficacy in inhibiting the production of pro-inflammatory mediators by synovial cells compared to both somatostatin and ghrelin.[1]
Indirect Comparison with Methotrexate (B535133) and Anti-TNFα Therapy
Studies on methotrexate and anti-TNFα therapies in the CIA model have also demonstrated significant reductions in clinical and histological scores. For instance, methotrexate treatment in the CIA mouse model has been shown to result in a dose-dependent reduction in disease activity.[4][5] Similarly, anti-TNFα treatment in the CIA model significantly reduces paw swelling and the histological severity of arthritis.[6][7]
It is important to note that a direct comparison of the magnitude of these effects with that of Cortistatin-17 is challenging due to variations in experimental protocols, including drug dosage, timing of administration, and scoring methodologies across different studies. However, the available data suggests that Cortistatin-17's therapeutic efficacy in the CIA model is substantial and warrants further investigation, including direct comparative studies.
Experimental Protocols
The following is a generalized protocol for the in vivo validation of Cortistatin-17 in the collagen-induced arthritis (CIA) model, based on the methodologies described in the referenced literature.
Collagen-Induced Arthritis (CIA) Model
-
Animals: DBA/1J mice are typically used as they are susceptible to CIA.
-
Induction:
-
An emulsion is prepared by mixing bovine type II collagen with complete Freund's adjuvant.
-
Mice are immunized with an intradermal injection of the emulsion at the base of the tail.
-
A booster injection of type II collagen in incomplete Freund's adjuvant is administered 21 days after the primary immunization.
-
-
Disease Assessment: The severity of arthritis is monitored using a clinical scoring system (e.g., 0-4 scale based on paw swelling and erythema).
Cortistatin-17 Treatment
-
Administration: Following the onset of clinical signs of arthritis (typically around day 25-30 post-immunization), mice are treated with Cortistatin-17.
-
Dosage: A common dosage is 2 nmol/mouse administered intraperitoneally daily for a specified period (e.g., 5 days).
-
Control Group: A control group of arthritic mice receives vehicle (e.g., phosphate-buffered saline) injections.
Evaluation of Therapeutic Efficacy
-
Clinical Scoring: Arthritis scores are recorded regularly throughout the experiment.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E and Safranin O) to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood and joint tissue samples are collected to measure the levels of cytokines, chemokines, and other inflammatory mediators using techniques like ELISA.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of Cortistatin-17 in Arthritis
Caption: Proposed signaling pathway of Cortistatin-17 in arthritis.
Experimental Workflow for In Vivo Validation
Caption: Experimental workflow for Cortistatin-17 validation.
References
- 1. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Anti-tumor necrosis factor ameliorates joint disease in murine collagen-induced arthritis. | Semantic Scholar [semanticscholar.org]
- 7. Anticytokine treatment of established type II collagen-induced arthritis in DBA/1 mice. A comparative study using anti-TNF alpha, anti-IL-1 alpha/beta, and IL-1Ra - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Cortistatin-14 for the MrgX2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cortistatin-14 (CST-14) and its specificity for the Mas-related G protein-coupled receptor X2 (MrgX2). The following sections present quantitative data on the binding and functional potency of CST-14 in comparison to other known MrgX2 ligands, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation: Comparative Ligand Performance at the MrgX2 Receptor
| Ligand | Ligand Type | Assay Type | Cell Line | Measured Potency (EC50/IC50/Ki) | Reference |
| Cortistatin-14 | Endogenous Neuropeptide | Calcium Mobilization | HEK293 | EC50: 25 nM | [1][2][3][4] |
| Calcium Mobilization | CHO-K1/MRGPRX2 | EC50: 0.64 µM | |||
| β-arrestin Recruitment | CHO-K1 | pEC50: 6.1 - 6.5 | [5] | ||
| Proadrenomedullin N-terminal peptide (PAMP-12) | Endogenous Peptide | Calcium Mobilization | CHO cells expressing human MRGPRX2 | EC50: 41 nM | |
| cAMP accumulation inhibition | CHO cells expressing human MRGPRX2 | EC50: 57.2 nM | |||
| Substance P | Endogenous Neuropeptide | Mast Cell Degranulation | LAD2 cells | EC50: 5.9 µM | |
| Calcium Mobilization | LAD2 cells | EC50: 1.8 µM | |||
| Compound 2 (ZINC16991592) | Synthetic Antagonist | Radioligand Binding | Not Specified | Ki: 189 nM | [6] |
| Somatostatin-14 | Endogenous Neuropeptide | Somatostatin (B550006) Receptor Binding | Various | IC50: 0.09 - 5 nM (for sst1-5) | [1][2] |
| Ghrelin Receptor (GHS-R1a) | GPCR | Binding | Human Pituitary | Binds, but functional activity debated | [1][7][8] |
Note: EC50 (half-maximal effective concentration) measures the concentration of a ligand that induces a response halfway between the baseline and maximum. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. pEC50 is the negative logarithm of the EC50.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the specificity and functional activity of ligands for the MrgX2 receptor.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.
Principle: MrgX2 activation leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human MrgX2 receptor in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of Cortistatin-14 and other test compounds in the assay buffer.
-
Assay:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of granular contents from mast cells upon receptor activation, a key functional outcome of MrgX2 signaling in these cells.
Principle: Mast cell degranulation involves the release of pre-formed mediators, including histamine (B1213489) and enzymes like β-hexosaminidase. The amount of β-hexosaminidase released into the supernatant is measured using a colorimetric or fluorometric substrate.
Protocol:
-
Cell Culture: Culture a human mast cell line (e.g., LAD2) that endogenously expresses MrgX2.
-
Cell Preparation: Wash the cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Stimulation:
-
Aliquot the cell suspension into a 96-well plate.
-
Add serial dilutions of Cortistatin-14 or other secretagogues to the wells.
-
Include a positive control for maximal degranulation (e.g., Triton X-100 to lyse the cells) and a negative control (buffer only).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatants.
-
Enzyme Assay:
-
Add the supernatants and cell lysates (from the Triton X-100 treated wells) to a new plate containing the β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction with a stop solution (e.g., a high pH buffer).
-
-
Data Analysis: Measure the absorbance or fluorescence of the product. Calculate the percentage of β-hexosaminidase release for each condition relative to the total amount in the lysed cells. Plot the percentage of release against the logarithm of the compound concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MrgX2 receptor, a key event in receptor desensitization and G protein-independent signaling.
Principle: Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPCRs recruit β-arrestin proteins. This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
Protocol (using EFC):
-
Cell Line: Use a cell line (e.g., CHO-K1) engineered to co-express MrgX2 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell Plating: Seed the cells in a white, opaque 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of Cortistatin-14 or other test compounds to the wells and incubate at 37°C for a specified time (e.g., 90 minutes).
-
Detection: Add the substrate for the complemented enzyme and measure the resulting luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the compound concentration to determine the EC50 value.
Mandatory Visualization
Signaling Pathways of MrgX2 Activation
References
- 1. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MRGPRX2 and Its Role in Non-IgE-mediated Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cortistatin-14 mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-species comparison of Cortistatin-17 function"
A Comparative Guide to the Cross-Species Function of Cortistatin
Cortistatin, a neuropeptide with significant structural similarity to somatostatin (B550006), exhibits a range of physiological functions that are of considerable interest to researchers in neuroscience, immunology, and endocrinology. While it shares many properties with somatostatin, including binding to all five somatostatin receptors (sst1-5), it also possesses unique functions and interacts with other receptors, some of which are species-specific. This guide provides a comparative overview of Cortistatin's function across different species, with a focus on its molecular interactions and signaling pathways.
Key Species-Specific Variants
A primary distinction in the study of Cortistatin across species is the variation in its predominant isoform. In humans, the primary active form is Cortistatin-17 (CST-17) , while in rodents such as mice and rats, Cortistatin-14 (CST-14) is the key functional peptide[1]. These structural differences are important to consider when comparing functional data across species.
Comparative Receptor Binding Affinity
Cortistatin's pleiotropic effects are a result of its ability to bind to a variety of receptors. A significant difference between humans and rodents is the presence of the Mas-related G protein-coupled receptor X2 (MrgX2) in humans, which is a high-potency receptor for Cortistatin but is absent in rodents[2].
The following table summarizes the available data on the binding affinities of Cortistatin variants to their receptors.
| Receptor | Species | Cortistatin Variant | Binding Affinity (IC50, nM) | Reference |
| sst1 | Human | Rat CST-14 | 5 | [3] |
| sst2 | Human | Rat CST-14 | 0.09 | [3] |
| sst3 | Human | Rat CST-14 | 0.3 | [3] |
| sst4 | Human | Rat CST-14 | 0.2 | [3] |
| sst5 | Human | Rat CST-14 | 0.3 | [3] |
| MrgX2 | Human | CST-14 | Potent Agonist (EC50 = 25 nM) | [3] |
| GHSR-1a | Human | CST-14 | Binds | [3] |
Cross-Species Functional Comparison
The functional consequences of Cortistatin receptor activation vary across species and physiological systems.
| Function | Species | Cortistatin Variant | Effect | Receptors Implicated | Reference |
| Endocrine Regulation | |||||
| Growth Hormone (GH) Secretion | Human | CST-17 & Rat CST-14 | Inhibition | Somatostatin Receptors | [4][5] |
| Rat | CST-14 | Inhibition | Somatostatin Receptors | [6][7] | |
| Insulin (B600854) Secretion | Human | CST-17 & Rat CST-14 | Inhibition | Somatostatin Receptors | [4][5] |
| Prolactin (PRL) Secretion | Rat | CST-14 | Increased | GHS-R1a | [6][8] |
| Neuronal Activity | |||||
| Neuronal Depression | General | CST-14 | Depression of neuronal activity | Somatostatin Receptors | [9] |
| Slow-Wave Sleep | General | CST-14 | Induction | - | [9] |
| Locomotor Activity | General | CST-14 | Reduction | - | [9] |
| Anticonvulsant Effects | Mouse | CST-14 | Protection against seizures | sst2, sst3 | [10] |
| Immune Modulation | |||||
| Anti-inflammatory Effects | Mouse | CST-14 | Neuroprotection in sepsis | - | [11] |
Signaling Pathways
The signaling pathways activated by Cortistatin are dependent on the receptor and the G-protein to which it couples. Binding to somatostatin receptors generally leads to the inhibition of adenylyl cyclase via Gαi/o proteins. In contrast, the interaction of Cortistatin with the human-specific MrgX2 receptor is coupled to Gαq, which activates phospholipase C and leads to an increase in intracellular calcium[2].
Below are diagrams illustrating the known signaling pathways for Cortistatin in humans and rodents.
Caption: Cortistatin-17 signaling pathways in human cells.
Caption: Cortistatin-14 signaling pathways in rodent cells.
Experimental Protocols
Radioligand Binding Assay (Generalized)
This assay is used to determine the binding affinity of Cortistatin to its receptors.
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with a specific somatostatin receptor subtype).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, add a fixed amount of the membrane preparation to each well.
-
For competition binding assays, add increasing concentrations of unlabeled Cortistatin.
-
Add a fixed concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [¹²⁵I]Tyr¹⁰-cortistatin-14).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the unlabeled Cortistatin.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 4. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortistatin-17 and somatostatin-14 display the same effects on growth hormone, prolactin, and insulin secretion in patients with acromegaly or prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cortistatin and pituitary hormone secretion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth hormone-inhibiting activity of cortistatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cortistatin Is Not a Somatostatin Analogue but Stimulates Prolactin Release and Inhibits GH and ACTH in a Gender-Dependent Fashion: Potential Role of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cortistatin-17 versus Synthetic Somatostatin Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cortistatin-17 (CST-17) and synthetic somatostatin (B550006) analogs (SSAs), such as octreotide (B344500) and lanreotide, in the context of cancer research. We delve into their mechanisms of action, receptor binding affinities, and anti-cancer effects, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Similarities
| Feature | Cortistatin-17 (CST-17) | Synthetic Somatostatin Analogs (e.g., Octreotide, Lanreotide) |
| Origin | Natural neuropeptide | Synthetically derived peptides |
| Primary Targets | All five somatostatin receptor subtypes (SSTR1-5), Ghrelin receptor (GHS-R1a), MrgX2 | Primarily SSTR2 and SSTR5, with lower affinity for other SSTRs |
| Anti-Proliferative Effects | Demonstrated in some cancer cell lines, but can be cell-type specific. May not be as potent as some SSAs in certain contexts. | Well-established in various cancers, particularly neuroendocrine tumors. Forms the basis of several approved anti-cancer therapies. |
| Anti-Angiogenic Effects | Potent inhibitor of endothelial cell proliferation and migration. | Inhibit angiogenesis directly by acting on endothelial cells and indirectly by reducing pro-angiogenic factors. |
| Apoptosis Induction | Can induce apoptosis, potentially through SSTR3 and GHS-R mediated pathways. | Induce apoptosis in various tumor cells, often mediated by SSTR2 and SSTR3. |
| Clinical Use in Cancer | Primarily investigational. | Approved for the treatment of neuroendocrine tumors and acromegaly. |
Mechanism of Action: A Tale of Two Receptor Interactions
Both Cortistatin-17 and synthetic SSAs exert their anti-cancer effects primarily through interaction with somatostatin receptors (SSTRs), a family of five G-protein coupled receptors. However, their binding profiles and engagement with other receptors lead to distinct biological outcomes.
Cortistatin-17: As a natural ligand, CST-17 binds with high affinity to all five SSTR subtypes[1][2]. This broad-spectrum activity suggests the potential for wider-ranging effects compared to more selective synthetic analogs. Notably, CST-17 also interacts with the ghrelin receptor (GHS-R1a) and the Mas-related G-protein coupled receptor member X2 (MrgX2), which are not targeted by conventional SSAs[3][4]. This multi-receptor engagement could lead to unique signaling cascades and therapeutic opportunities.
Synthetic Somatostatin Analogs: Octreotide and lanreotide, first-generation SSAs, exhibit high affinity for SSTR2 and moderate affinity for SSTR5[5]. The newer generation analog, pasireotide, has a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5[6]. The anti-tumor effects of these analogs are largely attributed to their interaction with SSTR2, which is frequently overexpressed in neuroendocrine tumors[5].
Signaling Pathways
The binding of these ligands to their receptors triggers downstream signaling pathways that culminate in anti-proliferative, anti-angiogenic, and pro-apoptotic effects.
Caption: Signaling pathways of Cortistatin-17 and synthetic somatostatin analogs.
Performance in Cancer Research: A Comparative Analysis
Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its biological activity. The following table summarizes the reported binding affinities (IC50 or Ki in nM) of CST-17 and key synthetic SSAs for the five human SSTR subtypes.
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Ghrelin Receptor (GHS-R1a) |
| Cortistatin-17 | High | High | High | High | High | High |
| Octreotide | >1000 | 0.6-1.9 | 39 | >1000 | 5.1 | No Affinity |
| Lanreotide | >1000 | 0.9-2.5 | 13.7 | >1000 | 6.1 | No Affinity |
| Pasireotide | 1.5-9.1 | 1.0-2.5 | 1.5-10 | >100 | 0.16-0.4 | No Affinity |
| Data compiled from multiple sources. IC50/Ki values can vary based on experimental conditions.[5][6][7][8][9] |
Anti-Proliferative Activity
Synthetic SSAs, particularly octreotide and lanreotide, have well-documented anti-proliferative effects in a variety of cancer cell lines and in clinical settings, especially for neuroendocrine tumors[10]. However, some studies have shown a lack of direct anti-proliferative effects of octreotide on certain neuroendocrine tumor cell lines in vitro[11][12].
The anti-proliferative activity of Cortistatin appears to be more context-dependent. For instance, one study on a small cell lung carcinoma cell line (H345) showed that neither CST nor somatostatin affected cell growth, despite the presence of their receptors[3][13]. Conversely, other studies have demonstrated potent anti-proliferative effects of cortistatin analogs[14][15]. The involvement of the ghrelin receptor in mediating these effects is an area of active investigation[16][17].
Anti-Angiogenic Effects
Both CST-17 and synthetic SSAs have demonstrated anti-angiogenic properties. SSAs can inhibit angiogenesis directly by acting on SSTRs expressed on endothelial cells and indirectly by inhibiting the secretion of pro-angiogenic factors like VEGF and IGF-1[18]. Cortistatin and its analogs have also been shown to be potent inhibitors of endothelial cell proliferation and migration[14].
Apoptosis Induction
The induction of programmed cell death, or apoptosis, is a key mechanism of anti-cancer therapy. Both CST-17 and synthetic SSAs can induce apoptosis in tumor cells. For SSAs, this effect is often mediated through SSTR2 and SSTR3[19]. Studies have shown that octreotide treatment can increase the number of apoptotic cells in human pancreatic cancer xenografts[20]. The pro-apoptotic mechanisms of Cortistatin are less well-characterized but may involve both SSTR-dependent and GHS-R-dependent pathways.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in this guide.
Experimental Workflow: Comparative Analysis
Caption: Experimental workflow for comparing CST-17 and synthetic SSAs.
Competitive Receptor Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of Cortistatin-17 and synthetic SSAs to somatostatin receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14).
-
Unlabeled Cortistatin-17 and synthetic SSAs.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter.
Procedure:
-
In a 96-well filter plate, add cell membranes (10-50 µg protein/well), a fixed concentration of radiolabeled ligand, and increasing concentrations of the unlabeled competitor (CST-17 or SSA).
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a saturating concentration of unlabeled somatostatin-14.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value[21][22][23][24][25].
TUNEL Assay for Apoptosis Detection
Objective: To quantify the extent of apoptosis induced by Cortistatin-17 and synthetic SSAs in cancer cells.
Materials:
-
Cancer cell line cultured on coverslips or in chamber slides.
-
Cortistatin-17, synthetic SSAs, and vehicle control.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., BrdUTP or fluorescently labeled dUTP).
-
For indirect detection: anti-BrdU antibody conjugated to a fluorescent dye.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Treat cultured cancer cells with CST-17, SSAs, or vehicle for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-15 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.
-
If using an indirect method, wash the cells and incubate with the fluorescently labeled antibody.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells by counting at least 200 cells per condition[26][27][28][29][30].
Conclusion
Both Cortistatin-17 and synthetic somatostatin analogs hold promise in cancer research due to their ability to inhibit tumor growth through various mechanisms. Synthetic SSAs, with their well-defined SSTR2-mediated anti-proliferative effects, have a clear clinical role in the management of neuroendocrine tumors. Cortistatin-17, with its broader receptor activation profile including all SSTR subtypes and the ghrelin receptor, presents a unique pharmacological profile that warrants further investigation. Its potential to target a wider range of cancers and overcome resistance to conventional SSAs makes it an exciting candidate for future drug development.
Direct comparative studies with robust quantitative data are crucial to fully elucidate the relative therapeutic potential of Cortistatin-17 versus synthetic SSAs. The experimental protocols provided in this guide offer a framework for conducting such essential research. As our understanding of the complex signaling networks in cancer deepens, the distinct mechanisms of these two classes of compounds may pave the way for more targeted and effective anti-cancer therapies.
References
- 1. Cortistatin: a natural somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin and cortistatin in lung cancer: expression of peptides and related receptors in human primary tumors and in vitro effect on the H345 small cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Ghrelin and Breast Cancer: Emerging Roles in Obesity, Estrogen Regulation, and Cancer [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Antiangiogenic effects of somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Short-term octreotide treatment induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. clyte.tech [clyte.tech]
- 27. assaygenie.com [assaygenie.com]
- 28. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. antbioinc.com [antbioinc.com]
- 30. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
"reproducibility of Cortistatin-17's effects across different laboratories"
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The reproducibility of preclinical research is a significant concern in the scientific community, with studies indicating that a substantial portion of findings are difficult to replicate.[1][2][3][4][5] This guide provides a comparative analysis of the reported effects of Cortistatin-17 (CST-17) and its analogs across different research areas, aiming to offer a clear perspective on the consistency of its performance. The data presented here is aggregated from multiple studies to facilitate a cross-laboratory comparison of its therapeutic potential in HIV latency, inflammation, and cancer.
Cortistatin-17 in HIV Latency
Didehydro-cortistatin A (dCA), a derivative of Cortistatin A, has been identified as a potent inhibitor of the HIV-1 Tat protein, a key factor in viral transcription and reactivation from latency.[6][7] The "block-and-lock" strategy proposed for dCA aims to suppress residual viral transcription and enforce a deep state of latency that is resistant to reactivation.[8][9][10]
Quantitative Comparison of dCA's Effect on HIV Reactivation
The following table summarizes the quantitative data on the inhibition of HIV-1 reactivation by dCA from different studies. This allows for a direct comparison of its efficacy across various experimental models.
| Study/Lab | Experimental Model | dCA Concentration | Inhibition of Viral Reactivation (%) | Key Findings |
| Mousseau et al. (Valente Lab) | Latently infected primary CD4+ T cells from 9 ART-suppressed donors | 100 nM | Average of 92.3% (range: 55.4% - 100%) | dCA potently blocks viral reactivation upon stimulation with anti-CD3/CD28 antibodies or prostratin (B1679730).[6][7] |
| Kessing et al. (Valente & Garcia Labs) | Bone marrow-liver-thymus (BLT) humanized mouse model of HIV latency | Not specified for in vivo rebound | Significantly delays and reduces viral rebound after ART interruption | Adding dCA to ART reduces viral mRNA in tissues and promotes epigenetic silencing of the HIV-1 promoter.[8][9][10][11] |
| Kessing et al. (Valente & Garcia Labs) | Primary CD4+ T cells from aviremic individuals | 100 nM | Prevents viral rebound after treatment interruption | dCA accelerates HIV-1 suppression when combined with ART.[8][9][10] |
Experimental Protocol: HIV Latency Reactivation Assay
A generalized protocol for assessing the effect of dCA on HIV latency reactivation in primary CD4+ T cells from ART-suppressed individuals is as follows:
-
Cell Isolation: Isolate resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of HIV-infected, ART-suppressed individuals.
-
Pre-treatment: Treat the isolated cells with dCA (e.g., 100 nM) in the presence of antiretroviral drugs (ARVs) for a specified period (e.g., 48-72 hours).
-
Latency Reversal: Stimulate the cells with latency-reversing agents (LRAs) such as anti-CD3/CD28 antibodies or prostratin to induce viral reactivation.
-
Quantification of Viral Reactivation: Measure the levels of viral production, typically by quantifying HIV-1 p24 antigen in the culture supernatant using ELISA or by measuring cell-associated HIV-1 RNA using RT-qPCR.[7]
-
Data Analysis: Compare the levels of viral reactivation in dCA-treated cells to untreated or vehicle-treated controls to determine the percentage of inhibition.
Signaling Pathway: dCA-mediated Inhibition of HIV Transcription
dCA functions by binding to the Tat protein and inhibiting its interaction with the Trans-Activation Response (TAR) element on the nascent viral RNA. This blocks the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent phosphorylation of RNA Polymerase II, thereby preventing efficient transcriptional elongation of the HIV-1 genome.
Caption: dCA inhibits HIV transcription by blocking the Tat-TAR interaction.
Cortistatin-17's Anti-Inflammatory Effects
Cortistatin has demonstrated potent anti-inflammatory properties in various preclinical models. It has been shown to down-regulate the production of pro-inflammatory mediators.[12][13]
Quantitative Comparison of Cortistatin's Anti-Inflammatory Activity
The table below presents data on the inhibitory effects of cortistatin on the production of key inflammatory cytokines.
| Study/Lab | Experimental Model | Cortistatin Concentration | Inhibition of Inflammatory Mediators | Key Findings |
| Gonzalez-Rey et al. | Murine peritoneal macrophages stimulated with LPS | 10⁻⁸ M | Significant inhibition of TNF-α, IL-6, and nitric oxide (NO) production.[12] | Cortistatin showed a higher inhibitory effect than somatostatin (B550006).[12] |
| Gonzalez-Rey et al. | DBA/1J mice with collagen-induced arthritis | 2 nmol/mouse daily | Significant reduction of TNF-α and IL-1β in serum and joints.[14][15] | Cortistatin treatment completely abrogated joint swelling and destruction of cartilage and bone.[14][15] |
| Dal-Pizzol et al. | Murine model of sepsis (cecal ligation and puncture) | Not specified | Reduced systemic levels of TNF-α, IL-6, IL-1β, IFN-γ, and IL-12.[2] | Cortistatin administration protected against lethality and prevented septic shock-associated histopathology.[2] |
Experimental Protocol: In Vitro Macrophage Stimulation Assay
A general protocol to assess the anti-inflammatory effects of cortistatin on macrophages is as follows:
-
Cell Culture: Culture murine peritoneal macrophages or a macrophage-like cell line (e.g., RAW 264.7).
-
Treatment: Pre-incubate the cells with various concentrations of cortistatin for a defined period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/ml).
-
Cytokine Measurement: After an appropriate incubation time (e.g., 6-24 hours), collect the cell culture supernatants.
-
Quantification: Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by cortistatin compared to the LPS-stimulated control.
Signaling Pathway: Cortistatin's Modulation of Inflammatory Responses
Cortistatin exerts its anti-inflammatory effects by binding to somatostatin receptors (SSTRs) and the ghrelin receptor (GHS-R1a) on immune cells.[14] This interaction is thought to interfere with downstream signaling pathways, such as the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines. It has also been shown to attenuate the Th17 cell response.[16]
Caption: Cortistatin inhibits pro-inflammatory cytokine production.
Cortistatin's Anti-Cancer Effects
The anti-proliferative effects of cortistatin have been investigated in various cancer cell lines, suggesting its potential as an anti-cancer agent.
Quantitative Comparison of Cortistatin's Anti-Proliferative Activity
The following table summarizes the data on the anti-proliferative effects of Cortistatin-14 (a closely related peptide) on different thyroid carcinoma cell lines.
| Study/Lab | Cancer Cell Line | Cortistatin-14 Concentration | Effect on Cell Proliferation | Receptor Expression |
| Gatto et al. | TT (medullary thyroid carcinoma) | 1 pM | Significant, dose-dependent inhibition | sst2, sst3, sst5, GHS-R1a, GHS-R1b |
| Gatto et al. | N-PAP (papillary thyroid carcinoma) | 1 pM | Significant, dose-dependent inhibition | sst3, sst5, GHS binding sites |
| Gatto et al. | WRO (follicular thyroid carcinoma) | 1 pM | Significant, dose-dependent inhibition | sst3, sst5, GHS binding sites |
| Gatto et al. | ARO (anaplastic thyroid carcinoma) | 1 pM | Minor, temporary inhibition | No sst subtypes, GHS binding sites |
Experimental Protocol: Cancer Cell Proliferation Assay (MTT Assay)
A standard protocol to evaluate the anti-proliferative effects of cortistatin on cancer cells is the MTT assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of cortistatin for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of cortistatin that inhibits cell proliferation by 50%).
Signaling Pathway: Cortistatin's Oncostatic Effect
The anti-proliferative effects of cortistatin on thyroid cancer cells appear to be mediated through both somatostatin receptors (sst) and ghrelin receptors (GHS-R).[17] The activation of these receptors can trigger downstream signaling cascades that lead to the inhibition of cell growth and proliferation.
Caption: Cortistatin inhibits cancer cell proliferation via SSTR and GHS-R.
While direct inter-laboratory reproducibility studies for Cortistatin-17 are not abundant, the available data from different research groups show a consistent pattern of activity in the domains of HIV latency, inflammation, and cancer. The quantitative effects, while varying to some extent likely due to differences in experimental models and protocols, point towards a robust biological activity of Cortistatin-17 and its analogs. For researchers and drug development professionals, this compilation of data, protocols, and pathway diagrams serves as a valuable resource for designing future studies and for the continued exploration of Cortistatin-17 as a potential therapeutic agent. The detailed methodologies provided should aid in the design of experiments that can be more readily reproduced and compared across different laboratories, ultimately contributing to a more robust and reliable preclinical data landscape.
References
- 1. trilogywriting.com [trilogywriting.com]
- 2. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 3. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 4. cos.io [cos.io]
- 5. tandfonline.com [tandfonline.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Scholarly Article or Book Chapter | In Vivo Suppression of HIV Rebound by Didehydro-Cortistatin A, a “Block-and-Lock” Strategy for HIV-1 Treatment | ID: 6m311v406 | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. In vivo suppression of HIV rebound by didehydro-Cortistatin A, a “block-and-lock” strategy for HIV-1 cure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Suppression of HIV Rebound by Didehydro-Cortistatin A, a "Block-and-Lock" Strategy for HIV-1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cortistatin-14 inhibits cell proliferation of human thyroid carcinoma cell lines of both follicular and parafollicular origin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Cortistatin-17-Induced Sleep
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms underlying Cortistatin-17 (CST-17)-induced sleep, contrasted with its structural analog, somatostatin (B550006) (SST), and other relevant sleep-promoting factors. We present supporting experimental data, detailed protocols for key validation studies, and visual diagrams of the implicated signaling pathways and workflows to facilitate a comprehensive understanding of CST-17's unique role in sleep homeostasis.
Introduction to Cortistatin: A Unique Somnogenic Neuropeptide
Cortistatin (CST) is a neuropeptide predominantly expressed in GABAergic interneurons of the cerebral cortex and hippocampus.[1][2] While it shares significant structural homology with somatostatin (SST) and can bind to all five SST receptors (SSTRs), CST is the product of a different gene and exhibits distinct physiological effects, most notably the potent induction of slow-wave sleep (SWS).[3][4] In contrast, SST has been shown to increase rapid eye movement (REM) sleep.[3] This fundamental difference suggests that CST engages unique signaling pathways to modulate sleep architecture. Its expression is also linked to sleep homeostasis; levels of preprocortistatin mRNA are observed to be four-fold higher after a 24-hour sleep deprivation period, returning to baseline after sleep recovery.[5][6]
The Dual Mechanism of Action of Cortistatin
The sleep-promoting effects of Cortistatin are not mediated by a single receptor but through a multi-faceted mechanism involving both SST-like actions and pathways exclusive to CST.
-
Shared Pathway with Somatostatin (SSTR-Mediated): Like SST, Cortistatin binds to SSTRs on hippocampal CA1 pyramidal neurons.[3] This interaction activates and augments sustained potassium (K+) currents, specifically the M-current and leak currents.[3][4] The resulting efflux of K+ ions leads to membrane hyperpolarization, which inhibits neuronal firing and contributes to a state of reduced cortical excitability.[3]
-
Cortistatin-Specific Pathways (Non-SSTR-Mediated): The unique somnogenic properties of CST arise from its interaction with at least two other receptor systems and a distinct effect on ion channel conductance:
-
Augmentation of the h-Current (I-h): In sharp contrast to SST, CST selectively augments the hyperpolarization-activated cation current, known as I-h, in hippocampal neurons.[3][4] This current plays a critical role in regulating synaptic integration and shaping the network oscillations that underlie sleep.[3][4] This effect is concentration-dependent, with an EC50 of approximately 300 nM, and is not prevented by blocking SSTRs, confirming it as a distinct mechanism.[3]
-
Ghrelin Receptor (GHSR) Agonism: CST can bind to and activate the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[7] This is significant because ghrelin itself is recognized as an endogenous sleep-promoting factor that enhances SWS.[7][8]
-
MRGPRX2 Agonism: Cortistatin is a potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on mast cells.[1][9][10] While the role of this interaction has been primarily investigated in the context of inflammation and pruritus, it represents another signaling pathway not engaged by SST.[9][10]
-
The following diagram illustrates the convergent and divergent signaling pathways of Cortistatin.
Comparative Data on Cellular and In Vivo Effects
The distinct mechanisms of CST and SST translate to quantifiable differences in their effects on neuronal activity and sleep architecture.
Table 1: Comparison of Electrophysiological Effects on Hippocampal Neurons
| Peptide | Target Receptors | Effect on K+ Leak/M-Currents | Effect on h-Current (Ih) | Net Postsynaptic Effect | Reference |
|---|---|---|---|---|---|
| Cortistatin-17 | SSTRs, GHSR, MRGPRX2 | Augmentation | Selective Augmentation | Inhibition (Hyperpolarization) & Modulation of Oscillatory Activity | [3][4] |
| Somatostatin-14 | SSTRs | Augmentation | No Effect | Inhibition (Hyperpolarization) |[3][4] |
Table 2: Effects of Intracerebroventricular (ICV) CST-14 on Rat Sleep Architecture
| Treatment | Dose | Change in Slow-Wave Sleep (SWS) | Change in Slow-Wave Activity (SWA) | Change in REM Sleep | Reference |
|---|---|---|---|---|---|
| Vehicle (Saline) | - | Baseline | Baseline | Baseline | [5][6] |
| Cortistatin-14 | 100 ng | Significant Increase | Significant Increase in first 2h | No significant change | [5][6] |
| Cortistatin-14 | 1 µg | Significant Increase | Significant Increase in first 2h | No significant change |[5][6] |
Experimental Protocols for Mechanism Validation
Validation of CST's sleep-promoting mechanism relies on a combination of electrophysiology, in vivo recordings, and molecular biology techniques.
-
Objective: To characterize the postsynaptic currents modulated by Cortistatin in individual neurons.
-
Methodology:
-
Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from adult rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Recording: Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons under visual control. The intracellular pipette solution contains a K-gluconate base.
-
Drug Application: Cortistatin-17 (e.g., 1 µM), Somatostatin-14 (e.g., 1 µM), and specific channel blockers like ZD7288 (10-30 µM) for I-h are applied via bath perfusion.
-
Voltage Protocol: To isolate I-h, neurons are held at -61 mV, and a series of hyperpolarizing voltage steps (e.g., -75 mV to -135 mV in 14 mV increments) are applied. The difference in current before and after drug application reveals the drug's effect.
-
Data Analysis: Current-voltage (I-V) relationships are plotted to determine the nature of the induced currents (e.g., outward K+ current, inward rectifying I-h).[3][4]
-
-
Objective: To determine the effect of central administration of Cortistatin on sleep architecture and EEG power spectra in freely moving animals.
-
Methodology:
-
Surgical Implantation: Rats are anesthetized and surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG).[11][12] EEG electrodes (stainless steel screws) are placed over the frontal and parietal cortices. EMG electrodes (stainless steel wires) are inserted into the nuchal muscles. A guide cannula is implanted for intracerebroventricular (ICV) injections.
-
Acclimatization: Animals are allowed to recover for at least one week and are habituated to the recording chamber and cables.
-
Administration & Recording: On the experimental day, either vehicle (saline) or CST-14 (e.g., 100 ng or 1 µg in saline) is administered via the ICV cannula at the onset of the light period. EEG and EMG signals are then continuously recorded for 6-24 hours.
-
Sleep Scoring: The recorded data is segmented into epochs (e.g., 10 seconds) and visually or automatically scored as Wake, NREM sleep, or REM sleep based on standard criteria (EEG amplitude/frequency and EMG activity).
-
Spectral Analysis: Fast Fourier Transform (FFT) is applied to the EEG signal during scored NREM epochs to calculate the power density, particularly in the delta band (0.5-4 Hz), which defines slow-wave activity (SWA).[5][6]
-
The workflow for this type of in vivo experiment is outlined below.
-
Objective: To quantify and localize the expression of the gene encoding Cortistatin in response to sleep deprivation.
-
Methodology:
-
Experimental Groups: Animals are divided into control, sleep-deprived (e.g., for 24 hours using gentle handling), and sleep-rebound groups.
-
Tissue Processing: Following the experimental period, animals are euthanized, and brains are rapidly extracted, frozen, and sectioned on a cryostat (e.g., 16 µm sections).
-
Probe Synthesis: A radiolabeled (e.g., ³⁵S-UTP) or fluorescent antisense riboprobe specific to preprocortistatin mRNA is synthesized.
-
Hybridization: Brain sections are fixed, acetylated, and hybridized with the riboprobe overnight at an elevated temperature (e.g., 55°C).
-
Washing & Detection: Sections are washed under high-stringency conditions to remove non-specifically bound probe. For radioactive probes, sections are exposed to autoradiographic film or dipped in photographic emulsion.
-
Quantification & Imaging: The resulting signal is quantified using densitometry. For cellular localization, emulsion-dipped slides are examined under a dark-field microscope. This can be combined with immunohistochemistry for neuronal activity markers like c-Fos to identify activated CST-expressing cells.[5][6]
-
Conclusion
The validation of Cortistatin-17's sleep-promoting mechanism reveals a sophisticated dual mode of action. It leverages the inhibitory pathways it shares with somatostatin while engaging unique mechanisms, most notably the augmentation of the I-h current and activation of the ghrelin receptor. This functional divergence explains its specific and potent ability to increase deep slow-wave sleep, distinguishing it as a key player in sleep homeostasis rather than a simple structural analog of somatostatin. The experimental protocols detailed herein provide a robust framework for further investigation and for the development of novel therapeutics targeting these precise pathways for the management of sleep disorders.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. The Sleep-Modulating Peptide Cortistatin Augments the h-Current in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sleep-modulating peptide cortistatin augments the h-current in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin promotes slow-wave sleep in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mast cells, cortistatin, and its receptor, MRGPRX2, are linked to the pathogenesis of chronic prurigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EMG- Versus EEG-Triggered Electrical Stimulation for Inducing Corticospinal Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corticomuscular and bilateral EMG coherence reflect distinct aspects of neural synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Cortistatin-17 (human)
For immediate implementation, this document provides essential safety and logistical information for laboratory personnel handling Cortistatin-17 (human). It includes detailed operational procedures and a disposal plan to ensure the safety of researchers and the integrity of scientific data.
Cortistatin-17, a human neuropeptide with structural similarities to somatostatin, is a potent biological material requiring strict adherence to safety protocols.[1][2] While a specific Safety Data Sheet (SDS) for Cortistatin-17 is not publicly available, the following guidelines are based on established best practices for handling research-grade peptides.
Operational Plan: From Receipt to Experimentation
A systematic approach is crucial to minimize exposure risk and maintain the stability of Cortistatin-17.
1. Pre-Handling Preparations:
-
Consult Institutional Protocols: Before handling, review your institution's specific Environmental Health and Safety (EH&S) guidelines for hazardous chemical waste.[1][3]
-
Designated Work Area: All handling of Cortistatin-17 should be confined to a designated, clean, and organized laboratory bench or a chemical fume hood, especially when working with the lyophilized powder.[1]
-
Personal Protective Equipment (PPE): The primary barrier against accidental exposure is the consistent use of appropriate PPE.[1]
2. Handling Lyophilized Powder:
-
Prevent Inhalation: The fine, lyophilized powder can easily become airborne.[1] All weighing and initial reconstitution should be performed within a fume hood or biosafety cabinet to prevent inhalation.[1]
-
Temperature Acclimation: Before opening, allow the sealed container of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.[4][5]
-
Avoid Cross-Contamination: Use sterile, dedicated equipment (spatulas, pipette tips, etc.) for each peptide to maintain experimental integrity and safety.[1]
3. Reconstitution and Aliquoting:
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For Cortistatin-17, consult the manufacturer's instructions or general peptide solubility guidelines.[5][6]
-
Gentle Dissolution: Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heat.[4]
-
Single-Use Aliquots: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is highly recommended to create single-use aliquots of the reconstituted solution.[4][5][6][7]
-
Clear Labeling: All vials containing Cortistatin-17, whether in lyophilized or solution form, must be clearly labeled with the peptide name, concentration, preparation date, and a "Research Use Only" warning.[1]
4. Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.[4][5][8]
-
Peptide in Solution: Store aliquots at -20°C for short-term use (within a month) or at -80°C for longer-term storage (up to 6 months).[4][6]
Personal Protective Equipment (PPE) Summary
The following table summarizes the essential PPE for handling Cortistatin-17. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be ANSI Z87.1 compliant.[4] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Change gloves immediately if contaminated.[1][4] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing.[1][4] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation.[4][7][8] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[4] |
Disposal Plan: Managing Cortistatin-17 Waste
Proper disposal of Cortistatin-17 and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1] Never dispose of peptides in the regular trash or down the drain.[1]
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with Cortistatin-17, such as pipette tips, gloves, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing Cortistatin-17 in a designated, properly labeled hazardous waste container.[3]
2. Chemical Inactivation (if required by institution):
-
Consult EHS: Before attempting any chemical inactivation, consult your institution's Environmental Health & Safety (EHS) department for approved protocols.[3]
-
Common Reagents: Common reagents for peptide inactivation include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[3] This should be performed in a chemical fume hood.[3]
-
Neutralization: If a strong acid or base is used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0 before final disposal.[3]
3. Final Disposal:
-
Hazardous Waste Pickup: Arrange for the pickup and disposal of all Cortistatin-17 waste through your institution's certified hazardous waste management service.[1][3]
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
-
Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact: Use the nearest eyewash station to flush the eyes continuously for 15 minutes and seek immediate medical attention.[1][8]
-
Inhalation: Move the affected individual to fresh air immediately and seek medical attention.[1][8]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[8]
-
Spills: For small spills, use an inert absorbent material. For larger spills, contain the area and follow your institution's spill response procedures.[9]
Caption: Workflow for the safe handling and disposal of Cortistatin-17.
References
- 1. peptide24.store [peptide24.store]
- 2. Cortistatin-17 (human) peptide [novoprolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
